Product packaging for D-Propargylglycine(Cat. No.:CAS No. 23235-03-2)

D-Propargylglycine

Cat. No.: B555527
CAS No.: 23235-03-2
M. Wt: 113,11*36,45 g/mole
InChI Key: DGYHPLMPMRKMPD-SCSAIBSYSA-N
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Description

D-Propargylglycine is a useful research compound. Its molecular formula is C5H8NO2*HCl and its molecular weight is 113,11*36,45 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8NO2*HCl B555527 D-Propargylglycine CAS No. 23235-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-aminopent-4-ynoic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DGYHPLMPMRKMPD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426335
Record name D-Propargylglycine
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23235-03-2
Record name (2R)-2-Amino-4-pentynoic acid
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Record name D-Propargylglycine
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Record name D-Propargylglycine
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Record name (R)-α-Propargylglycine
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Record name PROPARGYLGLYCINE, D-
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Foundational & Exploratory

D-Propargylglycine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, properties, and biological activities of D-Propargylglycine, a pivotal tool in biochemical research and therapeutic development.

Introduction

This compound (D-PG) is a non-proteinogenic amino acid that has garnered significant attention within the scientific community for its potent and specific biological activities. Its unique chemical structure, featuring a terminal alkyne group, makes it a versatile molecule for various chemical modifications and a powerful inhibitor of key enzymes involved in sulfur metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, its primary biological target and mechanism of action, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of this compound in their work.

Chemical Structure and Properties

This compound, systematically named (R)-2-aminopent-4-ynoic acid, is the D-enantiomer of propargylglycine. The presence of the propargyl group, a three-carbon chain with a terminal alkyne, is central to its chemical reactivity and biological function.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R)-2-aminopent-4-ynoic acid[1]
SMILES String N--INVALID-LINK--C(O)=O
InChI Key DGYHPLMPMRKMPD-SCSAIBSYSA-N
CAS Number 23235-03-2[2][3]
Molecular Formula C5H7NO2[2][3]
Molecular Weight 113.11 g/mol [1][4]

Table 2: Physicochemical Properties of Propargylglycine

PropertyValue
Appearance White to off-white crystalline powder[2]
Melting Point 235.0°C (for DL-Propargylglycine)[5]
Boiling Point 272.1 ± 35.0°C at 760 mmHg (for DL-Propargylglycine)[6]
pKa (Predicted) pKa1: 2.2 (carboxyl group), pKa2: 9.2 (amino group)
Solubility Slightly soluble in water. Soluble in DMSO (up to 10 mg/ml) and water (up to 10 mg/ml) for the DL form.[7][8]
Storage Store at 0-8°C[2]

Biological Activity and Mechanism of Action

The primary biological role of this compound is its function as an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), also known as cystathionase.[8] CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (H₂S).

Inhibition of Cystathionine γ-Lyase (CSE)

This compound acts as a suicide inhibitor of CSE.[9] The terminal alkyne group of this compound is believed to react with the pyridoxal phosphate (PLP) cofactor in the active site of CSE, leading to the formation of a covalent adduct that permanently inactivates the enzyme. This irreversible inhibition blocks the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia, and importantly, halts the production of H₂S from L-cysteine.

Modulation of Hydrogen Sulfide (H₂S) Signaling

Hydrogen sulfide is now recognized as a critical gasotransmitter, playing diverse roles in physiological and pathophysiological processes, including vasodilation, neuromodulation, inflammation, and cellular protection against oxidative stress. By inhibiting CSE, this compound serves as a powerful pharmacological tool to deplete endogenous H₂S levels, allowing researchers to investigate the roles of this signaling molecule in various biological systems.

Potential Impact on the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response.[10][11] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein.[10] In response to oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[11][12]

While direct interaction of this compound with the Keap1-Nrf2 pathway has not been extensively documented, its ability to modulate H₂S levels suggests a potential indirect influence. H₂S is known to have antioxidant properties and can interact with reactive oxygen species (ROS). By reducing H₂S levels, this compound could potentially alter the cellular redox state, thereby influencing the activation of the Keap1-Nrf2 pathway. This represents an important area for future research.

G cluster_keap1_nrf2 Keap1-Nrf2 Complex DPG This compound CSE Cystathionine γ-Lyase (CSE) DPG->CSE Inhibits H2S Hydrogen Sulfide (H₂S) CSE->H2S Produces ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges Cysteine L-Cysteine Cysteine->CSE Keap1 Keap1 ROS->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Activates

Fig. 1: this compound's mechanism and its potential impact on H₂S and Keap1-Nrf2 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cystathionine γ-Lyase (CSE) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on CSE activity by measuring the rate of H₂S production.[13][14]

Materials:

  • Purified CSE enzyme

  • This compound

  • L-cysteine

  • Pyridoxal 5'-phosphate (PLP)

  • HEPES buffer (100 mM, pH 7.4)

  • Lead (II) acetate solution (0.4 mM)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO).

    • Prepare a stock solution of L-cysteine in HEPES buffer.

    • Prepare a working solution of CSE in HEPES buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • HEPES buffer (to a final volume of 200 µL)

      • PLP (final concentration of 1 mM)

      • Lead (II) acetate solution

      • Varying concentrations of this compound (for the test group) or vehicle (for the control group).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Enzyme Addition:

    • Add the purified CSE enzyme to each well to initiate the reaction.

  • Reaction Initiation:

    • Add L-cysteine (final concentration of 10 mM) to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 390 nm every minute for 10-15 minutes using a spectrophotometer. The increase in absorbance is due to the formation of lead sulfide (PbS) from the reaction of H₂S with lead acetate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

G Start Start Prep_Reagents Prepare Reagents (D-PG, L-Cysteine, CSE, Buffers) Start->Prep_Reagents Assay_Setup Set up 96-well plate with buffer, PLP, Lead Acetate, and D-PG/Vehicle Prep_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C for 5 min Assay_Setup->Pre_incubation Add_Enzyme Add CSE to initiate pre-incubation with inhibitor Pre_incubation->Add_Enzyme Add_Substrate Add L-Cysteine to start the reaction Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 390 nm (kinetic read) Add_Substrate->Measure_Absorbance Data_Analysis Calculate reaction rates and determine IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Fig. 2: Experimental workflow for the CSE inhibition assay.
In Vivo Acute Toxicity Study in Mice

This protocol outlines a general procedure for assessing the acute toxicity of this compound in mice, adapted from established toxicology guidelines.[15][16]

Animals:

  • Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old, of a single sex to minimize variability.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or phosphate-buffered saline)

  • Animal balance

  • Gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization:

    • House the mice in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • Dose Preparation:

    • Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Dosing:

    • Divide the mice into groups (e.g., a control group and at least three dose groups). A typical study might use doses ranging from 50 to 500 mg/kg.

    • Administer a single dose of this compound or vehicle to each mouse via intraperitoneal injection or oral gavage.

  • Observation:

    • Observe the animals continuously for the first 4 hours after dosing and then periodically (e.g., at 24 and 48 hours) for up to 14 days.

    • Record any signs of toxicity, including changes in behavior, appearance, motor activity, and any instances of morbidity or mortality.

  • Body Weight Measurement:

    • Measure the body weight of each mouse before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy:

    • At the end of the observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) to examine for any visible organ abnormalities.

  • Data Analysis:

    • Analyze the data for dose-dependent effects on mortality, clinical signs, and body weight. Determine the LD₅₀ (median lethal dose) if applicable.

Ethical Considerations:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).

G Start Start Acclimatization Acclimatize mice for ≥ 1 week Start->Acclimatization Dose_Prep Prepare D-PG solutions and vehicle control Acclimatization->Dose_Prep Grouping Randomly assign mice to dose groups Dose_Prep->Grouping Dosing Administer a single dose of D-PG or vehicle Grouping->Dosing Observation Observe for clinical signs of toxicity (continuous for 4h, then periodic for 14d) Dosing->Observation Body_Weight Measure body weight regularly Dosing->Body_Weight Necropsy Perform gross necropsy at day 14 Observation->Necropsy Data_Analysis Analyze mortality, clinical signs, and body weight data Body_Weight->Data_Analysis Necropsy->Data_Analysis End End Data_Analysis->End

Fig. 3: Workflow for an in vivo acute toxicity study of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biomedical research and a potential starting point for the development of novel therapeutics.

  • Neuroscience: By modulating H₂S levels in the nervous system, this compound is used to study the role of this gasotransmitter in synaptic transmission, neuroinflammation, and neurodegenerative diseases.

  • Cardiovascular Research: this compound is employed to investigate the involvement of H₂S in the regulation of blood pressure, endothelial function, and myocardial injury.

  • Cancer Biology: The role of H₂S in cancer cell proliferation and survival is an active area of investigation, with this compound being used to probe these mechanisms.

  • Drug Development: The propargylglycine scaffold can be used as a starting point for the design of more potent and selective enzyme inhibitors for various therapeutic targets.

  • Chemical Biology: The terminal alkyne of this compound makes it suitable for "click chemistry" reactions, allowing for its conjugation to fluorescent probes, affinity tags, or other molecules for use in proteomics and activity-based protein profiling.

Conclusion

This compound is a powerful and versatile molecule that has significantly advanced our understanding of sulfur metabolism and the physiological roles of hydrogen sulfide. Its specific and irreversible inhibition of cystathionine γ-lyase provides researchers with a critical tool to investigate H₂S-dependent signaling pathways in a wide range of biological contexts. The detailed chemical, physical, and biological information, along with the experimental protocols provided in this guide, are intended to facilitate further research into the multifaceted nature of this compound and to support its application in the development of novel therapeutic strategies. As our understanding of the intricate roles of gasotransmitters and cellular redox signaling continues to evolve, the importance of chemical probes like this compound in dissecting these complex processes will undoubtedly continue to grow.

References

D-Propargylglycine: A Versatile Tool in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Propargylglycine (DPG), a non-proteinogenic amino acid, has emerged as a powerful and versatile tool in a wide range of research applications. Its unique chemical structure, featuring a terminal alkyne group, allows it to serve as both a potent enzyme inhibitor and a valuable building block for bioconjugation. This guide provides a comprehensive overview of the primary uses of this compound in research, with a focus on its mechanism of action, experimental applications, and the quantitative data that underpins its utility.

Core Applications in Research

This compound's utility in the laboratory stems from two key features: its ability to irreversibly inhibit the enzyme cystathionine γ-lyase (CSE), and the reactivity of its propargyl group in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Inhibition of Hydrogen Sulfide (H₂S) Biosynthesis

This compound is widely recognized as a potent and irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the majority of endogenous hydrogen sulfide (H₂S) production in the cardiovascular system.[1] H₂S is a gaseous signaling molecule with diverse physiological roles, and DPG has been instrumental in elucidating its functions in various biological processes.

Mechanism of Inhibition: this compound acts as a suicide inhibitor of CSE.[2] The enzyme's catalytic mechanism involves the formation of a Schiff base between the amino acid substrate and the pyridoxal 5'-phosphate (PLP) cofactor. DPG binds to the active site, and through a series of enzymatic rearrangements, forms a reactive allene intermediate. This intermediate then covalently modifies a key amino acid residue in the active site, leading to irreversible inactivation of the enzyme.

Research Applications:

  • Cardiovascular Research: By inhibiting H₂S production, DPG is used to study the role of this gasotransmitter in regulating blood pressure, vasodilation, and cardiac function.[1] Studies in animal models have utilized DPG to investigate the effects of reduced H₂S levels in conditions such as hypertension and myocardial ischemia.[1]

  • Neuropharmacology: H₂S is also recognized as a neuromodulator in the central nervous system. DPG is employed to probe the involvement of H₂S in neuroprotection, neuroinflammation, and synaptic transmission.[1]

  • Inflammation and Cellular Signaling: Researchers use DPG to investigate the pro-inflammatory and anti-inflammatory roles of H₂S in various models of inflammation and to dissect its signaling pathways.[3]

Peptide Synthesis and Bioconjugation via Click Chemistry

The terminal alkyne group of this compound makes it an invaluable tool for peptide synthesis and modification. This functional group serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5][6]

Click Chemistry Workflow: Peptides can be synthesized with this compound incorporated at specific positions using standard solid-phase peptide synthesis (SPPS) techniques. The resulting alkyne-containing peptide can then be "clicked" to a molecule of interest that has been functionalized with an azide group. This allows for the straightforward attachment of a wide variety of moieties, including:

  • Fluorescent dyes and probes: for imaging and tracking peptides in biological systems.

  • Polyethylene glycol (PEG): to improve the pharmacokinetic properties of therapeutic peptides.

  • Targeting ligands: to direct peptides to specific cells or tissues.

  • Drug molecules: to create peptide-drug conjugates for targeted therapy.

Quantitative Data

The following table summarizes key quantitative data related to the use of this compound in research.

ParameterValueContextSource
In Vitro Inhibition
Cystathionine γ-lyase (CSE) Inhibition0.05–0.5 mMIncubation with enzyme for 30 min at 25°C[7]
H₂S Synthesis Inhibition in Cells10 mM24-hour treatment of breast cancer cells (MCF-7 and MDA-MB-231)[8]
In Vivo Administration
Rat (Cardiovascular)11.31 mg/kgTo decrease arterial stiffness in old rats
Rodent (Inflammation)25-100 mg/kgTo reduce H₂S-associated inflammation
Mouse (Neuroprotection)50, 100, 150, 200 mg/kg (oral gavage)To reduce brain PRODH protein[2]

Experimental Protocols

Protocol 1: In Vitro Inhibition of H₂S Production in Cell Lysates

This protocol describes a method to measure the inhibitory effect of this compound on H₂S production in a cell or tissue homogenate.

Materials:

  • Cells or tissue of interest

  • Ice-cold 100 mM potassium phosphate buffer (pH 7.4)

  • This compound (stock solution in buffer)

  • L-cysteine (10 mM stock solution)

  • Pyridoxal 5'-phosphate (PLP) (2 mM stock solution)

  • Zinc acetate (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)

  • Ferric chloride (30 mM in 1.2 M HCl)

  • Spectrophotometer

Procedure:

  • Homogenate Preparation: Homogenize the cells or tissue in ice-cold potassium phosphate buffer. Centrifuge to pellet cellular debris and collect the supernatant (cytosolic fraction). Determine the protein concentration of the homogenate using a standard assay (e.g., Bradford assay).

  • Inhibitor Pre-incubation: In a microcentrifuge tube, combine the cell homogenate with the desired concentration of this compound or vehicle control. Pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for enzyme inhibition.

  • H₂S Production Reaction: Initiate the reaction by adding L-cysteine and PLP to the pre-incubated homogenate. The final reaction volume is typically 500 µL.

  • Trapping H₂S: After a defined incubation period (e.g., 30-60 minutes) at 37°C, stop the reaction and trap the produced H₂S by adding zinc acetate solution.

  • Colorimetric Detection: Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to the reaction mixture. This will react with the trapped sulfide to form methylene blue.

  • Quantification: After a 15-minute incubation at room temperature, measure the absorbance of the solution at 670 nm using a spectrophotometer.

  • Data Analysis: Calculate the concentration of H₂S produced by comparing the absorbance to a standard curve generated with known concentrations of sodium hydrosulfide (NaHS). Determine the percentage of inhibition by comparing the H₂S production in the this compound-treated samples to the vehicle control.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound-Containing Peptide

This protocol provides a general procedure for the "clicking" of an azide-containing molecule to a peptide that has been synthesized with this compound.

Materials:

  • This compound-containing peptide

  • Azide-functionalized molecule (e.g., fluorescent dye, PEG)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Solvent (e.g., DMSO, water, or a mixture)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound-containing peptide and the azide-functionalized molecule in the chosen solvent.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

    • If using a ligand, prepare a stock solution of TBTA in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the peptide and the azide molecule.

    • Add the copper(II) sulfate solution.

    • If using a ligand, add it to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can vary from a few minutes to several hours, depending on the specific reactants. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Purification:

    • Once the reaction is complete, purify the "clicked" peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials, catalyst, and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry and HPLC.

Visualizations

H2S_Signaling_Pathway_Inhibition cluster_transsulfuration Transsulfuration Pathway cluster_downstream Downstream Effects of H₂S L-Cysteine L-Cysteine CSE CSE L-Cysteine->CSE Substrate H2S H2S CSE->H2S Produces Vasodilation Vasodilation H2S->Vasodilation Neurotransmission Neurotransmission H2S->Neurotransmission Inflammation Inflammation H2S->Inflammation This compound This compound This compound->CSE Irreversible Inhibition Inhibition_of_Effects Inhibition of Downstream Effects Inhibition_of_Effects->Vasodilation Inhibition_of_Effects->Neurotransmission Inhibition_of_Effects->Inflammation

Caption: Inhibition of H₂S signaling by this compound.

Click_Chemistry_Workflow cluster_synthesis Peptide Synthesis cluster_modification Molecule Modification cluster_click CuAAC 'Click' Reaction SPPS Solid-Phase Peptide Synthesis DPG_Peptide This compound -containing Peptide (Alkyne) SPPS->DPG_Peptide Reaction_Mix DPG_Peptide->Reaction_Mix Reactant 1 Molecule_of_Interest Molecule of Interest (e.g., Dye, Drug) Azide_Molecule Azide-functionalized Molecule Molecule_of_Interest->Azide_Molecule Azidation Azide_Molecule->Reaction_Mix Reactant 2 Peptide_Conjugate Peptide Conjugate Reaction_Mix->Peptide_Conjugate Cu(I)_Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Cu(I)_Catalyst->Reaction_Mix Catalyzes

Caption: Workflow for peptide bioconjugation using this compound and click chemistry.

References

D-Propargylglycine as a Mechanism-Based Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Propargylglycine (D-PG) is a potent, mechanism-based inhibitor of several key enzymes, primarily those dependent on pyridoxal phosphate (PLP). This technical guide provides an in-depth exploration of the molecular mechanisms underlying D-PG's inhibitory action, with a focus on its primary targets, including cystathionine γ-lyase (CGL) and proline dehydrogenase (PRODH). Through a combination of detailed mechanistic descriptions, consolidated quantitative data, and comprehensive experimental protocols, this document serves as a vital resource for researchers leveraging D-PG in drug discovery and biochemical studies. The guide also features visualizations of the inhibitory mechanisms and experimental workflows, rendered in the DOT language for clarity and reproducibility.

Introduction

This compound, a non-proteinogenic amino acid, has garnered significant attention as a "suicide inhibitor."[1][2][3] Its mechanism of action involves enzymatic conversion into a highly reactive intermediate that covalently and irreversibly inactivates the target enzyme.[1][2][3] This high specificity and irreversible nature make D-PG a valuable tool for studying enzyme function and a promising scaffold for therapeutic development. This guide will delve into the core aspects of D-PG's function as an enzyme inhibitor, providing the necessary technical details for its application in a research setting.

Mechanism of Action

This compound primarily targets pyridoxal phosphate (PLP)-dependent enzymes, which are involved in a wide array of metabolic pathways.[4][5] The core of its inhibitory action lies in its structural similarity to natural amino acid substrates, allowing it to enter the enzyme's active site.

General Mechanism of Suicide Inhibition

As a suicide inhibitor, this compound is initially processed by the target enzyme as a legitimate substrate.[2][5] The enzymatic reaction, however, transforms the relatively inert propargyl group into a highly reactive allene intermediate.[5] This intermediate then serves as an electrophile, readily attacked by a nucleophilic residue within the enzyme's active site or the PLP cofactor itself, leading to the formation of a stable covalent adduct and subsequent irreversible inactivation of the enzyme.[5]

Inhibition of Cystathionine γ-Lyase (CGL)

Cystathionine γ-lyase (CGL), a key enzyme in the transsulfuration pathway, is a major target of this compound. CGL catalyzes the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia, and is also a primary source of endogenous hydrogen sulfide (H₂S), a critical signaling molecule.[6][7][8]

The inactivation of CGL by this compound proceeds through the formation of an external aldimine with the PLP cofactor.[9] Subsequent enzymatic steps lead to the generation of a reactive allenic intermediate, which then covalently modifies the enzyme, leading to its irreversible inhibition.[4]

Inhibition of Proline Dehydrogenase (PRODH)

Proline dehydrogenase (PRODH) is a flavoenzyme that catalyzes the first step in proline catabolism.[3][10] this compound acts as a mechanism-based inactivator of PRODH.[3][10] The inactivation process involves the oxidation of this compound by the enzyme, which generates a reactive species that covalently modifies the FAD cofactor.[10]

Quantitative Inhibition Data

The potency and kinetics of this compound's inhibitory activity have been characterized for several enzymes. The following table summarizes key quantitative data.

Enzyme TargetOrganismInhibition ParameterValueReference(s)
Cystathionine γ-lyaseHumanpIC504.4[5]
Cystathionine γ-synthaseBacterialMolar Ratio for Inactivation4:1 ([inhibitor]:[enzyme monomer])[4]
Methionine γ-lyaseBacterialMolar Ratio for Inactivation8:1 ([inhibitor]:[enzyme monomer])[4]
Proline DehydrogenaseThermus thermophilusk_inact0.43 ± 0.05 min⁻¹[11]
Proline DehydrogenaseThermus thermophilusK_I0.8 ± 0.2 mM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of enzymes by this compound.

Enzyme Activity Assay for Cystathionine γ-Lyase (DTNB Assay)

This protocol is adapted from a method utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to measure the production of thiol-containing products from the CGL-catalyzed reaction.[4][12]

Materials:

  • Purified CGL enzyme

  • This compound

  • Cystathionine (substrate)

  • DTNB (Ellman's reagent)

  • 100 mM HEPES buffer, pH 7.4

  • Ethanol

  • UV-visible spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 970 µL of 100 mM HEPES buffer (pH 7.4) and varying concentrations of cystathionine.

  • Add 10 µL of 0.1 M DTNB in ethanol to the reaction mixture.

  • Incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding 20 µL of CGL enzyme solution (e.g., 1 mg/mL).

  • Immediately monitor the increase in absorbance at 412 nm for 1 minute using a spectrophotometer thermostatted at 37°C. The increase in absorbance corresponds to the formation of the 2-nitro-5-thiobenzoate anion.

  • To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor for a set period before adding the substrate.

Determination of Inactivation Kinetics

This protocol outlines a general method for determining the kinetic parameters of irreversible enzyme inactivation.

Materials:

  • Purified enzyme

  • This compound (inactivator)

  • Substrate for the enzyme

  • Assay buffer

  • Reaction termination solution (if necessary)

  • Apparatus for measuring enzyme activity (e.g., spectrophotometer)

Procedure:

  • Prepare a series of reaction mixtures, each containing the enzyme in assay buffer.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Incubate the mixtures at a constant temperature.

  • At specific time intervals, withdraw an aliquot from each mixture and add it to a separate assay tube containing the substrate at a saturating concentration.

  • Measure the initial rate of the enzymatic reaction.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent first-order rate constant of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentration. For a simple suicide inhibition model, this plot should be hyperbolic, allowing for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Identification of Covalent Adducts by Mass Spectrometry

This protocol provides a general workflow for identifying the covalent modification of an enzyme by this compound using mass spectrometry.[10][13][14]

Materials:

  • Purified enzyme

  • This compound

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • Solvents for chromatography (e.g., acetonitrile, formic acid)

  • Mass spectrometer (e.g., LC-ESI-MS/MS)

Procedure:

  • Inactivation: Incubate the target enzyme with an excess of this compound to ensure complete inactivation. Remove excess inhibitor by dialysis or size-exclusion chromatography.

  • Denaturation, Reduction, and Alkylation: Denature the inactivated enzyme (e.g., with 8 M urea), reduce disulfide bonds (e.g., with 10 mM DTT), and alkylate free cysteine residues (e.g., with 55 mM iodoacetamide).

  • Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein into smaller peptides using a protease like trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the peptide mixture and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against the protein sequence database. Look for peptide fragments with a mass shift corresponding to the addition of the this compound-derived adduct. The fragmentation pattern will help to pinpoint the specific amino acid residue that has been modified.

Synthesis and Use of Radiolabeled this compound

Radiolabeled this compound (e.g., with ¹⁴C or ³H) is a powerful tool for quantifying the stoichiometry of inactivation and tracing the fate of the inhibitor.

Synthesis: The synthesis of radiolabeled this compound typically involves the use of a commercially available radiolabeled precursor. The specific synthetic route will depend on the desired label position and isotope.

Experimental Use:

  • Inactivation Stoichiometry: Incubate the enzyme with a known concentration of radiolabeled this compound.

  • Separate the inactivated enzyme from the unreacted inhibitor.

  • Quantify the amount of radioactivity incorporated into the protein using liquid scintillation counting.

  • Relate the incorporated radioactivity to the molar amount of inactivated enzyme to determine the stoichiometry of the reaction (i.e., how many molecules of inhibitor are bound per molecule of enzyme).

Visualizations

Mechanism of Suicide Inhibition by this compound

Suicide_Inhibition cluster_enzyme Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (E-DPG) E->ES E_reactive Enzyme-Reactive Intermediate Complex ES->E_reactive Enzymatic Conversion E_reactive->E Release of Product E_inactivated Inactivated Enzyme (E-Adduct) E_reactive->E_inactivated Covalent Bond Formation P Product (if any) E_reactive->P DPG This compound (DPG) DPG->ES Binds to active site Reactive_Intermediate Reactive Intermediate

Caption: Generalized mechanism of suicide inhibition by this compound.

Experimental Workflow for Characterizing Inactivation

Experimental_Workflow start Start enzyme_prep Enzyme Purification start->enzyme_prep activity_assay Enzyme Activity Assay (e.g., DTNB) enzyme_prep->activity_assay kinetics Inactivation Kinetics Study activity_assay->kinetics mass_spec Mass Spectrometry for Adduct ID kinetics->mass_spec radiolabeling Radiolabeling Studies kinetics->radiolabeling mutagenesis Site-Directed Mutagenesis mass_spec->mutagenesis radiolabeling->mutagenesis end Characterization Complete mutagenesis->end

Caption: Workflow for the characterization of enzyme inactivation by this compound.

Hydrogen Sulfide Signaling Pathway Inhibition

H2S_Signaling_Inhibition cluster_pathway Cellular H₂S Signaling CGL Cystathionine γ-lyase (CGL) H2S Hydrogen Sulfide (H₂S) CGL->H2S Produces downstream Downstream Signaling Events (e.g., Ion Channel Modulation, Anti-inflammation) H2S->downstream Mediates DPG This compound DPG->CGL Inhibits L_Cysteine L-Cysteine L_Cysteine->CGL

Caption: Inhibition of the hydrogen sulfide signaling pathway by this compound.

Conclusion

This compound stands as a powerful and specific tool for the investigation of enzyme mechanisms and as a lead compound in drug development. Its action as a suicide inhibitor provides a means to irreversibly silence specific enzymatic activities, allowing for the detailed study of their physiological roles. The technical information and protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of research applications, from basic biochemical characterization to preclinical studies. A thorough understanding of its mechanism of action is paramount to its successful application and the interpretation of the resulting data.

References

An In-Depth Technical Guide to the Synthesis and Discovery of D-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Propargylglycine (D-Pra), a non-proteinogenic amino acid, has emerged as a valuable tool in biochemical research and drug discovery. Its unique terminal alkyne functionality makes it a versatile building block for peptide synthesis and a potent inhibitor of key enzymes, most notably cystathionine γ-lyase (CSE). This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its mechanism of action.

Introduction

This compound, chemically known as (R)-2-amino-4-pentynoic acid, is a chiral amino acid analog distinguished by a propargyl group (a three-carbon chain with a terminal alkyne). This feature imparts unique chemical reactivity, allowing for its use in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Historically, the racemic form, DL-propargylglycine, was identified as a potent irreversible inhibitor of cystathionine γ-lyase, a crucial enzyme in the biosynthesis of cysteine and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1] This inhibitory action has made this compound an invaluable probe for studying the physiological and pathological roles of H₂S in various systems, including the cardiovascular and nervous systems.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
Molecular Formula C₅H₇NO₂[3]
Molecular Weight 113.11 g/mol [3]
CAS Number 23235-03-2[3]
Appearance White to off-white solid powder[4]
Melting Point Not reported
Boiling Point 272.1 ± 35.0 °C at 760 mmHg (Predicted)
Solubility Slightly soluble in water
Topological Polar Surface Area 67.8 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through both chemical and enzymatic methods. Asymmetric synthesis is crucial to obtain the desired stereoisomer for specific biological applications.

Asymmetric Chemical Synthesis

A common strategy for the asymmetric synthesis of this compound involves the use of chiral auxiliaries. One such approach utilizes Ellman's chiral sulfinamide to generate diastereomerically pure N-sulfinyl propargylamines as key intermediates.[5]

Experimental Protocol: Asymmetric Synthesis of N-Sulfinyl Propargylamine Precursor

This protocol is adapted from the synthesis of related N-sulfinyl propargylamines and provides a general framework.

  • Formation of the N-sulfinylimine:

    • To a solution of the desired aldehyde (1.0 eq) in an appropriate solvent such as dichloromethane (DCM), add Ellman's chiral sulfinamide ((R)- or (S)-tert-butanesulfinamide, 1.0 eq).

    • Add a dehydrating agent, such as copper(II) sulfate (CuSO₄, 2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours until the formation of the N-sulfinylimine is complete, as monitored by thin-layer chromatography (TLC).

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine, which can be used in the next step without further purification.

  • Diastereoselective Alkynylation:

    • Dissolve the crude N-sulfinylimine in an anhydrous solvent like tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • In a separate flask, prepare a solution of lithium (trimethylsilyl)acetylide by adding n-butyllithium to a solution of (trimethylsilyl)acetylene in THF at -78 °C.

    • Slowly add the lithium (trimethylsilyl)acetylide solution to the N-sulfinylimine solution.

    • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting diastereomerically pure N-sulfinyl propargylamine can be purified by column chromatography.

  • Deprotection:

    • Cleavage of the sulfinyl group and the trimethylsilyl group, followed by oxidation of the corresponding amine to the carboxylic acid, would yield this compound. The specific conditions for these final steps would require further optimization.

StepKey ReagentsTypical ConditionsDiastereomeric Ratio
Imine Formation Aldehyde, Ellman's sulfinamide, CuSO₄DCM, rt, 12-24 hN/A
Alkynylation N-sulfinylimine, Li-TMS-acetylideTHF, -78 °C, several hours>9:1
Enzymatic Synthesis

Enzymatic kinetic resolution offers a highly selective method for obtaining enantiopure this compound from its racemic mixture. Phenylalanine ammonia-lyase (PAL) has been shown to catalyze the enantioselective deamination of L-propargylglycine, leaving the D-enantiomer unreacted.[6]

Experimental Protocol: Enzymatic Kinetic Resolution of DL-Propargylglycine

  • Enzyme Immobilization:

    • Immobilize Phenylalanine ammonia-lyase (PAL) from Petroselinum crispum (PcPAL) on a solid support, such as magnetic nanoparticles, to facilitate enzyme recovery and reuse.[6]

  • Enzymatic Reaction:

    • Prepare a solution of DL-propargylglycine in a suitable buffer (e.g., 0.1 M TRIS buffer, pH 8.8).

    • Add the immobilized PcPAL to the substrate solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.[6]

    • Monitor the progress of the reaction by following the disappearance of the L-enantiomer or the formation of the deaminated product, (E)-pent-2-en-4-ynoate, which can be detected by UV-Vis spectroscopy at 242 nm.[6]

  • Separation and Purification:

    • Once the reaction has reached the desired conversion (ideally 50%), remove the immobilized enzyme using a magnet.

    • The remaining solution contains this compound and the product of the L-enantiomer's deamination.

    • Separate this compound from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

    • Characterize the final product for enantiomeric purity using chiral HPLC or other suitable analytical methods.

SubstrateEnzymeKₘ (mM)kcat (s⁻¹)
L-Propargylglycine PcPAL16.00.37
DL-Propargylglycine PcPAL32.90.34

Kinetic constants for PcPAL at 30 °C, pH 8.8 in TRIS buffer.[6]

Biological Activity and Mechanism of Action

This compound's primary biological role is as an inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes, with cystathionine γ-lyase (CSE) being a principal target.[7]

Inhibition of Cystathionine γ-Lyase (CSE)

CSE is a key enzyme in the reverse transsulfuration pathway, responsible for the synthesis of cysteine from methionine. It also generates hydrogen sulfide (H₂S), a critical signaling molecule. This compound acts as a suicide inhibitor of CSE.[1]

Mechanism of Inhibition:

The mechanism involves the amino group of propargylglycine attacking the internal aldimine formed between the PLP cofactor and a lysine residue in the enzyme's active site. This forms an external aldimine. Subsequent deprotonation at the β-position of the alkyne leads to the formation of a reactive allene intermediate. This allene is then attacked by a nucleophilic residue in the active site, such as a tyrosine, resulting in the irreversible covalent modification and inactivation of the enzyme.[1]

G CSE_PLP CSE-PLP Internal Aldimine External_Aldimine External Aldimine Intermediate CSE_PLP->External_Aldimine DPG This compound DPG->CSE_PLP Transimination Allene_Intermediate Reactive Allene Intermediate External_Aldimine->Allene_Intermediate Deprotonation Inactive_CSE Covalently Modified Inactive CSE Allene_Intermediate->Inactive_CSE Nucleophilic Attack by Active Site Residue

Mechanism of CSE Inhibition by this compound.

Quantitative Inhibition Data:

While D,L-propargylglycine is a widely used CSE inhibitor, it also shows activity against other PLP-dependent enzymes like methionine γ-lyase (MGL) and L-alanine transaminase (ALT).[7] A recent study identified a potent and selective inhibitor of human CSE with an IC₅₀ of 13 ± 1 µM.[8] For comparison, the IC₅₀ value for DL-Propargyl glycine (PAG) in blocking H₂S synthesis in rat liver preparations is 55 µM.[9]

CompoundEnzyme/SystemIC₅₀ (µM)
Oxamic hydrazide 1Human CSE13 ± 1
DL-Propargylglycine (PAG)Rat Liver H₂S Synthesis55
Applications in Research

The ability of this compound to inhibit CSE has made it an essential tool for investigating the roles of H₂S in:

  • Cardiovascular Physiology: Studying vasodilation, blood pressure regulation, and ischemia-reperfusion injury.[2]

  • Neuropharmacology: Elucidating the function of H₂S as a neuromodulator and its involvement in neurodegenerative diseases.[2]

  • Inflammation and Cellular Signaling: Investigating the pro- and anti-inflammatory effects of H₂S.

Applications in Peptide Synthesis

The terminal alkyne of this compound serves as a versatile chemical handle for the modification of peptides using "click chemistry".

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10]

General Experimental Protocol for SPPS:

  • Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[5]

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-D-propargylglycine-OH) is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[5]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

G cluster_0 SPPS Cycle Resin Swollen Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Deprotection Next Amino Acid Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Washing->Final_Cleavage Final Amino Acid Start Start with Resin Start->Resin Purification Purification (RP-HPLC) Final_Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

References

D-Propargylglycine as a Non-Canonical Amino Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the expanding landscape of chemical biology and drug discovery, non-canonical amino acids (ncAAs) have emerged as powerful tools for probing and manipulating biological systems.[1] These structural analogs of natural amino acids can be incorporated into proteins, providing unique chemical functionalities that are absent in the native proteome.[2] This guide focuses on D-Propargylglycine (D-Pra), a non-canonical amino acid characterized by a terminal alkyne group, which has garnered significant interest for its diverse applications in proteomics, enzyme inhibition, and drug development.[3][4]

D-Pra, also known as D-2-aminopent-4-ynoic acid, serves as a versatile molecular probe.[5] Its terminal alkyne moiety acts as a bioorthogonal handle, enabling the selective chemical modification of proteins through "click chemistry" reactions.[6] This allows for the visualization, identification, and isolation of newly synthesized proteins. Furthermore, D-Pra is a potent inhibitor of the enzyme cystathionine γ-lyase (CSE), a key player in the biosynthesis of hydrogen sulfide (H₂S), a critical signaling molecule.[7] This inhibitory action makes D-Pra an invaluable tool for studying the physiological and pathological roles of H₂S signaling.[7]

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, and biological applications. It includes detailed experimental protocols for its use in metabolic labeling and bioorthogonal chemistry, along with a summary of key quantitative data. Visualizations of relevant pathways and experimental workflows are also provided to facilitate a deeper understanding of its utility in research and drug development.

Chemical and Physical Properties

This compound is a chiral molecule, with the D-enantiomer being the focus of this guide. Its key structural feature is the propargyl group, which contains a terminal alkyne. This functional group is relatively rare in biological systems, making it an ideal bioorthogonal handle for specific chemical ligation reactions.[3]

PropertyValueReference(s)
Molecular Formula C₅H₇NO₂[8][9]
Molecular Weight 113.11 g/mol [9]
CAS Number 23235-03-2[8]
Appearance White to off-white solid powder[7]
Solubility Slightly soluble in water[7]
SMILES String C#CC--INVALID-LINK--C(=O)O[9]
InChI Key DGYHPLMPMRKMPD-SCSAIBSYSA-N[9]

Synthesis of this compound

The synthesis of this compound typically involves stereoselective methods to obtain the desired D-enantiomer with high purity. Common strategies include the asymmetric synthesis from chiral precursors or the resolution of a racemic mixture of DL-propargylglycine.[3] The high purity of the final product is crucial for its reliable application in sensitive biological experiments.[3]

Biological Applications

The unique chemical structure of this compound underpins its broad utility in various research and development areas.

Enzyme Inhibition and Hydrogen Sulfide Signaling

This compound is a well-established irreversible inhibitor of cystathionine γ-lyase (CSE), one of the primary enzymes responsible for the endogenous production of hydrogen sulfide (H₂S).[5] H₂S is a gasotransmitter involved in a multitude of physiological processes, including vasodilation, neuromodulation, and inflammation.[2] By inhibiting CSE, D-Pra allows researchers to probe the functional roles of H₂S in these pathways.[7]

The inhibition of CSE by D-Pra is a mechanism-based inactivation, where the propargyl group reacts with the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inhibition.

H2S_Synthesis_Pathway cluster_transsulfuration Transsulfuration Pathway cluster_h2s_production H₂S Production cluster_inhibition Inhibition cluster_signaling Downstream Signaling Methionine L-Methionine Homocysteine L-Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine L-Cysteine Cystathionine->Cysteine CSE H2S Hydrogen Sulfide (H₂S) Cysteine->H2S CSE Signaling Vasodilation, Neuromodulation, Inflammation H2S->Signaling DPra This compound DPra->H2S Inhibits CSE

Hydrogen Sulfide (H₂S) synthesis pathway and inhibition by this compound.

Quantitative Data on CSE Inhibition by Propargylglycine

Enzyme SourceInhibitorIC₅₀Reference(s)
Toxoplasma gondii Cystathionine γ-lyase (TgCGL)D,L-Propargylglycine20 ± 4 µM[5]
Toxoplasma gondii Cystathionine γ-lyase (TgCGL-N360S mutant)D,L-Propargylglycine0.6 ± 0.1 µM[5]
Human Cystathionine γ-lyaseβ-cyanoalanine (BCA)14 ± 0.2 µM[1]
Human Cystathionine γ-lyasePropargylglycine (PAG)40 ± 8 µM[1]
Human Cystathionine β-synthaseAminooxyacetic acid (AOAA)8.5 µM[1]
Metabolic Labeling and Proteomics

The terminal alkyne of D-Pra serves as a bioorthogonal handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] When cells are cultured in the presence of D-Pra, it can be incorporated into newly synthesized proteins in place of its natural counterpart, methionine.[10] These alkyne-tagged proteins can then be selectively reacted with azide-functionalized reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent identification by mass spectrometry.[2][4] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the temporal and spatial analysis of the proteome.[4][11]

BONCAT_Workflow cluster_labeling Metabolic Labeling cluster_ligation Bioorthogonal Ligation (Click Chemistry) cluster_analysis Downstream Analysis A Incubate cells with This compound B D-Pra is incorporated into newly synthesized proteins A->B C Lyse cells and expose alkyne-labeled proteome B->C D React with azide-functionalized reporter (e.g., Biotin-azide) C->D E Cu(I)-catalyzed Azide-Alkyne Cycloaddition D->E F Affinity purification of biotinylated proteins E->F G Tryptic digest F->G H LC-MS/MS analysis G->H I Protein identification and quantification H->I

Experimental workflow for proteomic analysis using this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the general procedure for incorporating D-Pra into the proteome of cultured mammalian cells. Optimization of D-Pra concentration and incubation time may be required for different cell lines.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free cell culture medium

  • This compound (D-Pra) stock solution (e.g., 50 mM in sterile PBS or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency in complete medium.

  • Methionine Starvation (Optional but Recommended): To enhance D-Pra incorporation, gently wash the cells twice with pre-warmed sterile PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.

  • D-Pra Labeling: Add D-Pra stock solution to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line to balance incorporation efficiency with potential cytotoxicity.

  • Incubation: Incubate the cells with D-Pra for 4-24 hours at 37°C and 5% CO₂. The incubation time can be varied to study protein synthesis over different time windows.

  • Cell Harvest: After incubation, place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the dish and incubate on ice for 15-30 minutes.

  • Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Storage: Transfer the supernatant (containing the D-Pra-labeled proteome) to a new tube and store at -80°C for downstream applications.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on D-Pra-labeled Proteomes

This protocol outlines the "click" reaction to attach an azide-functionalized reporter molecule to the alkyne handle of D-Pra-labeled proteins in a cell lysate.

Materials:

  • D-Pra-labeled cell lysate (from Protocol 1)

  • Azide-functionalized reporter molecule (e.g., Biotin-Azide, fluorescent Azide) stock solution (e.g., 10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

Procedure:

  • Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the master mix immediately before use. For a 100 µL final reaction volume, add the components in the following order:

    • D-Pra-labeled lysate (containing ~50-100 µg of protein)

    • Azide-functionalized reporter (to a final concentration of 100-200 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO₄ (to a final concentration of 1 mM)

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction. Gently vortex to mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light (especially if using a fluorescent azide).

  • Sample Preparation for Downstream Analysis: Following the click reaction, the labeled proteome can be processed for various applications:

    • For SDS-PAGE and in-gel fluorescence: Add 4x Laemmli sample buffer, boil for 5 minutes, and load on a polyacrylamide gel.

    • For affinity purification: Proceed with incubation with streptavidin-coated beads (if using Biotin-Azide).

    • For mass spectrometry: Precipitate the proteins (e.g., with acetone or methanol/chloroform) to remove reaction components before proceeding to tryptic digestion.

Quantitative Data on this compound Effects

While D-Pra is a valuable research tool, it is important to consider its potential effects on cell health and physiology.

Cell Viability and Cytotoxicity

Studies have investigated the effects of propargylglycine on cell proliferation and viability. For instance, the related compound pargyline, another propargylamine-containing molecule, has been shown to decrease the proliferation of human breast cancer cells (T47D) in a dose- and time-dependent manner.[12][13] In human prostate cancer cells (LNCaP-LN3), pargyline also reduced cell proliferation and induced apoptosis.[14] A study in mice indicated that this compound is not directly nephrotoxic, but its metabolite produced by D-amino-acid oxidase can cause injury to proximal tubular cells.[8]

Incorporation Efficiency

The efficiency of incorporating non-canonical amino acids into proteins can vary depending on the specific amino acid, the cell type, and the culture conditions. While specific quantitative data for this compound incorporation in mammalian cells is not extensively reported, studies with the related alkyne-containing methionine analog, L-homopropargylglycine (HPG), have shown incorporation rates of 70-80% in E. coli.[15] In mammalian cells, the incorporation efficiency of another methionine analog, azidonorleucine (Anl), was found to be sufficient for cell-selective proteomic analysis.[7] It is reasonable to expect that D-Pra incorporation can be optimized to achieve levels suitable for proteomic studies.

Drug Discovery and Development

The unique properties of this compound make it a valuable molecule in the field of drug discovery and development.[9]

  • Target Identification and Validation: As an inhibitor of CSE, D-Pra can be used to validate this enzyme as a therapeutic target for diseases where H₂S signaling is dysregulated.

  • Lead Compound Scaffold: The propargylglycine scaffold can serve as a starting point for the design of novel therapeutic agents targeting various enzymes.[7]

  • Proteomics in Drug Discovery: D-Pra-based metabolic labeling can be employed to study the effects of drug candidates on protein synthesis and turnover, providing insights into their mechanisms of action.

Conclusion

This compound is a powerful and versatile non-canonical amino acid with significant applications in chemical biology, proteomics, and drug discovery. Its dual functionality as a bioorthogonal handle for click chemistry and a specific inhibitor of cystathionine γ-lyase provides researchers with a unique tool to investigate complex biological processes. By enabling the selective labeling and identification of newly synthesized proteins and the modulation of hydrogen sulfide signaling, D-Pra continues to contribute to our understanding of cellular physiology and the development of novel therapeutic strategies. This technical guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in the laboratory.

References

Preliminary Studies on the Biological Activity of D-Propargylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Propargylglycine (D-PG), a non-natural amino acid, has garnered significant interest in biochemical and pharmacological research. Its unique chemical structure, featuring a terminal alkyne group, makes it a valuable tool for a variety of applications, including peptide synthesis and as a potent enzyme inhibitor. This technical guide provides an in-depth overview of the preliminary studies on the biological activity of this compound, with a focus on its inhibitory effects on key enzymes, the downstream signaling pathways, and the experimental methodologies used to elucidate these activities.

Core Biological Activities

Preliminary research has identified two primary enzymatic targets of this compound:

  • Cystathionine γ-lyase (CGL) : D-PG is a well-characterized inhibitor of CGL (also known as cystathionase, CSE), a key enzyme in the transsulfuration pathway responsible for the production of L-cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S).

  • D-Amino Acid Oxidase (DAAO) : D-PG also acts as a substrate and an irreversible inhibitor of D-amino acid oxidase, a flavoenzyme involved in the metabolism of D-amino acids.

The inhibition of these enzymes by this compound has significant physiological implications, impacting processes ranging from cardiovascular tone and neurotransmission to cellular metabolism and oxidative stress.

Quantitative Data on Enzyme Inhibition

The following tables summarize the available quantitative data for the inhibitory activity of propargylglycine. It is important to note that much of the literature reports data for the DL-racemic mixture (PAG).

Enzyme TargetInhibitorSpecies/SourceIC₅₀Reference(s)
Cystathionine γ-lyase (CGL/CSE)DL-Propargylglycine (PAG)Rat Liver55 µM[1]
Cystathionine γ-lyase (CGL)DL-Propargylglycine (PPG)Toxoplasma gondii20 ± 4 µM[2]

Note: IC₅₀ values can vary depending on experimental conditions, such as substrate concentration.

Key Signaling Pathways and Mechanisms of Action

Inhibition of Cystathionine γ-lyase and Modulation of H₂S Signaling

This compound acts as an irreversible inhibitor of cystathionine γ-lyase. The inhibition of CGL by D-PG leads to a reduction in the endogenous production of hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in various physiological processes.

Mechanism of CGL Inhibition: The inhibitory mechanism of propargylglycine on CGL involves the formation of a covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. Mechanistically, the amino group of propargylglycine attacks the aldimine to form an external aldimine. The β-position of the alkyne is then deprotonated to form an allene, which is subsequently attacked by the phenol group of a tyrosine residue (Tyr¹¹⁴) in the active site.[2][3] This creates a vinyl ether that sterically hinders the active site, blocking further catalytic activity.[3]

Downstream Effects of CGL Inhibition: By reducing H₂S production, this compound has been utilized as a tool to study the physiological roles of H₂S in:

  • Cardiovascular Regulation: H₂S is a known vasodilator, and its inhibition can lead to an increase in blood pressure.

  • Neurotransmission: H₂S acts as a neuromodulator in the brain, and its dysregulation has been implicated in various neurological conditions.

  • Inflammation: H₂S has complex, often pro-inflammatory roles, and CGL inhibition has been studied in models of inflammation.

CGL_Inhibition_Pathway cluster_0 Transsulfuration Pathway cluster_1 H2S Production cluster_2 Inhibition cluster_3 Physiological Effects L-Methionine L-Methionine L-Homocysteine L-Homocysteine L-Methionine->L-Homocysteine Cystathionine Cystathionine L-Homocysteine->Cystathionine L-Cysteine L-Cysteine Cystathionine->L-Cysteine CGL (CSE) H2S H2S L-Cysteine->H2S CGL (CSE) Vasodilation Vasodilation H2S->Vasodilation Modulates Neurotransmission Neurotransmission H2S->Neurotransmission Modulates Inflammation Inflammation H2S->Inflammation Modulates This compound This compound CGL (CSE) CGL (CSE) This compound->CGL (CSE) Irreversible Inhibition

Inhibition of the H₂S Signaling Pathway by this compound.
Inhibition of D-Amino Acid Oxidase and Induced Nephrotoxicity

This compound is also an irreversible inhibitor of D-amino acid oxidase (DAAO). The metabolism of D-PG by DAAO leads to the generation of reactive metabolites that can cause cellular damage, particularly in the kidneys where DAAO is highly expressed.

Mechanism of DAAO Inhibition: this compound is oxidatively deaminated by DAAO, which leads to the inactivation of the enzyme.[4] This process involves the covalent modification of an amino acid residue at the active site of DAAO.[5] The likely inactivating species is 2-keto-3,4-pentadienoate, which arises from the rearrangement of the initial product, 2-keto-4-pentynoate.[6]

DAAO-Mediated Nephrotoxicity: The enzymatic activity of DAAO on this compound produces hydrogen peroxide (H₂O₂) as a byproduct.[7] The accumulation of H₂O₂ and other reactive oxygen species can lead to oxidative stress and damage to the proximal tubular cells of the kidneys, resulting in nephrotoxicity.[7][8] Studies in mice have shown that this compound is not nephrotoxic in mutant mice lacking D-amino-acid oxidase, indicating that its toxicity is dependent on its metabolism by this enzyme.[8]

DAAO_Toxicity_Pathway cluster_0 DAAO-Mediated Metabolism cluster_1 Byproduct Generation cluster_2 Cellular Effects This compound This compound 2-Imino-4-pentynoate 2-Imino-4-pentynoate This compound->2-Imino-4-pentynoate DAAO 2-Keto-4-pentynoate 2-Keto-4-pentynoate 2-Imino-4-pentynoate->2-Keto-4-pentynoate Hydrolysis 2-Keto-3,4-pentadienoate 2-Keto-3,4-pentadienoate 2-Keto-4-pentynoate->2-Keto-3,4-pentadienoate Rearrangement DAAO DAAO 2-Keto-3,4-pentadienoate->DAAO Covalent Modification (Irreversible Inhibition) H2O2 H2O2 DAAO->H2O2 Produces Oxidative Stress Oxidative Stress H2O2->Oxidative Stress Proximal Tubule Cell Damage Proximal Tubule Cell Damage Oxidative Stress->Proximal Tubule Cell Damage Nephrotoxicity Nephrotoxicity Proximal Tubule Cell Damage->Nephrotoxicity

Mechanism of this compound-Induced Nephrotoxicity via DAAO.

Experimental Protocols

Cystathionine γ-lyase (CGL) Inhibition Assay

This protocol is adapted from methods described for measuring CGL activity and its inhibition.

Objective: To determine the inhibitory effect of this compound on CGL activity.

Materials:

  • Recombinant or purified CGL

  • L-cysteine

  • N,N-dimethyl-p-phenylenediamine sulfate (DMPED)

  • Ferric chloride (FeCl₃)

  • Trichloroacetic acid (TCA)

  • Potassium phosphate buffer (pH 7.4)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of CGL in potassium phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

  • Inhibitor Preparation: Prepare a stock solution of this compound in the same buffer. A range of concentrations should be prepared to determine the IC₅₀.

  • Assay Reaction: a. In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer
    • This compound solution (or buffer for control)
    • CGL enzyme solution b. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the substrate, L-cysteine. d. Incubate the reaction mixture at 37°C for 30 minutes.

  • Detection of H₂S (Methylene Blue Method): a. Stop the reaction by adding TCA. b. Add DMPED solution. c. Add FeCl₃ solution. d. Incubate at room temperature for 20 minutes to allow for color development.

  • Data Analysis: a. Measure the absorbance at 670 nm using a microplate reader. b. The amount of H₂S produced is proportional to the absorbance. c. Calculate the percentage of inhibition for each concentration of this compound compared to the control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol is based on a common colorimetric method for measuring DAAO activity.

Objective: To determine the inhibitory effect of this compound on DAAO activity.

Materials:

  • Recombinant or purified DAAO

  • D-Alanine (or another D-amino acid substrate)

  • Horseradish peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Sodium pyrophosphate buffer (pH 8.3)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Reagent Preparation: a. Prepare a stock solution of DAAO in sodium pyrophosphate buffer. b. Prepare a stock solution of this compound in the same buffer. c. Prepare a detection reagent mixture containing HRP and ABTS in the buffer.

  • Assay Reaction: a. In a 96-well plate, add the following to each well:

    • Sodium pyrophosphate buffer
    • This compound solution (or buffer for control)
    • DAAO enzyme solution b. Pre-incubate the plate at 37°C for 15 minutes. c. Initiate the reaction by adding the D-Alanine substrate. d. Immediately add the detection reagent mixture.

  • Data Acquisition: a. Place the plate in a microplate reader pre-heated to 37°C. b. Measure the increase in absorbance at 405 nm over time (kinetic read). The rate of color change is proportional to the rate of H₂O₂ production, and thus DAAO activity.

  • Data Analysis: a. Determine the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each this compound concentration relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors like this compound.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Mechanism of Action Studies A Compound Library (including this compound) B High-Throughput Screening (HTS) Enzyme Activity Assay A->B C Identify 'Hits' (Compounds showing inhibition) B->C D Serial Dilution of 'Hits' C->D E Enzyme Inhibition Assay (e.g., CGL or DAAO assay) D->E F Determine IC50 Values E->F G Kinetic Assays (e.g., varying substrate concentration) F->G I Cell-Based Assays (e.g., measuring H2S levels or cytotoxicity) F->I H Determine Ki and Inhibition Type (e.g., competitive, irreversible) G->H J Validate in a cellular context I->J

General Workflow for the Characterization of an Enzyme Inhibitor.

Conclusion

Preliminary studies have established this compound as a valuable research tool for investigating the roles of cystathionine γ-lyase and D-amino acid oxidase in various physiological and pathological processes. Its ability to irreversibly inhibit these enzymes provides a means to modulate the hydrogen sulfide signaling pathway and to study the consequences of D-amino acid metabolism. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this compound and its derivatives. This guide provides a foundational understanding of its biological activities and the experimental approaches to further explore its effects.

References

D-Propargylglycine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to D-Propargylglycine

Abstract

This compound is a valuable biochemical tool for researchers in various fields, including neuropharmacology, cardiovascular health, and metabolic studies. As a potent and often irreversible inhibitor of several key enzymes, it provides a means to investigate the roles of these enzymes and their products in cellular signaling and disease pathogenesis. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, involvement in signaling pathways, and applications in research. Detailed experimental protocols and data visualizations are included to facilitate its use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as (R)-2-aminopent-4-ynoic acid, is an amino acid derivative. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 23235-03-2[1][2]
Molecular Formula C5H7NO2[1][2]
Molecular Weight 113.11 g/mol
Appearance White powder[1]
Purity ≥ 98%[1]
Solubility Slightly soluble in water[3]
Storage Store at 0-8°C[1]
SMILES N--INVALID-LINK--C(O)=O
InChI Key DGYHPLMPMRKMPD-SCSAIBSYSA-N

Mechanism of Action

This compound is known to inhibit several enzymes, with its most well-characterized target being cystathionine γ-lyase. The propargyl group is key to its inhibitory action, often leading to irreversible, mechanism-based inhibition.

Inhibition of Cystathionine γ-Lyase (CSE/CGL)

This compound is a potent inhibitor of cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][4] CSE plays a crucial role in the reverse transsulfuration pathway, where it catalyzes the conversion of cystathionine to cysteine.[3] It is also a major source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule.[4]

The inhibitory mechanism involves the amino group of propargylglycine attacking the internal aldimine formed between PLP and a lysine residue in the enzyme's active site. This forms an external aldimine. Subsequent deprotonation of the propargyl group leads to the formation of a reactive allene intermediate, which then covalently modifies the enzyme, causing irreversible inhibition.[5] By inhibiting CSE, this compound reduces the biosynthesis of both cysteine and H₂S, making it an invaluable tool for studying the physiological and pathophysiological roles of these molecules.[1][4]

Inhibition of Proline Dehydrogenase (PRODH)

More recent research has identified this compound as a suicide inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme.[6][7] The inhibition of PRODH by N-propargylglycine has been shown to induce the mitochondrial unfolded protein response (UPRmt), a cellular stress response that enhances mitochondrial proteostasis.[6][7] This mechanism is being explored for its potential anticancer activities.[6]

Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

In the context of neuroprotection, propargylamines, including this compound, have been shown to bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8] This interaction is associated with a decrease in the synthesis of pro-apoptotic proteins and an increase in anti-apoptotic proteins, independent of monoamine oxidase (MAO) inhibition.[8][9]

Signaling Pathways

This compound's modulation of enzyme activity impacts several key signaling pathways.

H₂S Signaling Pathway

By inhibiting CSE, this compound directly reduces the cellular levels of H₂S. This allows researchers to investigate the downstream effects of H₂S signaling in various processes, including vasodilation, inflammation, and neurotransmission.[4][10] The diagram below illustrates the inhibition of the H₂S production pathway by this compound.

H2S_Pathway_Inhibition cluster_pathway Reverse Transsulfuration Pathway cluster_inhibitor Inhibition Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CSE/CGL H2S H2S Cysteine->H2S CSE/CGL DPG This compound DPG->Cysteine Inhibits DPG->H2S

Caption: Inhibition of H₂S synthesis by this compound.

Anti-Apoptotic Neuroprotective Pathway

Propargylamines, as a class of compounds, exert neuroprotective effects by modulating apoptotic signaling cascades. They interfere with mitochondrial-mediated apoptosis by increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic proteins like Bax.[8][9][11] This leads to the stabilization of the mitochondrial membrane and prevents the release of cytochrome c, a key step in caspase activation and subsequent cell death.[9]

Neuroprotection_Pathway cluster_propargylamines Propargylamines cluster_apoptosis Apoptotic Cascade DPG This compound Bax Bax (Pro-apoptotic) DPG->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) DPG->Bcl2 Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Bax->Mitochondrion Permeabilizes Bcl2->Mitochondrion Stabilizes

Caption: Neuroprotective anti-apoptotic signaling by this compound.

Applications in Research

This compound is a versatile tool used across multiple research domains.

  • Cardiovascular Research: It is used to study the role of H₂S in cardiovascular health, including conditions like hypertension and myocardial injury.[4][12] By inhibiting endogenous H₂S production, researchers can elucidate its protective mechanisms.[12]

  • Neuropharmacology and Neuroprotection: this compound and related compounds are used to investigate neurodegenerative diseases.[4][9] Their ability to protect neurons from various insults is a subject of intense study.[8][11]

  • Metabolic Studies: It serves as a tool to probe metabolic pathways involving sulfur-containing amino acids.[4]

  • Proteomics Research: this compound is considered a useful biochemical for proteomics research, likely due to its specific interaction with certain enzymes, enabling their identification and study within the broader proteome.[2][13][14]

Experimental Protocols

The following is a representative protocol for an in vitro enzyme inhibition assay to determine the IC₅₀ of this compound for cystathionine γ-lyase.

Materials and Reagents
  • Recombinant human cystathionine γ-lyase (CSE)

  • This compound

  • L-Cystathionine (substrate)

  • Pyridoxal-5'-phosphate (PLP)

  • N,N-dimethyl-p-phenylenediamine sulfate (DMPED)

  • Ferric chloride (FeCl₃)

  • Zinc acetate

  • Trichloroacetic acid (TCA)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • 96-well microplates

  • Microplate reader

Experimental Workflow

Assay_Workflow A 1. Prepare Reagents - Serial dilutions of D-PG - Enzyme/PLP solution - Substrate solution B 2. Pre-incubation - Add Enzyme/PLP to wells - Add D-PG or vehicle - Incubate at 37°C A->B C 3. Initiate Reaction - Add L-Cystathionine to all wells - Incubate at 37°C B->C D 4. Stop Reaction & Develop Color - Add Zinc Acetate (trap H₂S) - Add DMPED - Add FeCl₃ - Add TCA C->D E 5. Data Acquisition - Incubate for color development - Read absorbance at 670 nm D->E F 6. Data Analysis - Plot % inhibition vs. [D-PG] - Calculate IC₅₀ value E->F

Caption: Experimental workflow for CSE inhibition assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer. The concentration range should span the expected IC₅₀ value.

    • Prepare the enzyme solution by diluting recombinant CSE in assay buffer containing 100 µM PLP.

    • Prepare the substrate solution of L-Cystathionine in assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • To the wells of a 96-well plate, add 50 µL of the CSE/PLP solution.

    • Add 10 µL of the this compound dilutions or vehicle (assay buffer for control) to the respective wells.

    • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 40 µL of the L-Cystathionine substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • H₂S Detection (Methylene Blue Method):

    • Stop the reaction and trap the H₂S produced by adding 50 µL of 1% (w/v) zinc acetate to each well.

    • Add 50 µL of 20 mM DMPED in 7.2 M HCl.

    • Add 50 µL of 30 mM FeCl₃ in 1.2 M HCl.

    • Incubate at room temperature for 20 minutes for color development.

    • Add 50 µL of 10% (w/v) TCA to precipitate proteins. Centrifuge the plate to pellet the precipitate.

  • Data Acquisition:

    • Transfer the supernatant to a new clear 96-well plate.

    • Measure the absorbance at 670 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion

This compound is a powerful and specific inhibitor, primarily of cystathionine γ-lyase, that has become an indispensable tool in biochemical and pharmacological research. Its ability to modulate the production of key signaling molecules like H₂S allows for the detailed investigation of their roles in health and disease. Furthermore, emerging research into its effects on other enzymes like PRODH and its involvement in neuroprotective pathways highlights its potential for broader applications, including cancer and neurodegenerative disease research. The methodologies and data presented in this guide offer a solid foundation for researchers looking to incorporate this compound into their experimental designs.

References

The Role of D-Propargylglycine in Hydrogen Sulfide Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathophysiological processes. The enzymatic production of H₂S is predominantly carried out by cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS). Understanding the precise functions of endogenous H₂S has been greatly facilitated by the use of selective inhibitors of these enzymes. D-Propargylglycine (DPG), a potent and irreversible inhibitor of cystathionine γ-lyase, has become an indispensable tool in the field of H₂S research. This technical guide provides a comprehensive overview of the role of DPG in elucidating the functions of the H₂S pathway. It details the mechanism of DPG action, summarizes key quantitative data on its inhibitory effects, presents detailed experimental protocols for its use in vitro and in vivo, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals actively engaged in or entering the field of hydrogen sulfide biology.

Introduction to Hydrogen Sulfide and its Synthesis

Endogenous hydrogen sulfide is synthesized primarily through the metabolism of L-cysteine by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine γ-lyase (CSE, also known as CTH) and cystathionine β-synthase (CBS).[1] A third enzyme, 3-mercaptopyruvate sulfurtransferase (3-MST), also contributes to H₂S production.[2] CSE is the predominant H₂S-producing enzyme in the cardiovascular system, liver, and kidneys, while CBS is mainly expressed in the central nervous system.[3] The CSE/H₂S pathway is implicated in a wide range of biological functions, including vasodilation, neuromodulation, inflammation, and cellular protection.[4][5]

This compound: A Selective Inhibitor of Cystathionine γ-Lyase

This compound (DPG) is a structural analog of L-cysteine and acts as a mechanism-based irreversible inhibitor of CSE.[6][7][8] Its selectivity for CSE over CBS makes it a valuable pharmacological tool to dissect the specific contributions of the CSE-dependent H₂S pathway in various biological systems.

Mechanism of Action

DPG is a "suicide inhibitor" of CSE.[9] The inactivation process involves the enzyme's own catalytic machinery. The propargyl group of DPG is acted upon by the PLP cofactor in the active site of CSE, leading to the formation of a reactive allene intermediate. This intermediate then covalently modifies a key amino acid residue within the active site, resulting in the irreversible inactivation of the enzyme.[8]

Quantitative Data on this compound Inhibition

The efficacy of DPG as a CSE inhibitor has been quantified in numerous studies. The following tables summarize key quantitative data, including IC₅₀ values and in vivo dosages, providing a reference for experimental design.

Table 1: In Vitro Inhibition of Cystathionine γ-Lyase (CSE) by this compound

Enzyme SourceSubstrateIC₅₀ of DPGReference
Recombinant Human CSEL-CystathionineNot explicitly stated, but shown to be a potent inhibitor[10]
Recombinant Human CSEL-CysteineNot explicitly stated, but shown to be a potent inhibitor[11]
Toxoplasma gondii (wild-type)L-Cystathionine20 ± 4 µM[12]
Toxoplasma gondii (N360S mutant)L-Cystathionine0.6 ± 0.1 µM[12]
Rat Liver HomogenateL-Cysteine~55 µM[13]

Table 2: In Vivo Administration of this compound for H₂S Inhibition

Animal ModelDoseRoute of AdministrationObserved EffectReference
Rat50 mg/kgIntraperitoneal (i.p.)Significant reduction in plasma H₂S levels and liver H₂S synthesis.[14]
Rat10-100 mg/kgIntravenous (i.v.)Dose-dependent reduction in endotoxemia-induced organ injury.[15]
Mouse50 mg/kgIntraperitoneal (i.p.)Attenuation of sepsis-induced inflammation.[14]
Mouse25 mg/kgIntravenous (i.v.)Altered ventilatory response to morphine.[16]
Mouse10 mM (in vitro)N/APromoted beryllium sulfate-induced apoptosis and autophagy in 16HBE cells.[17]
Mouse50 mg/kgOral gavageReduced brain PRODH protein expression.[18]
Rat3.125-200 mg/kgIntraperitoneal (i.p.)Dose-dependent increase in a glutathione analogue of DPG in the liver.[19]

Experimental Protocols

Detailed methodologies are crucial for the successful application of DPG in research. The following sections provide step-by-step protocols for key experiments.

In Vitro Measurement of H₂S Production using the Methylene Blue Assay

This colorimetric assay is a widely used method for quantifying H₂S.

Materials:

  • Tissue homogenate or cell lysate

  • L-cysteine solution (substrate)

  • This compound (DPG) solution

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Phosphate buffered saline (PBS) or appropriate buffer

  • Spectrophotometer

Procedure:

  • Prepare tissue homogenates or cell lysates in ice-cold buffer.

  • In a microcentrifuge tube, add the protein sample, DPG (or vehicle control) at the desired concentration, and buffer to a final volume. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding L-cysteine to a final concentration of 1-2 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and trap the H₂S by adding zinc acetate solution.

  • Add TCA solution to precipitate proteins.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new tube.

  • Add N,N-dimethyl-p-phenylenediamine sulfate solution, followed by FeCl₃ solution.

  • Incubate at room temperature for 15-20 minutes to allow for color development (methylene blue formation).

  • Measure the absorbance at 670 nm using a spectrophotometer.

  • Calculate the H₂S concentration using a standard curve prepared with sodium hydrosulfide (NaHS).[16][20]

Cystathionine γ-Lyase (CSE) Activity Assay

This enzyme-coupled assay measures CSE activity by monitoring the consumption of NADH.

Materials:

  • Cell or tissue lysate

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • L-cystathionine solution (4.0 mM)

  • Pyridoxal-5'-phosphate (PLP) solution (0.125 mM)

  • NADH solution (0.32 mM)

  • Lactate dehydrogenase (LDH) (1.5 units)

  • This compound (DPG) solution

  • Spectrophotometer with temperature control (37°C)

Procedure:

  • Prepare the reaction mixture containing potassium phosphate buffer, L-cystathionine, PLP, NADH, and LDH.

  • Add the cell or tissue lysate to the reaction mixture.

  • To test for inhibition, pre-incubate the lysate with DPG for a specified time before adding it to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm for 15 minutes at 37°C. The rate of NADH oxidation is proportional to the CSE activity.[16]

In Vivo Administration of this compound in Mice

Materials:

  • This compound (DPG)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Animal balance

  • Syringes and needles for injection (e.g., 27-30 gauge) or gavage needles

Procedure for Intraperitoneal (i.p.) Injection:

  • Prepare a stock solution of DPG in sterile saline. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (typically 5-10 ml/kg body weight).

  • Weigh the mouse to determine the exact volume of DPG solution to be administered.

  • Gently restrain the mouse, exposing the abdomen.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Inject the DPG solution slowly.

  • Monitor the animal for any adverse reactions post-injection.[14]

Procedure for Oral Gavage:

  • Prepare the DPG solution in an appropriate vehicle (e.g., water, PBS).

  • Weigh the mouse to calculate the administration volume.

  • Use a proper-sized, soft-tipped gavage needle.

  • Gently restrain the mouse and insert the gavage needle into the esophagus, ensuring it does not enter the trachea.

  • Slowly administer the DPG solution.

  • Monitor the animal for any signs of distress.[18][21]

Western Blot Analysis of CSE Expression

This protocol allows for the assessment of CSE protein levels in cells or tissues following treatment.

Materials:

  • Cell or tissue lysates

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CSE

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells or tissues in lysis buffer and determine protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CSE antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2][22][23][24]

Visualization of Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts.

H2S_Signaling_Pathway cluster_synthesis H₂S Synthesis cluster_effects Physiological Effects L-Cysteine L-Cysteine CSE Cystathionine γ-Lyase (CSE) L-Cysteine->CSE H2S Hydrogen Sulfide (H₂S) CSE->H2S Enzymatic Conversion Vasodilation Vasodilation H2S->Vasodilation Neuromodulation Neuromodulation H2S->Neuromodulation Anti-inflammation Anti-inflammation H2S->Anti-inflammation Cytoprotection Cytoprotection H2S->Cytoprotection DPG This compound (DPG) DPG->CSE Irreversible Inhibition

Caption: H₂S synthesis pathway and the inhibitory action of DPG.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A Cell Culture / Tissue Homogenate B Treatment with DPG (or Vehicle Control) A->B C Addition of L-Cysteine B->C E CSE Activity Assay B->E F Western Blot for CSE B->F D Measurement of H₂S Production (e.g., Methylene Blue Assay) C->D G Animal Model (e.g., Mouse, Rat) H Administration of DPG (i.p., i.v., or gavage) G->H I Induction of Disease Model (e.g., Sepsis, Hypertension) H->I J Collection of Blood/Tissues I->J K Measurement of H₂S Levels and Physiological Parameters J->K

Caption: General experimental workflows for using DPG in vitro and in vivo.

Applications of this compound in Hydrogen Sulfide Research

DPG has been instrumental in defining the role of CSE-derived H₂S in a multitude of physiological and pathological contexts.

  • Cardiovascular System: Studies using DPG have demonstrated the role of H₂S in regulating blood pressure, protecting against ischemia-reperfusion injury, and modulating angiogenesis.[3][5]

  • Nervous System: DPG has been used to investigate the neuroprotective and neuromodulatory functions of H₂S in conditions such as neurodegenerative diseases.[6]

  • Inflammation: The pro- or anti-inflammatory roles of H₂S have been explored in various models of inflammation, such as sepsis and pancreatitis, using DPG to inhibit endogenous H₂S production.[15][18][25]

  • Cancer: The involvement of the CSE/H₂S pathway in cancer progression and apoptosis has been studied with the aid of DPG.[26]

Conclusion

This compound is a powerful and selective tool that has significantly advanced our understanding of the physiological and pathophysiological roles of hydrogen sulfide produced by cystathionine γ-lyase. Its utility in both in vitro and in vivo experimental models allows for the targeted investigation of the CSE/H₂S signaling pathway. This technical guide provides a centralized resource of quantitative data, detailed experimental protocols, and conceptual visualizations to aid researchers in effectively employing DPG in their studies. As research into the multifaceted roles of H₂S continues to expand, DPG will undoubtedly remain a cornerstone of investigation in this exciting and rapidly evolving field.

References

D-Propargylglycine: A Versatile Tool for Interrogating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-propargylglycine (DPG), a non-proteinogenic amino acid analogue of methionine, has emerged as a powerful and versatile tool in the study of metabolic pathways. Its unique chemical structure, featuring a terminal alkyne group, allows for a dual functionality that makes it invaluable for researchers in chemical biology, drug discovery, and proteomics. Primarily, DPG acts as a potent inhibitor of key enzymes involved in sulfur-containing amino acid metabolism, most notably cystathionine γ-lyase (CGL). This inhibitory action allows for the targeted perturbation of metabolic fluxes, enabling the elucidation of pathway dynamics and the physiological roles of enzymes like CGL. Secondly, the propargyl group serves as a bioorthogonal handle for "click chemistry," facilitating the metabolic labeling, identification, and visualization of newly synthesized proteins. This technical guide provides a comprehensive overview of this compound, its mechanisms of action, and detailed protocols for its application as both an enzyme inhibitor and a metabolic probe.

Core Applications of this compound

This compound's utility in metabolic research stems from two primary properties:

  • Enzyme Inhibition: DPG is widely recognized as a mechanism-based or "suicide" inhibitor of several pyridoxal-5'-phosphate (PLP)-dependent enzymes. Its most prominent target is cystathionine γ-lyase (CGL), a crucial enzyme in the transsulfuration pathway responsible for the production of cysteine and hydrogen sulfide (H₂S).[1][2] By irreversibly inactivating CGL, DPG can be used to study the physiological and pathological roles of H₂S in various systems, including the cardiovascular and nervous systems.[3][4][5] It also inhibits other enzymes such as D-amino acid oxidase.[6]

  • Metabolic Labeling and Proteomics: The terminal alkyne moiety of DPG allows it to be used as a chemical reporter.[3][7] When introduced to cells, DPG can be incorporated into newly synthesized proteins in place of methionine.[8] The incorporated alkyne group can then be selectively reacted with an azide-bearing reporter molecule (e.g., a fluorophore or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[4][7][9] This enables the visualization, enrichment, and identification of nascent proteomes, providing insights into protein synthesis dynamics and cellular responses to various stimuli.

Mechanism of Action

As a Suicide Inhibitor of Cystathionine γ-Lyase (CGL)

This compound acts as a suicide inhibitor of CGL, meaning the enzyme converts DPG into a reactive intermediate that then irreversibly inactivates the enzyme. The proposed mechanism involves the following steps:

  • Formation of an external aldimine: The amino group of DPG displaces the internal aldimine linkage between the PLP cofactor and a lysine residue in the active site of CGL.

  • Enzyme-catalyzed rearrangement: The enzyme abstracts a proton from the α-carbon of DPG, leading to a rearrangement that forms a reactive allene intermediate.

  • Covalent modification: A nucleophilic residue in the enzyme's active site attacks the allene, forming a stable covalent adduct with the enzyme and leading to its irreversible inactivation.[2]

G cluster_0 Mechanism of CGL Suicide Inhibition by DPG DPG This compound External_Aldimine External Aldimine Intermediate DPG->External_Aldimine Binds to active site CGL_PLP CGL-PLP (Active Enzyme) CGL_PLP->External_Aldimine Forms intermediate Allene_Intermediate Reactive Allene Intermediate External_Aldimine->Allene_Intermediate Enzyme-catalyzed rearrangement Inactive_CGL Inactive Covalent Adduct Allene_Intermediate->Inactive_CGL Nucleophilic attack by active site residue

Fig. 1: Mechanism of DPG-mediated suicide inhibition of CGL.

Quantitative Data on this compound Inhibition

Enzyme TargetOrganism/Tissue SourceIC₅₀ / Inhibition DataReference(s)
Cystathionine γ-lyase (CGL/CSE) Rat LiverIrreversible inhibitor[11]
Mouse Pancreatic Acini3 mM reduced H₂S formation[4]
Toxoplasma gondiiDose-dependent inhibition[12]
D-Amino Acid Oxidase Pig KidneyTime-dependent loss of activity[6]
Cysteinesulfinate Decarboxylase Primary Mouse HepatocytesStrongly inhibits[3][13]

Note: The provided data highlights the inhibitory effects of DPG. For rigorous comparative studies, it is recommended to determine the IC₅₀ value under the specific experimental conditions of your assay.

Experimental Protocols

In Vitro Inhibition of Cystathionine γ-Lyase Activity

This protocol provides a method to assess the inhibitory effect of this compound on CGL activity by measuring the production of α-ketobutyrate from the substrate cystathionine.

Materials:

  • Purified or recombinant cystathionine γ-lyase

  • This compound (DPG)

  • L-cystathionine

  • Pyridoxal-5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Bis-Tris Propane buffer

  • Acidic ninhydrin reagent

  • Glacial acetic acid

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of CGL in a suitable buffer. The final concentration in the assay will need to be optimized.

  • Inhibitor Preparation: Prepare a stock solution of this compound in water or a suitable buffer. Create a dilution series to test a range of concentrations.

  • Reaction Mixture Preparation: In a microplate well, combine the following components to the specified final concentrations:

    • 50 µM PLP

    • 1 mM DTT

    • 200 mM Bis-Tris Propane buffer, pH 8.25

    • Varying concentrations of this compound or vehicle control.

    • CGL enzyme

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding L-cystathionine to a final concentration of 10 mM.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding 50 µL of the reaction mixture to 50 µL of glacial acetic acid and 50 µL of acidic ninhydrin reagent.

  • Color Development: Boil the mixture for 10 minutes and then cool to room temperature.

  • Measurement: Measure the absorbance at a wavelength of 560 nm using a microplate reader. The absorbance is proportional to the amount of α-ketobutyrate produced.

  • Data Analysis: Calculate the percentage of inhibition for each DPG concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the DPG concentration to determine the IC₅₀ value.

G cluster_1 CGL Inhibition Assay Workflow A Prepare Reaction Mix (CGL, PLP, DTT, Buffer, DPG) B Pre-incubate at 37°C A->B C Add Substrate (Cystathionine) to start reaction B->C D Incubate at 37°C C->D E Stop Reaction (Acetic Acid, Ninhydrin) D->E F Boil and Cool E->F G Measure Absorbance (560 nm) F->G H Calculate % Inhibition and IC50 G->H

Fig. 2: Workflow for in vitro CGL inhibition assay.
Metabolic Labeling of Proteins in Mammalian Cells with this compound

This protocol outlines the general procedure for metabolically labeling newly synthesized proteins in mammalian cells using DPG.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free cell culture medium

  • This compound (DPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Seed cells in an appropriate culture vessel and grow to the desired confluency (typically 70-80%).

  • Methionine Depletion (Optional but Recommended): To enhance the incorporation of DPG, aspirate the complete medium, wash the cells once with pre-warmed PBS, and incubate them in methionine-free medium for 30-60 minutes at 37°C.[8]

  • DPG Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with this compound. The optimal concentration of DPG should be determined empirically for each cell line but typically ranges from 25 to 100 µM. Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C.

  • Cell Lysis: After the labeling period, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the cells, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The cell lysate containing DPG-labeled proteins is now ready for downstream applications such as click chemistry.

G cluster_2 Metabolic Labeling Workflow A Culture Cells to Desired Confluency B Methionine Depletion (Optional) A->B C Incubate with DPG-containing Methionine-free Medium B->C D Wash Cells with Ice-cold PBS C->D E Lyse Cells and Collect Lysate D->E F Quantify Protein Concentration E->F G Proceed to Click Chemistry F->G

Fig. 3: Workflow for metabolic protein labeling with DPG.
Click Chemistry Reaction for Visualization of DPG-Labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent azide probe to DPG-labeled proteins in a cell lysate.

Materials:

  • DPG-labeled cell lysate

  • Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Click Chemistry Reagents:

    • TCEP: Prepare a 10 mM stock solution in water.

    • TBTA: Prepare a 2 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in water.

    • Azide Probe: Prepare a 1 mM stock solution in DMSO.

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:

    • DPG-labeled protein lysate (20-50 µg of total protein)

    • SDS (to a final concentration of 1%)

    • Azide-functionalized fluorescent probe (to a final concentration of 10-50 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

  • Initiate the Reaction: Add CuSO₄ to a final concentration of 1 mM. Vortex briefly to mix.

  • Incubate: Incubate the reaction at room temperature for 1 hour in the dark.

  • Prepare for Analysis: Add SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and then analyze by SDS-PAGE followed by in-gel fluorescence scanning.

Visualization of Affected Metabolic Pathways

This compound primarily impacts the methionine metabolic pathway through its inhibition of cystathionine γ-lyase. This disruption leads to an accumulation of cystathionine and a depletion of downstream products like cysteine and hydrogen sulfide.[13][14]

G cluster_3 Methionine Metabolism and Site of DPG Inhibition Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL H2S Hydrogen Sulfide (H₂S) Cys->H2S CGL/CBS DPG This compound CGL Cystathionine γ-lyase (CGL) DPG->CGL Inhibition

Fig. 4: Impact of DPG on the methionine metabolic pathway.

Conclusion

This compound is a powerful and multifaceted tool for the investigation of metabolic pathways. Its ability to act as both a specific enzyme inhibitor and a bioorthogonal chemical reporter provides researchers with a unique opportunity to dissect complex biological processes. As an inhibitor of cystathionine γ-lyase, DPG is instrumental in elucidating the roles of hydrogen sulfide in health and disease. As a metabolic labeling agent, it enables the dynamic tracking and identification of newly synthesized proteins, offering a window into the cellular proteome's response to various conditions. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in a wide range of research settings, from basic metabolic studies to drug discovery and development.

References

Early Investigations into D-Propargylglycine Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-propargylglycine (D-PPG), a non-proteinogenic amino acid analogue, has been a subject of interest in biochemical and pharmacological research primarily for its role as an enzyme inhibitor. Early investigations into its toxicity have revealed a complex profile, characterized by specific organ damage and distinct mechanisms of action. This technical guide provides an in-depth overview of the foundational studies on D-PPG toxicity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Toxicological Profile

The primary toxic effects of this compound are centered on two main mechanisms: the inhibition of cystathionine γ-lyase (CGL), a key enzyme in the transsulfuration pathway, and the metabolic activation by D-amino-acid oxidase (DAO) leading to nephrotoxicity.

Inhibition of Cystathionine γ-Lyase (CGL)

D-PPG is a potent and irreversible inhibitor of CGL, an enzyme responsible for the synthesis of cysteine and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. Inhibition of CGL by D-PPG disrupts sulfur amino acid metabolism and depletes endogenous H₂S levels.

D-Amino-Acid Oxidase (DAO)-Mediated Nephrotoxicity

The D-enantiomer of propargylglycine is a substrate for D-amino-acid oxidase, an enzyme predominantly found in the peroxisomes of renal proximal tubular cells. The oxidative deamination of D-PPG by DAO generates a reactive metabolite that is directly responsible for the observed kidney damage.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from early toxicological studies of this compound.

Table 1: In Vivo Effects of this compound Administration in Rodents

ParameterSpeciesDoseRoute of AdministrationEffectReference
ProteinuriaMouseNot specifiedIntraperitoneal2-fold increase in urine protein compared to control[1]
Urinary N-acetyl-β-D-glucosaminidase activityMouseNot specifiedIntraperitoneal2.6-fold higher than control mice[1]
Plasma CystineRat40 µmols/dInfusion (15 days)Significantly decreased[2]
Plasma TaurineRat40 µmols/dInfusion (15 days)Significantly decreased[2]
Plasma CystathionineRat40 µmols/dInfusion (15 days)Significantly increased[2]
Liver GlutathioneRat40 µmols/dInfusion (15 days)Significantly decreased[2]
Brain GlutathioneRat40 µmols/dInfusion (15 days)Significantly decreased[2]
Muscle GlutathioneRat40 µmols/dInfusion (15 days)Significantly decreased[2]
Intestine GlutathioneRat40 µmols/dInfusion (15 days)Significantly decreased[2]
Stomach GlutathioneRat40 µmols/dInfusion (15 days)Significantly decreased[2]

Experimental Protocols

This section details the methodologies for key experiments cited in early this compound toxicity studies.

In Vivo this compound Administration and Sample Collection

Objective: To assess the in vivo toxic effects of D-PPG in a rodent model.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or ddY mice.

  • Housing: Animals are housed in standard laboratory conditions with ad libitum access to food and water.

  • D-PPG Administration: this compound is dissolved in sterile saline. For intraperitoneal injection, a single dose is administered. For infusion studies, osmotic pumps are implanted subcutaneously for continuous delivery over a specified period (e.g., 15 days).

  • Urine Collection: Animals are housed in metabolic cages for 24-hour urine collection. Urine samples are centrifuged to remove debris and stored at -20°C until analysis.

  • Blood Collection: At the end of the study period, animals are anesthetized, and blood is collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

  • Tissue Collection: Organs of interest (kidneys, liver, brain, etc.) are rapidly excised, weighed, and either fixed in 10% neutral buffered formalin for histology or snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.

Measurement of Urinary Protein

Objective: To quantify proteinuria as an indicator of kidney damage.

Protocol:

  • Sample Preparation: Thaw frozen urine samples at room temperature.

  • Assay Method: Total urinary protein concentration can be determined using a turbidimetric method with a suitable analyzer.[3][4]

  • Procedure:

    • Calibrate the analyzer using protein standards.

    • Load urine samples (undiluted or diluted with saline if protein concentration is high) into the analyzer.

    • The instrument automatically adds a precipitating agent (e.g., trichloroacetic acid), and the resulting turbidity is measured spectrophotometrically.

    • Protein concentration is calculated based on the standard curve.

  • Data Expression: Urinary protein levels are typically expressed as mg/24h or normalized to creatinine concentration (mg/g creatinine) to account for variations in urine output.[3]

Histopathological Analysis of Kidney Tissue

Objective: To examine the morphological changes in the kidney following D-PPG treatment.

Protocol:

  • Tissue Processing: Formalin-fixed kidney tissues are processed through graded alcohols and xylene and embedded in paraffin.

  • Sectioning: 5 µm thick sections are cut using a microtome.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) to visualize basement membranes, and Masson's trichrome to assess fibrosis.[5]

  • Microscopy: Stained sections are examined under a light microscope by a qualified pathologist.

  • Evaluation: The pathologist assesses for evidence of cellular degeneration, necrosis, inflammation, and other pathological changes in the glomeruli and renal tubules.[1]

Measurement of Glutathione (GSH) Levels

Objective: To determine the impact of D-PPG on tissue antioxidant capacity.

Protocol:

  • Tissue Homogenization:

    • Weigh a frozen tissue sample (e.g., liver, brain).

    • Homogenize the tissue in ice-cold 5% metaphosphoric acid to precipitate proteins and prevent GSH oxidation.[6][7]

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

    • Collect the acid-soluble supernatant containing GSH.[6][7]

  • GSH Assay (Enzymatic Recycling Method):

    • This assay is based on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase is included to continuously recycle oxidized glutathione (GSSG) back to GSH.[6]

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.

    • Add the tissue supernatant to the reaction mixture.

    • Initiate the reaction by adding glutathione reductase.

    • Monitor the rate of TNB formation by measuring the change in absorbance at 412 nm over time.

    • Quantify GSH concentration by comparing the rate to a standard curve prepared with known concentrations of GSH.[6][7]

Signaling Pathways and Mechanisms of Toxicity

D-Amino-Acid Oxidase (DAO) Mediated Nephrotoxicity Workflow

The metabolism of this compound by D-amino-acid oxidase in the kidney is a critical step in its toxicity. The following diagram illustrates this workflow.

DAO_Workflow DPPG This compound DAO D-Amino-Acid Oxidase (in Renal Proximal Tubules) DPPG->DAO Oxidative Deamination Metabolite Reactive Metabolite (α-Imino Acid) DAO->Metabolite ROS Reactive Oxygen Species (ROS) Metabolite->ROS Spontaneous Hydrolysis & Redox Cycling CellDamage Proximal Tubule Cell Damage & Necrosis ROS->CellDamage Nephrotoxicity Nephrotoxicity (Proteinuria, Glycosuria) CellDamage->Nephrotoxicity

Caption: D-PPG metabolism by DAO leading to nephrotoxicity.

Inhibition of Cystathionine γ-Lyase and Downstream Effects

This compound's inhibition of CGL has significant downstream consequences, primarily through the depletion of hydrogen sulfide (H₂S). H₂S is a known signaling molecule that influences various cellular processes, including the NF-κB pathway.

CGL_Inhibition_Pathway cluster_inhibition CGL Inhibition cluster_nfkb NF-κB Signaling DPPG This compound CGL Cystathionine γ-Lyase (CGL) DPPG->CGL Irreversible Inhibition H2S Hydrogen Sulfide (H₂S) Production CGL->H2S Catalyzes H2S_effect H₂S H2S->H2S_effect Depletion affects p65 NF-κB (p65 subunit) RPS3 Ribosomal Protein S3 (RPS3) p65->RPS3 Enhanced Binding Nucleus Nucleus p65->Nucleus Translocation RPS3->Nucleus Co-translocation AntiApoptotic Anti-Apoptotic Gene Transcription Nucleus->AntiApoptotic H2S_effect->p65 Sulfhydration of Cys38

Caption: D-PPG inhibits CGL, leading to H₂S depletion and altered NF-κB signaling.

Conclusion

Early investigations have established that this compound exhibits a targeted toxicity profile. Its nephrotoxic effects are a direct consequence of its metabolism by D-amino-acid oxidase, while its broader biochemical impact stems from the irreversible inhibition of cystathionine γ-lyase. This inhibition leads to a depletion of hydrogen sulfide, a critical signaling molecule, thereby affecting downstream pathways such as NF-κB-mediated gene expression. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers in toxicology and drug development, highlighting the importance of considering enantiomer-specific metabolism and the intricate role of enzyme inhibition in mediating toxic outcomes. Further research is warranted to fully elucidate the dose-response relationships and long-term consequences of this compound exposure.

References

Methodological & Application

Application Notes and Protocols for Incorporating D-Propargylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-natural amino acid D-Propargylglycine (D-Pra) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the entire workflow, from initial resin preparation to the final cleavage and post-synthesis modification of the peptide. This compound is a valuable building block in peptide chemistry, primarily due to its terminal alkyne group.[1] This functional handle allows for highly specific and efficient post-synthetic modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The incorporation of D-Pra can also enhance peptide resistance to enzymatic degradation.[1]

Core Principles

The protocol is based on the widely adopted Fmoc/tBu orthogonal protection strategy.[2] In this approach, the Nα-amino group is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected with acid-labile groups (e.g., t-butyl).[3][4] The terminal alkyne of this compound is stable under standard Fmoc-SPPS conditions and does not typically require a protecting group.

Data Presentation: Reagents and Conditions

The following tables summarize the recommended reagents and conditions for each key step of the protocol.

Table 1: Fmoc-D-Propargylglycine Coupling Conditions

ParameterRecommended ConditionsNotes
Fmoc-D-Pra-OH 3 - 5 equivalentsRelative to the resin loading capacity.
Coupling Reagent HATU or DIC/Oxyma PureHATU is generally preferred for its efficiency.[5]
- HATU 3 - 5 equivalents
- DIC 3 - 5 equivalents
- Oxyma Pure 3 - 5 equivalents
Base (for HATU) DIEA6 - 10 equivalents
Solvent DMF (N,N-Dimethylformamide)Ensure anhydrous conditions.
Reaction Time 1 - 2 hoursMonitor completion with a Kaiser test.
Temperature Room Temperature

Table 2: Cleavage and Deprotection Cocktails

Reagent CocktailComposition (v/v)Target Peptides
Standard Cleavage 95% TFA, 2.5% H₂O, 2.5% TISPeptides without sensitive residues (e.g., Cys, Met, Trp).
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides containing Cys, Met, Trp, and Tyr.[6]

Table 3: On-Resin CuAAC "Click" Chemistry Conditions

ReagentEquivalents/Conditions
Copper(I) Source CuBr (1 equivalent)
Solvent DMSO (degassed)
Reducing Agent 0.1 M Ascorbic Acid (1 equivalent)
Base 2,6-Lutidine (10 equivalents), DIEA (10 equivalents)
Azide Compound 1.5 - 2 equivalents
Reaction Time 16 - 18 hours
Temperature Room Temperature

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis Workflow

This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

1.1 Resin Preparation and Swelling:

  • Select a suitable resin based on the desired C-terminal moiety (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).

  • Place the resin in a reaction vessel and wash with Dichloromethane (DCM) for 1 minute.

  • Add fresh DCM to the resin and allow it to swell for at least 30 minutes at room temperature.

  • Drain the DCM and wash the resin with DMF (3 x 1 minute) to prepare for synthesis in a polar solvent.

1.2 Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for an additional 10 minutes to ensure complete deprotection.

  • Thoroughly wash the resin to remove piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is: DMF (x3), Isopropyl alcohol (IPA) (x2), DMF (x3).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

1.3 Coupling of Fmoc-D-Propargylglycine:

  • In a separate vial, dissolve Fmoc-D-Pra-OH (3-5 eq.) and the coupling agent (e.g., HATU, 3-5 eq.) in DMF.

  • Add DIEA (6-10 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, extend the coupling time or perform a second coupling.

  • Wash the resin: DMF (x3), IPA (x2), DMF (x3).

1.4 Chain Elongation:

  • Repeat steps 1.2 and 1.3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

  • After the final Fmoc deprotection, wash the peptide-resin with DMF (x3), DCM (x3), and Methanol (x3).

  • Dry the resin thoroughly under high vacuum for at least 4 hours.

  • Place the dried peptide-resin in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Prepare the appropriate cleavage cocktail (see Table 2) and cool it in an ice bath.

  • Add the cold cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: On-Resin "Click" Chemistry (CuAAC)

This protocol allows for the modification of the D-Pra-containing peptide while it is still attached to the solid support.

  • Swell the peptide-resin (containing D-Pra and an azide-functionalized amino acid) in DCM (10 mL/g resin) for 10 minutes.

  • Degas DMSO by bubbling nitrogen through it for at least 10 minutes.

  • In a separate vial, dissolve CuBr (1 eq. based on resin loading) completely in the degassed DMSO.

  • Drain the DCM from the resin and add the CuBr/DMSO solution.

  • Add 1 equivalent of a 0.1 M aqueous ascorbic acid solution.

  • Add 2,6-lutidine (10 eq.) and DIEA (10 eq.).

  • Purge the reaction vessel with nitrogen for 5 minutes.

  • Seal the vessel and shake gently at room temperature for 16-18 hours.

  • Filter the resin and wash thoroughly with Isopropanol/DMSO (5:3 v/v, x3), DMF (x3), and DCM (x3).

  • Dry the resin under vacuum before proceeding to cleavage (Protocol 2).

Protocol 4: Solution-Phase "Click" Chemistry (CuAAC)

This protocol is for modifying the purified, D-Pra-containing peptide in solution.

  • Dissolve the purified peptide (containing the alkyne group) and the azide-containing molecule in a suitable solvent system (e.g., a mixture of water and t-butanol or DMF).

  • Prepare a stock solution of a copper(I) source, typically by mixing CuSO₄ and a reducing agent like sodium ascorbate. A ligand such as THPTA can be included to stabilize the Cu(I) and accelerate the reaction.[7]

  • Add the copper(I) solution to the peptide/azide mixture to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Once the reaction is complete, purify the clicked peptide conjugate using RP-HPLC.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_final Final Steps Resin Start: Solid Support (e.g., Wang Resin) Swell Swell Resin (DCM) Resin->Swell 1. Wash_DMF1 Wash (DMF) Swell->Wash_DMF1 2. Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF1->Fmoc_Deprotection Start Cycle 1 Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage 1. Purification Purification (RP-HPLC) Cleavage->Purification 2.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Click_Chemistry_Workflow cluster_on_resin On-Resin Modification cluster_solution_phase Solution-Phase Modification Start Peptide with this compound (Alkyne) OnResin_Peptide Resin-Bound Peptide Start->OnResin_Peptide Option 1 Solution_Peptide Cleaved & Purified Peptide Start->Solution_Peptide Option 2 OnResin_Click On-Resin CuAAC (CuBr, Azide, Base) OnResin_Peptide->OnResin_Click OnResin_Cleavage Cleavage & Purification OnResin_Click->OnResin_Cleavage Final_Product Final 'Clicked' Peptide Conjugate OnResin_Cleavage->Final_Product Solution_Click Solution-Phase CuAAC (CuSO4/NaAsc, Azide) Solution_Peptide->Solution_Click Solution_Purification Final Purification Solution_Click->Solution_Purification Solution_Purification->Final_Product

Caption: Logical workflow for post-synthesis modification via CuAAC click chemistry.

References

Application Notes and Protocols for Protein Labeling Using D-Propargylglycine and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of proteomics and drug development, the ability to specifically label, visualize, and identify newly synthesized proteins is paramount. Bioorthogonal chemistry provides a powerful toolkit for these applications, allowing for the specific covalent modification of biomolecules in their native environment without interfering with biological processes. D-Propargylglycine (DPG), a non-canonical amino acid analogue of methionine, has emerged as a key tool for metabolic labeling of proteins.[1]

DPG contains a terminal alkyne group, a bioorthogonal handle that is absent in most biological systems.[2][3] This unique feature allows DPG to be incorporated into nascent polypeptide chains by the cellular translational machinery in place of methionine.[4] The incorporated alkyne can then be selectively and efficiently conjugated to a variety of azide-functionalized reporter molecules—such as fluorophores, biotin, or affinity tags—via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[3][5][6] This highly specific and high-yield reaction forms a stable triazole linkage, enabling the robust labeling and subsequent detection, enrichment, and identification of newly synthesized proteins.[5][7]

These application notes provide detailed protocols for the metabolic labeling of proteins in cultured cells with DPG and their subsequent detection using click chemistry.

Principle of the Method

The workflow for DPG-based protein labeling involves two main stages:

  • Metabolic Labeling: Cells are cultured in a methionine-deficient medium supplemented with this compound. During protein synthesis, DPG is utilized by the cell's translational machinery and incorporated into the proteome. This step effectively tags all newly synthesized proteins with an alkyne handle.[4]

  • Click Chemistry Reaction: Following metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins in the cell lysate are then reacted with an azide-containing reporter molecule in the presence of a copper(I) catalyst. This results in the covalent attachment of the reporter to the newly synthesized proteins, allowing for downstream analysis.[8][9]

Experimental Protocols

Part 1: Metabolic Labeling of Proteins in Mammalian Cells with this compound

This protocol provides a general guideline for the metabolic labeling of proteins in adherent mammalian cells. Optimization may be required for different cell lines and experimental conditions.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free cell culture medium[10]

  • This compound (DPG) stock solution (e.g., 50 mM in sterile water or PBS, pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)[3]

Procedure:

  • Cell Culture: Seed cells in the appropriate culture vessel and grow to 70-80% confluency in complete medium.

  • Methionine Starvation (Optional but Recommended): Gently aspirate the complete medium, wash the cells once with pre-warmed PBS, and then replace with pre-warmed methionine-free medium. Incubate the cells for 10-20 minutes at 37°C to deplete intracellular methionine pools.[10][11]

  • DPG Labeling: Add the DPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 25-50 µM).[11]

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the protein synthesis rate of the cell line and the specific experimental goals.

  • Cell Harvest: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[3]

  • Protein Quantification: Carefully transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).[3] The lysate is now ready for the click chemistry reaction or can be stored at -80°C.

Part 2: Click Chemistry Labeling of DPG-Incorporated Proteins in Cell Lysate

This protocol describes the copper-catalyzed click reaction to conjugate an azide-functionalized reporter to the alkyne-containing proteins in the cell lysate.

Materials:

  • DPG-labeled protein lysate (1-5 mg/mL)[9]

  • Azide-functionalized reporter probe (e.g., fluorescent dye-azide, biotin-azide) stock solution (e.g., 1-10 mM in DMSO or water)

  • Click Reaction Cocktail Components:

    • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[8][9]

    • Copper(I)-stabilizing ligand, e.g., THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 40-100 mM in water)[8][9]

    • Reducing agent, e.g., Sodium Ascorbate, stock solution (prepare fresh, e.g., 300 mM in water)[9]

  • PBS (pH 7.4)

  • Methanol and Chloroform for protein precipitation[8][9]

Procedure:

  • Prepare Click Reaction Master Mix (prepare fresh): In a microcentrifuge tube, combine the following reagents in the order listed. The volumes provided are for a single 200 µL reaction; scale as needed.

    • PBS: 100 µL

    • Azide reporter probe (e.g., 1 mM stock): 4 µL (final concentration ~20 µM)[8][9]

    • THPTA ligand (e.g., 40 mM stock): 10 µL (final concentration ~2 mM)[9]

    • Copper(II) sulfate (e.g., 20 mM stock): 10 µL (final concentration ~1 mM)[9]

  • Reaction Setup: In a separate 1.5 mL microcentrifuge tube, add 50 µL of the DPG-labeled protein lysate (containing approximately 50-250 µg of protein).

  • Initiate Click Reaction: Add the freshly prepared Click Reaction Master Mix to the protein lysate. Then, add 10 µL of the freshly prepared 300 mM Sodium Ascorbate solution to initiate the reaction.[9] Vortex briefly to mix.

  • Incubation: Protect the reaction from light (if using a fluorescent probe) and incubate at room temperature for 30-60 minutes.[9]

  • Protein Precipitation (Methanol/Chloroform):

    • Add 600 µL of methanol to the 200 µL reaction mixture and vortex.[8][9]

    • Add 150 µL of chloroform and vortex.[8][9]

    • Add 400 µL of deionized water and vortex.[8][9]

    • Centrifuge for 5 minutes at 13,000-20,000 x g. A protein pellet will form at the interface.[8][9]

    • Carefully remove the upper aqueous layer.[8][9]

    • Add 450 µL of methanol to wash the pellet and vortex.[8][9]

    • Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[8][9]

    • Carefully discard the supernatant.

    • Repeat the methanol wash one more time.

    • Air-dry the protein pellet for at least 15 minutes.[9]

  • Downstream Analysis: The labeled and precipitated protein pellet can be resolubilized in an appropriate buffer (e.g., SDS-PAGE loading buffer) for analysis by in-gel fluorescence scanning, Western blotting (if using a biotin tag), or prepared for mass spectrometry-based proteomic analysis.

Quantitative Data Summary

The following table provides a summary of typical concentration ranges and incubation times for DPG-based protein labeling experiments. These values should be used as a starting point and optimized for specific experimental systems.

ParameterTypical RangeNotes
Metabolic Labeling
DPG Concentration25 - 100 µMHigher concentrations can be toxic to some cell lines.
Incubation Time1 - 24 hoursDependent on protein turnover rates and experimental goals.
Methionine Starvation10 - 30 minutesEnhances DPG incorporation efficiency.[10][11]
Click Chemistry Reaction
Protein Lysate Conc.1 - 5 mg/mL[9]
Azide Reporter Probe10 - 50 µMTitrate to balance signal with background.[8]
Copper(II) Sulfate0.1 - 1 mM[12]
THPTA Ligand0.5 - 2 mMA ligand-to-copper ratio of 5:1 is often recommended.[12]
Sodium Ascorbate1 - 5 mMAlways use a freshly prepared solution.[12]
Reaction Time30 - 60 minutesAt room temperature.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling in Cell Culture cluster_click_chemistry Click Chemistry in Lysate cell_culture 1. Culture Cells to 70-80% Confluency starvation 2. Methionine Starvation (Optional) cell_culture->starvation Wash with PBS dpg_addition 3. Add this compound (DPG) starvation->dpg_addition To Met-free medium incubation 4. Incubate (1-24h) dpg_addition->incubation cell_harvest 5. Harvest & Lyse Cells incubation->cell_harvest click_reaction 6. Perform Click Reaction (Azide Probe, Cu(I)) precipitation 7. Protein Precipitation click_reaction->precipitation analysis 8. Downstream Analysis (Gel, WB, MS) precipitation->analysis

Caption: Experimental workflow for DPG-based protein labeling.

click_chemistry_pathway cluster_catalysts Catalytic System protein DPG-labeled Protein (contains Alkyne) labeled_protein Labeled Protein (stable Triazole linkage) protein->labeled_protein azide_probe Azide Reporter Probe (e.g., Fluorophore-N3) azide_probe->labeled_protein cuso4 CuSO4 (Cu²⁺) cu1 Cu¹⁺ (Active Catalyst) cuso4->cu1 ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu1 cu1->labeled_protein Catalyzes Cycloaddition thpta THPTA Ligand cu1->thpta Stabilization

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

D-Propargylglycine as an In Vitro Inhibitor of Cystathionine Gamma-Lyase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystathionine gamma-lyase (CGL, also known as CSE or CTH) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme pivotal in sulfur amino acid metabolism.[1][2] It is a key enzyme in the reverse transsulfuration pathway, catalyzing the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia.[3][4][5][6] Additionally, CGL is a major endogenous source of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes, including cardiovascular function and neurotransmission.[7][8][9] Given its role in these pathways, CGL has emerged as a significant therapeutic target. D-Propargylglycine (DPG), an amino acid derivative, is a potent and widely used irreversible inhibitor of CGL, making it an invaluable tool for studying the enzyme's function and for the development of novel therapeutics.[2][10][11][12] This document provides detailed application notes and protocols for the in vitro inhibition of CGL by this compound.

Mechanism of Inhibition

This compound acts as a mechanism-based inhibitor of cystathionine γ-lyase.[13] The amino group of propargylglycine attacks the internal aldimine formed between PLP and a lysine residue in the enzyme's active site, forming an external aldimine.[9] Subsequent deprotonation of the alkyne moiety leads to the formation of a reactive allene intermediate. This intermediate is then attacked by a nucleophilic residue in the active site, such as Tyrosine 114 in human CGL, resulting in the formation of a stable vinyl ether adduct.[9][10] This covalent modification sterically hinders the active site, preventing the natural substrate from binding and leading to irreversible inhibition of the enzyme.[9]

Quantitative Data: In Vitro Inhibition of Cystathionine Gamma-Lyase by Propargylglycine

The inhibitory potency of propargylglycine against CGL has been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor effectiveness.

Enzyme SourceInhibitorIC₅₀NotesReference
Toxoplasma gondii CGL (TgCGL)D,L-Propargylglycine (PPG)20 ± 4 µMAssay performed in the presence of 8 mM L-cystathionine.[5]
Human CGL (CSE)D,L-Propargylglycine (PAG)40 ± 8 µM[14]
Toxoplasma gondii CGL mutant (TgCGL-N360S)D,L-Propargylglycine (PPG)0.6 ± 0.1 µMThe N360S mutation alters the enzyme's specificity.[5]

Experimental Protocols

Protocol 1: In Vitro Inhibition of CGL Activity using a Spectrophotometric Assay

This protocol describes a common method to determine the inhibitory effect of this compound on CGL activity by measuring the production of α-ketobutyrate from the enzymatic cleavage of L-cystathionine. The α-ketobutyrate is then derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a colored product that can be quantified spectrophotometrically.

Materials:

  • Recombinant or purified cystathionine γ-lyase

  • L-cystathionine (substrate)

  • This compound (inhibitor)

  • Pyridoxal-5'-phosphate (PLP)

  • HEPES or Potassium Phosphate buffer (pH 8.0)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in HCl)

  • Potassium hydroxide (KOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of CGL in buffer containing PLP. The final concentration of the enzyme will depend on its specific activity.

  • Inhibitor Preparation: Prepare a stock solution of this compound in the same buffer. A series of dilutions should be prepared to determine the IC₅₀ value.

  • Pre-incubation: In a 96-well plate, add a fixed amount of CGL to wells containing increasing concentrations of this compound. Include a control well with the enzyme but no inhibitor. Incubate this mixture for a specified time (e.g., 30 minutes) at room temperature (25°C) to allow for the inhibitor to bind to the enzyme.[5]

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding L-cystathionine to each well. The final concentration of L-cystathionine should be close to its Kₘ value if known, or at a concentration that gives a robust signal (e.g., 8 mM).[5]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[5]

  • Reaction Termination and Derivatization: Stop the reaction by adding DNPH solution. This will also derivatize the α-ketobutyrate product. Incubate for 10-15 minutes at room temperature.

  • Color Development: Add KOH to each well to develop the color.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Assay

This protocol allows for the direct measurement of substrate consumption (L-cystathionine) and product formation (cysteine).

Materials:

  • Recombinant or purified cystathionine γ-lyase

  • L-cystathionine (substrate)

  • This compound (inhibitor)

  • HEPES buffer (pH 8.0)

  • Centrifugal filter units (e.g., 10 kDa cutoff)

  • HPLC system with a suitable column (e.g., reverse-phase C18)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing CGL, this compound (at various concentrations), and HEPES buffer.[5]

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 30 minutes at 25°C.[5]

  • Reaction Initiation: Start the reaction by adding L-cystathionine (e.g., final concentration of 0.1–8 mM).[5]

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.[5]

  • Enzyme Removal: Terminate the reaction and remove the enzyme by centrifugation using a centrifugal filter unit.[5]

  • HPLC Analysis: Analyze the filtrate by reverse-phase HPLC to quantify the amounts of L-cystathionine and cysteine.

  • Data Analysis: Determine the extent of inhibition by comparing the amount of product formed or substrate consumed in the presence of the inhibitor to the control reaction without the inhibitor.

Visualizations

Experimental Workflow for CGL Inhibition Assay

CGL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme_Prep CGL Enzyme Preparation Preincubation Pre-incubation: CGL + DPG Enzyme_Prep->Preincubation Inhibitor_Prep This compound Dilution Series Inhibitor_Prep->Preincubation Substrate_Prep L-Cystathionine Solution Reaction_Start Reaction Initiation: Add L-Cystathionine Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Incubation Incubation at 37°C Reaction_Start->Incubation Termination Reaction Termination Incubation->Termination Measurement Spectrophotometric or HPLC Measurement Termination->Measurement Calculation % Inhibition Calculation Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Workflow for the in vitro inhibition assay of CGL by this compound.

Signaling Pathway Involving CGL

Cystathionine γ-lyase-produced H₂S is involved in various signaling pathways. One such pathway is the AKT/NRF2 pathway, which plays a role in protecting against mitochondrial oxidative stress.[7]

CGL_Signaling_Pathway cluster_pathway CGL-H₂S Signaling Pathway CGL Cystathionine γ-lyase (CGL) H2S H₂S CGL->H2S produces AKT AKT H2S->AKT activates NRF2 NRF2 AKT->NRF2 activates Antioxidant Antioxidant Effects (e.g., Angiogenesis) NRF2->Antioxidant promotes DPG This compound DPG->CGL inhibits

Caption: Simplified signaling pathway showing CGL-mediated H₂S production and its inhibition by this compound.

References

Application Notes and Protocols for Metabolic Labeling of Nascent Proteins in Mammalian Cells using D-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique to study newly synthesized proteins within a complex biological system. D-Propargylglycine (DPG) is a non-canonical amino acid that, due to its structural similarity to methionine, can be incorporated into nascent polypeptide chains during protein synthesis. The terminal alkyne group of DPG serves as a bioorthogonal handle, allowing for the subsequent covalent attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the visualization, identification, and quantification of newly synthesized proteins.

Important Note: The use of L-Propargylglycine (L-HPG) is well-documented for metabolic labeling. However, the D-enantiomer, this compound (DPG), is not commonly used and published protocols for its application in global proteome labeling in mammalian cells are scarce. This is likely due to potential cytotoxicity arising from its metabolism by D-amino acid oxidase (DAO), an enzyme present in mammalian cells.[1][2] The metabolic breakdown of D-amino acids by DAO produces hydrogen peroxide and an α-keto acid, both of which can be toxic to cells.[1][2] Therefore, the following protocols and recommendations are provided as a starting point for experienced researchers wishing to explore the use of DPG, with a strong emphasis on the necessity of thorough cytotoxicity assessment prior to any labeling experiments.

Principle of this compound Metabolic Labeling

The workflow for metabolic labeling with DPG involves two main steps:

  • Incorporation of DPG: Mammalian cells are cultured in a methionine-free medium supplemented with DPG. During active protein synthesis, DPG is incorporated into newly synthesized proteins in place of methionine.

  • Click Chemistry Detection: The alkyne-containing proteins are then detected by a CuAAC reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Labeling and Cytotoxicity Testing
ParameterRecommended RangeNotes
This compound Concentration for Labeling 25 - 100 µMOptimal concentration must be determined empirically for each cell line. Start with a low concentration and increase if labeling is insufficient, while closely monitoring cytotoxicity.
Incubation Time for Labeling 1 - 8 hoursShorter incubation times are recommended to minimize potential cytotoxic effects. The optimal time will depend on the protein synthesis rate of the cell line and the desired labeling intensity.
This compound Concentration for Cytotoxicity Assay 10 µM - 1 mMA broad range of concentrations should be tested to determine the IC50 value for the specific cell line.
Table 2: Comparison of D-Amino Acid Cytotoxicity in Mammalian Cells
D-Amino AcidSubstrate for DAOObserved CytotoxicityPotential MechanismReference
D-ProlineGoodLow-[1]
D-AlanineModerateModerateApoptosis-mediated[1]
D-LysinePoorHighApoptosis-mediated[1]

This table summarizes findings from a study on HeLa and MCF-7 cells and suggests that cytotoxicity is not solely dependent on H2O2 production from DAO activity.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity

It is critical to determine the cytotoxic potential of DPG on your specific mammalian cell line before proceeding with metabolic labeling experiments. A standard cytotoxicity assay, such as the MTT or LDH release assay, should be performed.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (DPG)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.

  • DPG Treatment: Prepare a series of DPG concentrations (e.g., 10 µM to 1 mM) in complete culture medium. Remove the existing medium from the cells and replace it with the DPG-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period relevant to your planned labeling experiment (e.g., 4, 8, or 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the DPG concentration to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Metabolic Labeling of Nascent Proteins with this compound

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free DMEM

  • This compound (DPG) stock solution (e.g., 10 mM in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%).

  • Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free DMEM. Incubate for 30-60 minutes to deplete intracellular methionine pools.

  • DPG Labeling: Add DPG stock solution to the methionine-free medium to achieve the desired final concentration (determined from cytotoxicity assays to be non-toxic). Gently swirl the plate to mix.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-8 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Aspirate the labeling medium and wash the cells twice with cold PBS.

    • Add an appropriate volume of cold cell lysis buffer to the plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the DPG-labeled proteome) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry detection.

Protocol 3: Click Chemistry Detection of DPG-Labeled Proteins in Cell Lysate

Materials:

  • DPG-labeled cell lysate

  • Azide-functionalized reporter (e.g., Azide-Fluor 488, Biotin-Azide) stock solution (e.g., 10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • DPG-labeled cell lysate (20-50 µg of protein)

    • PBS to a final volume of ~40 µL

    • Azide-functionalized reporter (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

  • Initiate Reaction: Add CuSO4 (final concentration 1 mM) followed by sodium ascorbate (final concentration 1 mM). The final reaction volume should be approximately 50 µL.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Sample Preparation for Analysis:

    • Add 4X SDS-PAGE loading buffer to the reaction mixture.

    • Heat the sample at 95°C for 5 minutes.

  • Analysis: The labeled proteins can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent reporters) or by western blot and detection with streptavidin-HRP (for biotin reporters).

Mandatory Visualizations

Metabolic_Labeling_Workflow cluster_cell_culture In Vitro Labeling cluster_detection Downstream Analysis Start Mammalian Cells in Culture Met_Free Methionine-Free Medium Incubation Start->Met_Free Wash DPG_Addition Add this compound (DPG) Met_Free->DPG_Addition Incorporation DPG Incorporation into Nascent Proteins DPG_Addition->Incorporation Protein Synthesis Lysis Cell Lysis Incorporation->Lysis Lysate DPG-Labeled Proteome Lysis->Lysate Click_Reaction Click Chemistry with Azide Reporter Lysate->Click_Reaction Analysis SDS-PAGE / Western Blot / Mass Spectrometry Click_Reaction->Analysis

Fig. 1: Experimental workflow for DPG metabolic labeling.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Protein_Alkyne DPG-Labeled Protein (Alkyne) Labeled_Protein Labeled Protein (Triazole Linkage) Protein_Alkyne->Labeled_Protein Reporter_Azide Azide-Reporter (e.g., Fluorophore, Biotin) Reporter_Azide->Labeled_Protein Catalyst Cu(I) generated in situ (CuSO4 + Sodium Ascorbate) Catalyst->Labeled_Protein catalyzes

Fig. 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

DPG_Cytotoxicity_Pathway DPG This compound DAAO D-Amino Acid Oxidase (DAO) DPG->DAAO Metabolism Oxidative Deamination DAAO->Metabolism H2O2 Hydrogen Peroxide (H2O2) Metabolism->H2O2 Keto_Acid α-Keto-Propargyl Acid Metabolism->Keto_Acid ROS Increased Reactive Oxygen Species (ROS) H2O2->ROS Apoptosis Apoptosis Induction Keto_Acid->Apoptosis Potential Pathway ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Fig. 3: Potential pathway for this compound cytotoxicity.

References

D-Propargylglycine in Neuropharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Propargylglycine (DPG) is a valuable pharmacological tool in neuropharmacology research, primarily utilized for its role as an inhibitor of the enzyme cystathionine γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway, responsible for the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse functions in the central nervous system. By inhibiting CSE, DPG allows researchers to investigate the physiological and pathological roles of H₂S in various neurological processes, including neuroprotection, neuromodulation, and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacology research.

Mechanism of Action

This compound acts as an irreversible inhibitor of cystathionine γ-lyase.[1] The propargyl group of DPG forms a covalent bond with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of CSE, leading to the inactivation of the enzyme.[1] This inhibition reduces the synthesis of H₂S from its precursor, L-cysteine. The resulting decrease in endogenous H₂S levels is the primary mechanism through which DPG exerts its effects in experimental models.

Applications in Neuropharmacology

This compound is a versatile tool for studying a range of neurological phenomena:

  • Neuroprotection: Investigating the role of endogenous H₂S in protecting neurons from various insults, such as oxidative stress, excitotoxicity, and apoptosis.[2]

  • Neurodegenerative Diseases: Elucidating the involvement of the H₂S pathway in the pathophysiology of diseases like Alzheimer's disease and Parkinson's disease.[2]

  • Neuromodulation: Studying the influence of H₂S on synaptic transmission and plasticity, including its interaction with neurotransmitter systems.

  • Drug Development: Serving as a lead compound for the development of novel therapeutics targeting the H₂S signaling pathway.[2]

Quantitative Data

The following tables summarize key quantitative data related to the use of propargylglycine compounds in neuropharmacology research.

Table 1: In Vitro Enzyme Inhibition

CompoundEnzymeIC₅₀Source OrganismReference(s)
DL-Propargylglycine (PAG)Cystathionine γ-lyase (CSE)40 ± 8 µMHuman (recombinant)[3]
DL-Propargylglycine (PAG)Cystathionine γ-lyase (CSE)14 ± 0.2 µMHuman (recombinant)[3]

Table 2: In Vivo Dosages in Rodent Models

CompoundAnimal ModelDosing RegimenApplicationReference(s)
DL-PropargylglycineRat50 mg/kg, i.p.Study of H₂S and NO interaction[4]
DL-PropargylglycineRat3.125-200 mg/kg, i.p.Metabolite analysis[5]
N-PropargylglycineMouse50, 100, 150, 200 mg/kg, oral gavageBrain mitohormesis study[4][6]

Signaling Pathways and Experimental Workflows

This compound and Downstream H₂S Signaling

This compound's primary effect is the reduction of H₂S. H₂S, in turn, modulates various downstream targets, including the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.

DPG_H2S_Signaling DPG This compound CSE Cystathionine γ-lyase (CSE) DPG->CSE inhibits H2S Hydrogen Sulfide (H₂S) CSE->H2S synthesizes NMDAR NMDA Receptor H2S->NMDAR modulates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx leads to Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Downstream Neuroprotection Neuroprotection/ Neuromodulation Downstream->Neuroprotection

Figure 1: this compound's mechanism of action and its impact on H₂S-mediated NMDA receptor modulation.

Experimental Workflow for In Vitro Neuroprotection Assay

This workflow outlines a general procedure for assessing the neuroprotective effects of this compound in a cell culture model of neurotoxicity.

InVitro_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Neuronal Cells (e.g., SH-SY5Y, primary neurons) differentiate Differentiate Cells (if necessary) plate_cells->differentiate pre_treat Pre-treat with this compound (various concentrations) differentiate->pre_treat induce_toxicity Induce Neurotoxicity (e.g., with glutamate, H₂O₂, MPP⁺) pre_treat->induce_toxicity viability_assay Assess Cell Viability (e.g., MTT, LDH assay) induce_toxicity->viability_assay ros_assay Measure Oxidative Stress (e.g., DCF-DA assay) induce_toxicity->ros_assay apoptosis_assay Evaluate Apoptosis (e.g., Caspase-3 assay, TUNEL) induce_toxicity->apoptosis_assay

Figure 2: A generalized workflow for an in vitro neuroprotection assay using this compound.

Experimental Workflow for In Vivo Study in an Animal Model of Neurodegeneration

This workflow provides a general outline for an in vivo study investigating the effects of this compound in a rodent model of a neurodegenerative disease.

InVivo_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Behavioral and Post-mortem Assessment induce_model Induce Disease Model (e.g., 6-OHDA for Parkinson's, Aβ injection for Alzheimer's) administer_dpg Administer this compound (e.g., i.p., oral gavage) induce_model->administer_dpg behavioral_tests Behavioral Testing (e.g., Rotarod, Morris Water Maze) administer_dpg->behavioral_tests post_mortem Post-mortem Analysis (e.g., Immunohistochemistry, Western Blot, Neurotransmitter levels) behavioral_tests->post_mortem

Figure 3: A generalized workflow for an in vivo study using this compound in a neurodegeneration model.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of this compound against MPP⁺-induced neurotoxicity in differentiated SH-SY5Y cells, a common model for Parkinson's disease research.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Retinoic acid (RA)

  • Brain-derived neurotrophic factor (BDNF)

  • This compound (DPG)

  • 1-methyl-4-phenylpyridinium (MPP⁺)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • To induce differentiation, replace the medium with DMEM/F-12 containing 1% FBS and 10 µM retinoic acid.

    • After 3 days, replace the medium with serum-free DMEM/F-12 containing 50 ng/mL BDNF.

    • Allow the cells to differentiate for another 3-4 days until neuronal morphology is observed.

  • This compound Treatment:

    • Prepare stock solutions of DPG in sterile PBS.

    • Dilute the DPG stock solution in the cell culture medium to achieve final concentrations to be tested (e.g., 10, 50, 100 µM).

    • Remove the differentiation medium and add the DPG-containing medium to the appropriate wells.

    • Incubate for 24 hours.

  • Induction of Neurotoxicity:

    • Prepare a stock solution of MPP⁺ in sterile water.

    • Add MPP⁺ to the wells already containing DPG to a final concentration of 1 mM.

    • Incubate for another 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Remove the treatment medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: In Vivo Study in a Rat Model of Parkinson's Disease

This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine

  • This compound

  • Saline solution (0.9% NaCl)

  • Stereotaxic apparatus

  • Rotarod apparatus

Procedure:

  • Animal Preparation and 6-OHDA Lesioning:

    • Acclimatize rats to the housing conditions for at least one week.

    • Anesthetize the rats (e.g., with a ketamine/xylazine mixture).

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.

    • Mount the rat in a stereotaxic apparatus.

    • Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB).

  • This compound Administration:

    • Prepare DPG solution in sterile saline.

    • Begin DPG administration one day after the 6-OHDA lesion.

    • Administer DPG (e.g., 50 mg/kg, i.p.) or vehicle (saline) daily for 21 days.

  • Behavioral Assessment (Rotarod Test):

    • Train the rats on the rotarod for 3 consecutive days before the 6-OHDA surgery.

    • Conduct the rotarod test at weekly intervals after the surgery.

    • Place the rat on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform three trials per rat with a 15-minute inter-trial interval.

  • Post-mortem Analysis:

    • At the end of the treatment period, euthanize the rats and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH) to assess the extent of dopaminergic neuron loss in the substantia nigra.

    • Alternatively, dissect brain regions of interest for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites) or Western blot analysis of relevant proteins.

Connection to the Kynurenine Pathway

Currently, there is no direct evidence of this compound or H₂S directly interacting with and modulating the enzymatic activity of the kynurenine pathway. The kynurenine pathway is the primary route for tryptophan metabolism and produces several neuroactive metabolites, including the NMDA receptor antagonist kynurenic acid and the NMDA receptor agonist quinolinic acid.

The link between DPG's mechanism of action and the kynurenine pathway is likely indirect and occurs at the level of the NMDA receptor. As DPG modulates H₂S levels, and H₂S, in turn, influences NMDA receptor activity, DPG can indirectly affect the overall balance of excitatory neurotransmission that is also regulated by kynurenine pathway metabolites. Future research may explore potential crosstalk between the H₂S and kynurenine pathways.

Conclusion

This compound is a critical tool for investigating the role of endogenous hydrogen sulfide in the central nervous system. Its ability to specifically inhibit cystathionine γ-lyase allows for the elucidation of H₂S-dependent signaling pathways in both health and disease. The provided protocols and application notes serve as a guide for researchers to design and execute experiments aimed at understanding the complex neuropharmacology of this important signaling molecule. As with any experimental procedure, optimization of concentrations, timing, and specific assays is recommended for each experimental model and research question.

References

Application Note: D-Propargylglycine Conjugation to Fluorescent Probes via Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specific and efficient labeling of biomolecules is crucial for understanding their function, localization, and dynamics. D-Propargylglycine (DPG) is a non-canonical amino acid containing a terminal alkyne group.[1] This alkyne serves as a versatile chemical handle for bio-orthogonal conjugation reactions. The most prominent method for labeling DPG-containing proteins is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3]

This reaction forms a stable triazole linkage between the alkyne on the DPG residue and an azide group on a reporter molecule, such as a fluorescent probe.[4][5] The reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for labeling complex biological samples.[2][3] This application note provides a detailed protocol for the conjugation of azide-functionalized fluorescent probes to proteins containing DPG residues.

Reaction Principle & Workflow

The conjugation process relies on the CuAAC reaction. DPG is first incorporated into the protein of interest, either through metabolic labeling in cell culture or by enzymatic ligation to a purified protein.[6][7][8] The alkyne-bearing protein is then reacted with an azide-modified fluorescent dye in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent, most commonly sodium ascorbate. A copper-chelating ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2][9]

Chemical Reaction Mechanism

ReactionMechanism CuSO4 CuSO4 Cu_I Cu_I CuSO4->Cu_I Reduction Conjugate Conjugate Cu_I->Conjugate Catalyzes Ascorbate Ascorbate Ascorbate->Cu_I Ligand Ligand Ligand->Cu_I Stabilization Protein_DPG Protein_DPG Protein_DPG->Conjugate CuAAC Reaction Probe_Azide Probe_Azide Probe_Azide->Conjugate CuAAC Reaction

Experimental Workflow

ExperimentalWorkflow Start Start: DPG-containing Protein + Azide-Fluorescent Probe PrepReagents 1. Prepare Stock Solutions (CuSO₄, Ligand, Ascorbate, Probe) Start->PrepReagents ReactionMix 2. Prepare Reaction Mixture (Buffer, Protein, Probe) PrepReagents->ReactionMix AddCatalyst 3. Initiate Reaction (Add CuSO₄/Ligand, then Ascorbate) ReactionMix->AddCatalyst Incubate 4. Incubate (RT, 1-2 hours) AddCatalyst->Incubate Purify 5. Purify Conjugate (e.g., SEC, Acetone Precipitation) Incubate->Purify Analyze 6. Analyze Product (SDS-PAGE, Spectroscopy) Purify->Analyze End End: Purified Fluorescently Labeled Protein Analyze->End

Experimental Protocol

This protocol provides a general method for conjugating an azide-functionalized fluorescent probe to a purified DPG-containing protein in a volume of 200 µL. Reactions can be scaled as needed.

Materials and Reagents
  • DPG-containing protein

  • Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethylsulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis cassette, or acetone for precipitation)

  • Microcentrifuge tubes

Preparation of Stock Solutions

Proper preparation of fresh stock solutions is critical for reaction efficiency.

  • Protein Solution: Prepare the DPG-containing protein in PBS at a concentration of 1-5 mg/mL (approx. 20-100 µM).

  • Azide-Probe Stock (10 mM): Dissolve the azide-functionalized fluorescent probe in anhydrous DMSO. Store protected from light at -20°C.

  • CuSO₄ Stock (20 mM): Dissolve 5.0 mg of CuSO₄•5H₂O in 1 mL of deionized water. Store at room temperature.

  • Ligand Stock (50 mM): Dissolve TBTA or THPTA in anhydrous DMSO. Gentle heating may be required to fully dissolve TBTA. Store at room temperature.

  • Sodium Ascorbate Stock (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh immediately before use , as it is readily oxidized.[2]

Conjugation Reaction Procedure

The order of addition is important to prevent premature precipitation of copper salts.

  • In a 1.5 mL microcentrifuge tube, combine the following:

    • 100 µL of DPG-protein solution (final concentration ~10-50 µM)

    • Sufficient PBS to bring the final reaction volume to 200 µL.

    • 2 µL of 10 mM Azide-Probe stock (final concentration: 100 µM, a 2-10 fold molar excess over the protein).

  • Vortex the tube gently to mix the protein and the probe.

  • Prepare the catalyst premix in a separate tube. Add the CuSO₄ and ligand stock solutions together before adding them to the main reaction.

    • Add 1 µL of 20 mM CuSO₄ stock to 2.5 µL of 50 mM Ligand stock. Vortex briefly. (This yields final concentrations of 100 µM CuSO₄ and 625 µM Ligand).

  • Add the 3.5 µL of the CuSO₄/Ligand premix to the protein/probe solution. Mix gently.

  • To initiate the reaction, add 5 µL of freshly prepared 100 mM sodium ascorbate stock (final concentration: 2.5 mM).[10] Mix immediately by gently inverting the tube.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light. A slow rotisserie can be used for continuous mixing.[10]

Purification of the Labeled Protein

After incubation, the unreacted probe and catalyst components must be removed.

  • Size Exclusion Chromatography (SEC): This is the preferred method for proteins. Use a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS) to separate the larger labeled protein from smaller molecules.

  • Acetone Precipitation: For robust proteins, add at least 4 volumes of ice-cold acetone to the reaction mixture.[2] Incubate at -20°C for 30 minutes, then centrifuge at >10,000 x g for 10 minutes to pellet the protein.[2] Carefully discard the supernatant and wash the pellet with cold acetone.[2]

  • Dialysis: For larger volumes, dialyze the reaction mixture against a large volume of buffer (e.g., 1L of PBS) with several buffer changes.

Analysis and Storage
  • Confirm successful conjugation using SDS-PAGE with in-gel fluorescence scanning. The labeled protein should appear as a fluorescent band at the expected molecular weight.

  • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry, if the extinction coefficients of the protein and fluorophore are known.

  • Store the purified, labeled protein at 4°C (short-term) or -80°C (long-term) in an appropriate buffer containing a cryoprotectant if necessary.

Quantitative Data & Optimization

Reaction efficiency can be influenced by several factors. The following tables provide representative data for optimizing the conjugation protocol.

Table 1: Effect of Reagent Concentration on Labeling Efficiency
ComponentConcentration RangeRecommendationRationale
DPG-Protein 10 - 100 µM25 µMBalances signal with protein consumption.
Azide-Probe 1.1x - 20x molar excess2x - 5x molar excessEnsures reaction goes to completion without excessive background.
CuSO₄ 50 - 1000 µM100 µMCatalytic amount; higher concentrations can cause protein damage.
Ligand (TBTA/THPTA) 1x - 10x molar excess to Cu5x molar excess to CuStabilizes Cu(I) and protects the protein from oxidative damage.[3]
Sodium Ascorbate 5x - 50x molar excess to Cu25x molar excess to CuEnsures complete reduction of Cu(II) to Cu(I).
Table 2: Comparison of Reaction Parameters
ParameterCondition 1Condition 2Outcome
Reaction Time 30 minutes2 hoursIncreased labeling efficiency with longer time, plateaus after ~2h.
Temperature 4°CRoom Temperature (22°C)Significantly faster reaction at RT with minimal protein degradation.
Ligand No LigandWith THPTA~5-10 fold increase in labeling speed and yield.
Probe Type Standard AzidePicolyl AzidePicolyl azides can increase signal by up to 25-fold and allow for lower Cu concentrations (10-50 µM).[9][11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Incomplete incorporation of DPG.- Oxidized sodium ascorbate solution.- Insufficient molar excess of probe.- Protein precipitation.- Verify DPG incorporation via mass spectrometry.- Always use freshly prepared sodium ascorbate. - Increase probe concentration to 5-10x molar excess.- Ensure protein is soluble in the final reaction buffer.
Protein Precipitation - High concentration of CuSO₄.- Absence of a stabilizing ligand.- Protein instability in the reaction buffer.- Reduce CuSO₄ concentration to 50 µM.- Ensure ligand is present at a 5:1 ratio to copper.- Screen different buffers (e.g., HEPES instead of PBS).
High Background Signal - Incomplete removal of unreacted probe.- Non-specific binding of the probe.- Improve purification method (e.g., use a longer SEC column).- Add a mild detergent (e.g., 0.05% Tween-20) to wash steps during purification.

References

Application Notes and Protocols: D-Propargylglycine in the Study of Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Propargylglycine (DPG), a potent and irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), has emerged as a critical tool in cardiovascular research. CSE is a primary source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse and complex roles in cardiovascular homeostasis. By modulating H₂S levels, DPG allows for the investigation of the intricate pathways governed by this gasotransmitter in various cardiovascular disease models. These application notes provide a comprehensive overview of the use of DPG, including detailed experimental protocols and data presentation, to facilitate further research into its therapeutic potential and underlying mechanisms. The role of DPG can be controversial, with studies demonstrating both protective and detrimental effects depending on the specific pathological context, highlighting the nuanced role of H₂S in cardiovascular health and disease.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of cystathionine γ-lyase (CSE). CSE catalyzes the conversion of L-cysteine to H₂S. By blocking this enzymatic activity, DPG reduces the endogenous production of H₂S, allowing researchers to study the physiological and pathophysiological roles of this gasotransmitter.

Key Applications in Cardiovascular Disease Models

DPG has been utilized in a variety of animal models to investigate the role of the CSE/H₂S pathway in cardiovascular diseases, including:

  • Myocardial Infarction (MI): To study the effects of reduced endogenous H₂S on infarct size, cardiac function, and post-MI remodeling.

  • Chronic Intermittent Hypoxia (CIH): To model conditions like sleep apnea and investigate the interplay between H₂S and hypoxia-induced cardiac injury.

  • Hypertension: To explore the role of H₂S in blood pressure regulation and the pathogenesis of hypertension.

  • Heart Failure: To understand the contribution of the CSE/H₂S pathway to the development and progression of heart failure.

  • Atherosclerosis: To investigate the influence of H₂S on plaque formation and vascular inflammation.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in various rat models of cardiovascular disease.

Table 1: Effects of this compound on Hemodynamic Parameters in Rats

ModelDPG DosageRouteKey FindingsReference
Aged Rats11.31 mg/kgIntramuscularDecreased arterial stiffness by 1.5 times and end-diastolic stiffness by 2.1 times.[1][1]
Angiotensin-II Induced Hypertension50 mg/kg/daySubcutaneousReduced systolic blood pressure from 211 ± 19 mmHg to 180 ± 12 mmHg.
Chronic Intermittent Hypoxia30 mg/kg/dayIntraperitonealIn normoxic rats, no effect on blood pressure. In CIH rats, significantly reduced blood pressure compared to the CIH group.

Table 2: Effects of this compound on Cardiac Function and Biomarkers in Rats

ModelDPG DosageRouteKey FindingsReference
Aged Rats11.31 mg/kgIntramuscularIncreased mitochondrial H₂S by 112% and NO₂⁻ by 162%.[1]
Angiotensin-II Induced Hypertension50 mg/kg/daySubcutaneousReduced proteinuria from 346 ± 92 mg/24h to 66 ± 35 mg/24h. Reduced plasma creatinine from 47 ± 15 µmol/L to 24 ± 6 µmol/L.
Chronic Intermittent Hypoxia30 mg/kg/dayIntraperitonealImproved left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS) in CIH rats. Lowered levels of oxidative stress, apoptosis, and endoplasmic reticulum stress in CIH rats.
Myocardial Infarction50 mg/kgIntraperitonealIncreased infarct size and mortality rate.[2]

Experimental Protocols

Protocol 1: Induction of a Myocardial Infarction Model in Rats via Left Anterior Descending (LAD) Coronary Artery Ligation

This protocol describes a standard procedure for inducing myocardial infarction in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, needle holder, retractors)

  • Suture material (e.g., 6-0 silk)

  • Heating pad

  • ECG monitoring system

Procedure:

  • Anesthesia and Ventilation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Intubate the rat with an endotracheal tube and connect it to a rodent ventilator. Set the ventilator parameters (e.g., tidal volume, respiratory rate) based on the rat's body weight.[3][4]

  • Surgical Preparation:

    • Place the rat in a supine position on a heating pad to maintain body temperature.

    • Shave and disinfect the thoracic area.

  • Thoracotomy:

    • Make a left lateral thoracotomy incision through the fourth or fifth intercostal space.

    • Carefully retract the ribs to expose the heart.[4][5]

  • LAD Ligation:

    • Gently exteriorize the heart and identify the left anterior descending (LAD) coronary artery.

    • Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

    • Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.[3][5][6]

  • Closure:

    • Return the heart to its normal position.

    • Close the thoracic cavity in layers using appropriate suture material.

    • Evacuate any remaining air from the chest cavity.

    • Suture the skin incision.

  • Post-operative Care:

    • Administer analgesics as required.

    • Monitor the animal closely during recovery.

    • House the animals individually with easy access to food and water.

Protocol 2: Induction of a Chronic Intermittent Hypoxia (CIH) Model in Rats

This protocol outlines the procedure for inducing chronic intermittent hypoxia, a model relevant to sleep apnea.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Customized environmental chambers with oxygen and nitrogen gas inlets

  • Oxygen analyzer

  • Gas flow regulators

Procedure:

  • Acclimatization:

    • House the rats in the experimental chambers for a few days before the start of the protocol to allow for acclimatization.

  • Hypoxia Exposure:

    • Place the rats in the environmental chambers.

    • The CIH protocol typically consists of alternating cycles of normoxia (21% O₂) and hypoxia. A common protocol involves:

      • Hypoxic phase: 5-10% O₂ for 30-60 seconds.[7]

      • Normoxic phase: 21% O₂ for 30-60 seconds.[7]

    • These cycles are repeated for 8 hours during the light phase (the rats' sleep period) each day.[7][8]

    • The duration of the CIH exposure can range from several days to weeks, depending on the study's objectives.[8]

  • Control Group:

    • A control group of rats should be housed in identical chambers but exposed only to normoxic air (21% O₂) for the same duration.

  • Monitoring:

    • Regularly monitor the oxygen concentration within the chambers using an oxygen analyzer.

    • Observe the animals daily for any signs of distress.

Protocol 3: Administration of this compound (DPG)

Materials:

  • This compound (DL-Propargylglycine hydrochloride)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Syringes and needles for injection

Procedure:

  • Preparation of DPG Solution:

    • Dissolve DPG in sterile saline or PBS to the desired concentration. The solubility may be enhanced by gentle warming or sonication.

  • Administration:

    • DPG is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • The dosage can vary depending on the study design and animal model, with reported doses ranging from 11.31 mg/kg to 50 mg/kg per day.[1]

    • The timing of administration will depend on the experimental question. For example, DPG can be given as a pretreatment before the induction of the disease model or as a treatment after the disease has been established.

Protocol 4: Assessment of Cardiac Oxidative Stress

This protocol describes the measurement of malondialdehyde (MDA) and superoxide dismutase (SOD) activity, common markers of oxidative stress.

Materials:

  • Heart tissue homogenate

  • Commercial assay kits for MDA and SOD

  • Spectrophotometer or plate reader

Procedure:

  • Tissue Homogenization:

    • Excise the heart tissue and wash it with ice-cold PBS.

    • Homogenize the tissue in an appropriate lysis buffer.

    • Centrifuge the homogenate to obtain the supernatant for analysis.

  • Malondialdehyde (MDA) Assay:

    • MDA is a product of lipid peroxidation and is commonly measured using a thiobarbituric acid reactive substances (TBARS) assay.

    • Follow the instructions provided with the commercial MDA assay kit. The principle involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.[9][10][11][12]

  • Superoxide Dismutase (SOD) Assay:

    • SOD is a key antioxidant enzyme. Its activity can be measured using commercial kits.

    • These assays are typically based on the inhibition of a colorimetric reaction by SOD present in the sample. Follow the manufacturer's protocol for the specific kit being used.[9]

Signaling Pathways and Visualizations

This compound, by inhibiting H₂S production, influences several signaling pathways implicated in cardiovascular disease. A key pathway involves the modulation of Akt and endothelial nitric oxide synthase (eNOS). H₂S is known to promote the phosphorylation and activation of Akt, which in turn phosphorylates and activates eNOS, leading to nitric oxide (NO) production. NO has vasodilatory and anti-inflammatory properties. Inhibition of H₂S by DPG can therefore lead to a reduction in Akt/eNOS signaling, potentially exacerbating conditions characterized by endothelial dysfunction.

DPG_Signaling_Pathway cluster_DPG This compound cluster_CSE Enzyme cluster_H2S Gasotransmitter cluster_Akt_eNOS Signaling Cascade cluster_Outcome Cardiovascular Effects DPG This compound CSE Cystathionine γ-lyase (CSE) DPG->CSE inhibits H2S Hydrogen Sulfide (H₂S) CSE->H2S produces Akt Akt H2S->Akt activates Inflammation Inflammation H2S->Inflammation reduces eNOS eNOS Akt->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation promotes

Caption: this compound inhibits CSE, reducing H₂S and downstream Akt/eNOS signaling.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Intervention Intervention cluster_Analysis Analysis AnimalModel Select Animal Model (e.g., Rat) Grouping Randomly Assign to Groups (Control, DPG, Disease, Disease+DPG) AnimalModel->Grouping DPG_Admin Administer DPG or Vehicle Grouping->DPG_Admin Disease_Induction Induce Cardiovascular Disease (e.g., MI, CIH) DPG_Admin->Disease_Induction Hemodynamics Measure Hemodynamics (Blood Pressure, Heart Rate) Disease_Induction->Hemodynamics Cardiac_Function Assess Cardiac Function (Echocardiography) Disease_Induction->Cardiac_Function Oxidative_Stress Analyze Oxidative Stress Markers (MDA, SOD) Disease_Induction->Oxidative_Stress Histology Perform Histological Analysis (Infarct Size, Fibrosis) Disease_Induction->Histology

Caption: General experimental workflow for studying DPG in cardiovascular disease models.

References

Application Note and Experimental Protocols: Inhibition of D-Amino Acid Oxidase by D-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for characterizing the inhibition of D-amino acid oxidase (DAAO) by D-Propargylglycine. This compound is a mechanism-based, irreversible inhibitor of DAAO, also known as a suicide substrate.[1] The protocols outlined below cover the enzymatic activity assay of DAAO, the time-dependent inactivation kinetics of DAAO by this compound, and the spectrophotometric analysis of the inactivated enzyme.

Introduction

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[2] Its inhibition is a significant area of research, particularly in neuroscience, due to its role in regulating the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is an acetylenic amino acid that acts as a suicide substrate for DAAO.[3] The enzyme initiates the catalytic conversion of this compound, which then forms a reactive intermediate that covalently modifies an amino acid residue at the active site, leading to irreversible inactivation.[3] This covalent modification results in a characteristic change in the UV-Vis spectrum of the apoenzyme, with the appearance of a new absorbance peak around 317-320 nm.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the inhibition of D-amino acid oxidase by this compound. The kinetic constants, k_inact and K_I, should be determined experimentally by following the protocols in this document.

ParameterValueDescriptionReference
Inhibition Type Irreversible, Time-DependentThis compound acts as a suicide substrate.[1][3]
Residual Activity ~2%The remaining DAAO activity after complete inactivation.[4]
Stoichiometry of Inactivation 1.7 labels per subunitThe number of this compound molecules incorporated per DAAO subunit upon inactivation.[4]
k_inact (Inactivation Rate Constant) To be determinedThe maximal rate of inactivation at saturating concentrations of the inhibitor.-
K_I (Inhibitor Constant) To be determinedThe concentration of this compound that gives half-maximal inactivation rate.-
Spectral Shift of Apoenzyme New peak at 317-320 nmA characteristic absorbance peak appears in the apoenzyme spectrum after inactivation.[3][4][5]

Experimental Protocols

Materials and Reagents
  • Purified D-amino acid oxidase (from porcine kidney or recombinant)

  • This compound

  • D-Alanine (or another suitable DAAO substrate)

  • Catalase

  • Flavin adenine dinucleotide (FAD)

  • Sodium pyrophosphate buffer (e.g., 100 mM, pH 8.3)

  • Potassium bromide (for apoenzyme preparation)

  • Peroxidase (e.g., horseradish peroxidase)

  • O-dianisidine or Amplex® UltraRed reagent (for colorimetric or fluorometric assays)

  • UV-Vis Spectrophotometer

  • Microplate reader (for high-throughput assays)

Protocol 1: D-Amino Acid Oxidase Activity Assay

This protocol describes a standard colorimetric assay to measure DAAO activity, which is essential for monitoring the inactivation process. The assay is based on the peroxidase-coupled detection of hydrogen peroxide produced during the oxidative deamination of a D-amino acid substrate.

Reaction Principle:

Procedure:

  • Prepare the Assay Buffer: 100 mM sodium pyrophosphate buffer, pH 8.3.

  • Prepare the Reagent Mixture: In the assay buffer, prepare a solution containing:

    • 100 µM FAD

    • 20 U/mL Horseradish Peroxidase

    • 1 mM o-dianisidine

  • Prepare the Substrate Solution: Prepare a 100 mM solution of D-Alanine in the assay buffer.

  • Assay Protocol: a. In a microplate well or a cuvette, add 180 µL of the reagent mixture. b. Add 10 µL of the DAAO enzyme solution (appropriately diluted in assay buffer). c. Initiate the reaction by adding 10 µL of the D-Alanine substrate solution. d. Immediately monitor the change in absorbance at 436 nm over time (e.g., for 5 minutes) at 25°C. e. The rate of reaction is proportional to the rate of change in absorbance.

Protocol 2: Time-Dependent Inactivation of DAAO by this compound

This protocol determines the rate of irreversible inhibition of DAAO by this compound.

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Incubate DAAO with this compound: a. In a series of tubes, pre-incubate a fixed concentration of DAAO (e.g., 1 µM) with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) in the assay buffer at 25°C. The total volume should be kept small (e.g., 100 µL).

  • Measure Residual Activity at Time Intervals: a. At specific time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) from each incubation tube. b. Immediately dilute the aliquot into a larger volume of the DAAO activity assay mixture (from Protocol 3.2) containing the substrate (D-Alanine). The dilution should be large enough (e.g., 100-fold) to prevent further significant inactivation during the activity measurement. c. Measure the initial rate of the reaction as described in Protocol 3.2.

  • Data Analysis: a. For each concentration of this compound, plot the natural logarithm of the percentage of remaining DAAO activity against the incubation time. b. The apparent first-order rate constant of inactivation (k_obs) for each inhibitor concentration is determined from the negative slope of these plots. c. To determine k_inact and K_I, plot the k_obs values against the corresponding this compound concentrations. Fit the data to the following Michaelis-Menten-like equation:

Protocol 3: Spectrophotometric Analysis of Inactivated DAAO

This protocol is for observing the characteristic spectral change in the DAAO apoenzyme after inactivation by this compound.

Procedure:

  • Inactivate the Holoenzyme: a. Incubate a concentrated solution of DAAO (e.g., 10-20 µM) with a 10-fold molar excess of this compound in the assay buffer at 25°C for 2 hours to ensure complete inactivation.

  • Prepare the Inactivated Apoenzyme: a. Dialyze the inactivated DAAO solution extensively against 1 M potassium bromide in 100 mM sodium pyrophosphate buffer (pH 8.3) at 4°C. This will remove the FAD cofactor. b. Subsequently, dialyze against the assay buffer to remove the potassium bromide and any remaining unbound inhibitor.

  • Spectrophotometric Measurement: a. Record the UV-Vis spectrum of the inactivated apoenzyme from 250 nm to 600 nm. b. A new absorbance peak should be observable at approximately 317-320 nm, which is characteristic of the covalently modified apoenzyme.[3][4][5] c. As a control, prepare the native apoenzyme (without this compound treatment) using the same dialysis procedure and record its spectrum.

Visualizations

DAAO_Inhibition_Workflow cluster_protocol1 Protocol 1: Activity Assay cluster_protocol2 Protocol 2: Inactivation Kinetics cluster_protocol3 Protocol 3: Spectral Analysis p1_start Mix DAAO, Peroxidase, and Chromogen p1_add_sub Add D-Alanine (Substrate) p1_start->p1_add_sub p1_measure Measure Absorbance Change at 436 nm p1_add_sub->p1_measure p2_incubate Incubate DAAO with This compound p2_aliquot Take Aliquots at Time Intervals p2_incubate->p2_aliquot p2_measure_res Measure Residual Activity (Protocol 1) p2_aliquot->p2_measure_res p2_measure_res->p1_start Uses p2_analyze Plot ln(% Activity) vs. Time and k_obs vs. [I] p2_measure_res->p2_analyze p3_inactivate Inactivate DAAO with excess this compound p3_dialyze Prepare Apoenzyme (Dialysis with KBr) p3_inactivate->p3_dialyze p3_spectrum Record UV-Vis Spectrum (250-600 nm) p3_dialyze->p3_spectrum

Caption: Experimental workflow for characterizing DAAO inhibition.

Caption: Mechanism of DAAO inactivation by this compound.

References

Utilizing D-Propargylglycine for the Identification of Novel Enzyme Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Propargylglycine (DPG) is a versatile chemical probe for the discovery and characterization of enzyme substrates. As a bio-orthogonal amino acid analog, its terminal alkyne group serves as a handle for "click" chemistry, enabling the covalent attachment of reporter tags for visualization, enrichment, and identification of target proteins. This application note provides detailed protocols and workflows for utilizing DPG in activity-based protein profiling (ABPP) to identify novel enzyme substrates, a critical step in basic research and drug development.

DPG has been shown to be an effective inhibitor of several enzymes, including D-amino acid oxidase and cystathionine γ-lyase.[1][2] Its mechanism of action often involves covalent modification of the enzyme's active site, making it a powerful tool for irreversible labeling.[2] The integration of DPG into proteomic workflows allows for the selective capture and subsequent identification of enzymes that interact with this probe, providing insights into their cellular functions and potential as therapeutic targets.

Principle of the Method

The core of this methodology lies in activity-based protein profiling (ABPP). In this approach, DPG acts as an activity-based probe (ABP). The general workflow involves:

  • Labeling: Live cells or cell lysates are incubated with DPG. Enzymes that recognize DPG as a substrate or inhibitor will covalently bind to it.

  • Click Chemistry: The alkyne handle of the DPG probe is then conjugated to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Enrichment and Identification: Biotin-tagged proteins are enriched from the complex proteome using streptavidin affinity chromatography. The enriched proteins are then identified and quantified using mass spectrometry-based proteomics.

Data Presentation

Quantitative Analysis of this compound-Enzyme Interactions

The following table summarizes known kinetic parameters for the interaction of this compound with specific enzymes. This data is crucial for designing experiments and interpreting results.

EnzymeOrganismParameterValueReference
D-Amino Acid OxidasePig kidneyInactivationTime-dependent loss of activity[2]
Cystathionine γ-lyaseHumanIC5040 µM[3]
Representative Quantitative Proteomics Data

The table below serves as a template for presenting quantitative mass spectrometry data from an ABPP experiment using a DPG-based probe. The values would be obtained from the analysis of peptide intensities after enrichment and mass spectrometry.

Protein AccessionGene SymbolProtein NameFold Change (DPG/Control)p-value
Example: P12345Example: DAOD-amino acid oxidase15.2<0.001
Example: Q67890Example: CTHCystathionine gamma-lyase8.7<0.005
...............

Experimental Protocols

Protocol 1: In-situ Labeling of Cultured Cells with this compound

This protocol describes the labeling of proteins in living cells with DPG.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (DPG) stock solution (100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Plate cells in a suitable culture dish and grow to 80-90% confluency.

  • DPG Labeling:

    • Prepare fresh culture medium containing the desired final concentration of DPG (typically 10-100 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the DPG-containing medium to the cells.

    • Incubate for the desired time (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After incubation, place the culture dish on ice.

    • Remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the labeled proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction in Cell Lysate

This protocol details the conjugation of a reporter tag to DPG-labeled proteins.

Materials:

  • DPG-labeled cell lysate (from Protocol 1)

  • Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO4) solution (50 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

Procedure:

  • Prepare Click-Chemistry Reaction Mix: For each 100 µL of cell lysate (containing ~1 mg of protein), prepare the following reaction mix in the order listed.

    • 100 µL of cell lysate

    • 1 µL of Azide-Biotin/Fluorophore (from a 10 mM stock, final concentration 100 µM)

    • 1 µL of TCEP (from a 100 mM stock, final concentration 1 µM)

    • 1 µL of TBTA (from a 10 mM stock, final concentration 100 µM)

    • 2 µL of CuSO4 (from a 50 mM stock, final concentration 1 mM)

  • Initiate Reaction: Add 1 µL of freshly prepared sodium ascorbate solution (from a 100 mM stock, final concentration 1 mM) to initiate the click reaction.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

Protocol 3: Enrichment of Biotin-Labeled Proteins

This protocol describes the affinity purification of biotinylated proteins.

Materials:

  • Click-reacted lysate (from Protocol 2, with Azide-Biotin)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (6 M Urea in PBS)

  • Wash Buffer 3 (PBS)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)

Procedure:

  • Bead Preparation: Wash the streptavidin-agarose beads three times with PBS.

  • Binding: Add the washed streptavidin beads to the click-reacted lysate. Incubate for 2 hours at room temperature on a rotator.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times.

  • Elution:

    • Add Elution Buffer to the beads.

    • Boil the sample at 95°C for 10 minutes to elute the bound proteins.

    • Pellet the beads and collect the supernatant containing the enriched proteins.

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol outlines the preparation of enriched proteins for proteomic analysis.

Materials:

  • Enriched protein sample (from Protocol 3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the enriched protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Experimental Workflow for Substrate Discovery using this compound

ABPP_Workflow cluster_cell_culture Cellular Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis Cells Cultured Cells DPG_labeling Incubate with This compound Cells->DPG_labeling Lysis Cell Lysis DPG_labeling->Lysis Labeled Proteome Click_Reaction Click Chemistry with Azide-Biotin Lysis->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment Digestion On-bead Digestion Enrichment->Digestion Enriched Proteins LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identified_Substrates Identified_Substrates Data_Analysis->Identified_Substrates Identified Substrates

Caption: Workflow for identifying enzyme substrates using DPG-based ABPP.

Logical Relationship of DPG-based Target Identification

Logical_Relationship DPG This compound (Alkyne Probe) Covalent_Complex DPG-Enzyme Covalent Adduct DPG->Covalent_Complex Covalent Binding Enzyme Target Enzyme (Active Site) Enzyme->Covalent_Complex Labeled_Complex Labeled DPG-Enzyme Complex Covalent_Complex->Labeled_Complex Click Reaction Reporter Azide-Reporter (Biotin/Fluorophore) Reporter->Labeled_Complex

Caption: Covalent labeling and detection of target enzymes by DPG.

References

Application Notes and Protocols for D-Propargylglycine in Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Propargylglycine (DPG) is a non-natural amino acid derivative that serves as a powerful chemical probe for activity-based protein profiling (ABPP).[1][2] Its unique structure, featuring a terminal alkyne group, allows for its use as a reactive moiety to covalently modify the active sites of specific enzyme classes, followed by bioorthogonal "click" chemistry for reporter tag attachment.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing DPG to investigate enzyme function, identify novel therapeutic targets, and screen for inhibitor candidates in complex biological systems.

Introduction to this compound and ABPP

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that employs small-molecule chemical probes to assess the functional state of enzymes directly within native biological contexts.[4][5] Unlike traditional proteomic approaches that measure protein abundance, ABPP measures protein activity, providing a more accurate representation of cellular function. An activity-based probe (ABP) typically consists of three key components: a reactive group (or "warhead") that covalently binds to an active enzyme, a linker, and a reporter tag for detection and enrichment.[5][6]

This compound (D-Pra or DPG) is a versatile tool in the ABPP toolkit.[2][7] It functions as an irreversible inhibitor for certain classes of enzymes, particularly pyridoxal-5'-phosphate (PLP)-dependent enzymes like cystathionine γ-lyase (CSE).[8][9] The propargyl group within DPG acts as the reactive warhead. The terminal alkyne of this group serves as a bioorthogonal handle, which does not interfere with cellular processes but can be specifically and efficiently labeled with an azide-containing reporter tag (e.g., a fluorophore or biotin) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][3] This two-step approach allows for robust labeling and analysis of enzyme activity in live cells, cell lysates, and even in vivo models.[10]

Principle of the Method

The use of DPG as an activity-based probe follows a two-step workflow. First, the DPG probe is introduced to a biological sample (e.g., cultured cells or tissue lysates). The probe enters the active site of its target enzymes, where it undergoes a catalytic process that results in the formation of a stable, covalent bond, thus irreversibly inhibiting the enzyme.[9]

Second, after the labeling reaction and removal of excess probe, a reporter tag bearing a terminal azide group is introduced. The alkyne handle on the DPG-labeled proteins is then conjugated to the azide-bearing reporter tag using a CuAAC reaction. This step attaches a detectable molecule (like a fluorophore for in-gel fluorescence scanning or a biotin tag for affinity purification and mass spectrometry) to the target enzymes. This allows for the visualization, identification, and quantification of active enzymes within the proteome.

G Figure 1: this compound ABPP Workflow cluster_labeling Step 1: In Situ Labeling cluster_click Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Downstream Analysis start Biological System (Live Cells / Lysate) probe Add this compound (DPG Probe) start->probe Incubate reaction DPG Covalently Binds Active Target Enzymes probe->reaction click_reagents Add Reporter Tag-Azide (e.g., Biotin-N3, TAMRA-N3) + Cu(I) Catalyst reaction->click_reagents Lyse cells (if needed) & remove excess probe click_reaction Click Chemistry (CuAAC) Forms Stable Triazole Linkage click_reagents->click_reaction gel In-gel Fluorescence Scanning (Visualization) click_reaction->gel If using Fluorophore-N3 ms Affinity Purification (Biotin) & LC-MS/MS (Identification) click_reaction->ms If using Biotin-N3

Figure 1: this compound ABPP Workflow.

Applications in Research and Drug Discovery

The DPG-based ABPP platform has several key applications for researchers and drug development professionals:

  • Enzyme Function Discovery: Profiling DPG targets in different cellular states or disease models can help elucidate the biological roles of these enzymes.[7]

  • Target Identification & Validation: DPG can be used to identify the protein targets of drugs or small molecules in a competitive profiling format. A reduction in DPG labeling of a specific enzyme in the presence of a compound indicates that the compound engages that target.[11]

  • Drug Screening: The platform can be adapted for high-throughput screening to discover novel inhibitors against DPG-sensitive enzymes.

  • Biomarker Development: Identifying enzymes whose activity changes in disease states can lead to the discovery of novel diagnostic or prognostic biomarkers.

Data Presentation: this compound Target Profile

DPG is known to target several enzymes, primarily those that utilize pyridoxal-5'-phosphate (PLP) as a cofactor. The table below summarizes known and potential targets.

Target EnzymeEnzyme ClassBiological FunctionDisease RelevanceCitations
Cystathionine γ-lyase (CSE/CGL) Lyase (PLP-dependent)Cysteine biosynthesis, Hydrogen sulfide (H₂S) production.Cardiovascular diseases, Neurodegeneration, Cancer.[1][7][8]
D-Amino Acid Oxidase OxidoreductaseDegradation of D-amino acids.Neurological disorders, Kidney disease.[12]
Methionine γ-lyase (MGL) Lyase (PLP-dependent)Methionine metabolism.Cancer, Microbial pathogenesis.[8]
Alanine Transaminase (ALT) Transferase (PLP-dependent)Amino acid metabolism.Liver disease.[8]

Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., probe concentration, incubation times) should be empirically determined for each biological system.

Protocol 1: In-Cell Labeling with this compound

This protocol describes the labeling of active enzymes in live, cultured mammalian cells.

Materials:

  • Adherent or suspension mammalian cells

  • Complete cell culture medium

  • This compound (DPG) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Culture: Plate cells and grow to a confluency of 80-90%.

  • Probe Incubation: To the culture medium, add DPG stock solution to a final concentration of 100 µM - 1 mM. Also include a vehicle control (e.g., DMSO).

  • Labeling: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.

  • Harvesting:

    • Adherent Cells: Aspirate the medium, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of cold PBS and gently scrape the cells. Transfer to a microcentrifuge tube.

    • Suspension Cells: Transfer the culture to a conical tube.

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS, pelleting between washes.

  • Storage: The cell pellet can be used immediately for lysis and click chemistry (Protocol 2) or flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Cell Lysis and Click Chemistry (CuAAC)

This protocol describes the lysis of DPG-labeled cells and the subsequent conjugation of a reporter tag.

Materials:

  • DPG-labeled cell pellet (from Protocol 1)

  • Lysis Buffer (e.g., RIPA buffer or PBS with 0.1% Triton X-100) supplemented with protease inhibitors

  • Probe sonicator or Dounce homogenizer

  • Reporter Tag: TAMRA-Azide (for fluorescence) or Biotin-Azide (for enrichment) stock solution (10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • Bradford assay or BCA assay reagents

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice (e.g., 3 x 10-second pulses) or with a Dounce homogenizer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (proteome) to a new tube. Determine the protein concentration using a Bradford or BCA assay.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 100 µg of DPG-labeled proteome

    • Adjust volume to 88 µL with Lysis Buffer

    • 2 µL of Reporter Tag-Azide (final concentration: 200 µM)

    • 2 µL of TCEP (final concentration: 1 mM)

    • 6 µL of TBTA (final concentration: 600 µM)

    • 2 µL of CuSO₄ (final concentration: 1 mM)

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation for Analysis: The resulting proteome is now ready for downstream analysis (Protocol 3).

G Figure 2: DPG Mechanism of Action Enzyme Target Enzyme (e.g., CSE with PLP cofactor) Complex Enzyme-DPG Non-covalent Complex Enzyme->Complex DPG This compound (Probe) DPG->Complex Enters Active Site Inactivated Covalently Modified Enzyme (Inactive) Complex->Inactivated Enzyme-catalyzed Irreversible Reaction Alkyne Propargyl Group with Terminal Alkyne Accessible for Click Chemistry Inactivated->Alkyne

Figure 2: DPG Mechanism of Action.
Protocol 3: Target Visualization and Identification

A. In-gel Fluorescence Scanning (with TAMRA-Azide labeled samples)

  • SDS-PAGE: Add 4x SDS-PAGE loading buffer to your clicked sample, boil for 5 minutes, and resolve 20-30 µg of protein on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Fluorescence Scanning: Without staining, visualize the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for the fluorophore (e.g., ~550/580 nm for TAMRA). Labeled proteins will appear as fluorescent bands.

  • Loading Control: After scanning, stain the gel with Coomassie Blue to visualize the total protein load.

B. Affinity Purification and Mass Spectrometry (with Biotin-Azide labeled samples)

  • Enrichment: Incubate the clicked lysate (1-2 mg) with streptavidin-coated agarose or magnetic beads for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads and wash extensively (e.g., 3x with 0.1% SDS in PBS, 3x with PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing a denaturant (e.g., urea). Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra against a protein database to identify the enriched proteins, which represent the targets of DPG.

Protocol 4: Competitive Activity-Based Protein Profiling

This protocol is used to confirm target engagement or screen for inhibitors of DPG-targeted enzymes.

G Figure 3: Competitive ABPP Workflow cluster_control Control Arm cluster_test Test Arm start Live Cells / Lysate c1 Pre-incubate with Vehicle (e.g., DMSO) start->c1 t1 Pre-incubate with Test Inhibitor start->t1 c2 Add DPG Probe c1->c2 c3 Strong Labeling of Target Enzyme c2->c3 end_node Lyse, Click Chemistry & Analyze (e.g., In-gel Fluorescence) c3->end_node Strong Signal t2 Add DPG Probe t1->t2 t3 DPG binding is blocked Reduced/No Labeling t2->t3 t3->end_node Weak/No Signal

Figure 3: Competitive ABPP Workflow.

Procedure:

  • Setup: Prepare two sets of biological samples (e.g., cultured cells).

  • Pre-incubation:

    • Test Sample: Treat with your test compound/inhibitor at various concentrations for 1 hour.

    • Control Sample: Treat with a vehicle (e.g., DMSO) for 1 hour.

  • DPG Labeling: Add DPG probe to both test and control samples as described in Protocol 1, Step 2. Incubate for the standard duration.

  • Analysis: Harvest the samples and proceed with lysis, click chemistry, and analysis (Protocols 2 & 3).

  • Interpretation: A dose-dependent decrease in the signal (fluorescence or MS spectral counts) for a specific protein in the inhibitor-treated sample compared to the vehicle control indicates that the compound is engaging that protein target in the native cellular environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Propargylglycine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of D-Propargylglycine (DPG) in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges during your experiments, with a focus on maximizing cell viability while achieving your desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPG) and what is its primary application in cell biology?

A1: this compound (DPG) is a non-canonical amino acid containing an alkyne group.[1][2] In cell biology, it is primarily used as a chemical reporter for metabolic labeling. Once introduced to cell cultures, DPG can be incorporated into newly synthesized proteins. The alkyne handle then allows for the visualization and isolation of these proteins through a bioorthogonal reaction known as "click chemistry".[3] DPG is also known to be an inhibitor of several enzymes, including cystathionine γ-lyase and D-amino acid oxidase.[1][4]

Q2: What is the recommended starting concentration for DPG in cell culture experiments?

A2: The optimal concentration of DPG is highly dependent on the specific cell line and experimental goals. For similar non-canonical amino acids like L-propargylglycine (L-Pg) and L-homopropargylglycine (HPG), a starting concentration range of 25-100 µM is often recommended.[5] A common starting point for HPG is 50 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line that balances efficient labeling with minimal cytotoxicity.

Q3: How can I determine the optimal DPG concentration for my specific cell line?

A3: To determine the optimal DPG concentration, you should perform a dose-response experiment. This involves treating your cells with a range of DPG concentrations and then assessing both cell viability and the efficiency of metabolic labeling. A good starting point is to test concentrations from 10 µM to 200 µM. Cell viability can be measured using standard assays like MTT, MTS, or trypan blue exclusion. Labeling efficiency can be assessed by click chemistry with a fluorescent azide and subsequent analysis by fluorescence microscopy or flow cytometry.

Q4: What are the potential cytotoxic effects of DPG?

A4: High concentrations of DPG can be toxic to cells. The cytotoxicity of this compound can be linked to its metabolism by D-amino-acid oxidase (DAAO), an enzyme present in some cells. The metabolic product of this reaction has been shown to be nephrotoxic in mice, indicating it can cause cellular damage.[4] Therefore, the sensitivity of a particular cell line to DPG may depend on its DAAO activity.

Q5: How long should I incubate my cells with DPG?

A5: The incubation time can vary depending on the rate of protein synthesis in your cell line and the desired level of labeling. Typical incubation times range from 1 to 24 hours.[5] Shorter incubation times are suitable for capturing rapid changes in protein synthesis, while longer times can increase the overall signal.[5] It is recommended to optimize the incubation time in conjunction with the DPG concentration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death or Low Viability DPG concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 10-50 µM).
Prolonged incubation time.Reduce the incubation time. A shorter incubation period may be sufficient for labeling without causing significant cell death.
Cell line is particularly sensitive to DPG.Screen different cell lines if possible. Some cell lines may have higher endogenous levels of D-amino acid oxidase, making them more susceptible to DPG toxicity.
Contamination of cell culture.Ensure aseptic techniques are followed. Test for mycoplasma contamination.
Low or No Labeling Signal DPG concentration is too low.Increase the DPG concentration. Ensure you have performed a dose-response to find a balance with viability.
Inefficient "click" reaction.Verify the quality and concentration of your click chemistry reagents (e.g., copper catalyst, azide probe). Ensure the reaction buffer is correctly prepared and at the optimal pH.
Low protein synthesis rate in cells.Ensure cells are healthy and in the exponential growth phase. Use a positive control for protein synthesis if possible.
Methionine competition.For improved incorporation of methionine analogs like HPG, it is often recommended to starve the cells of methionine for 30-60 minutes before and during labeling.[5][6] This may also enhance DPG incorporation.
High Background Fluorescence Non-specific binding of the fluorescent probe.Include appropriate controls, such as cells not treated with DPG but subjected to the click reaction. Increase the number of washing steps after the click reaction.
Autofluorescence of cells.Image cells before the click reaction to assess the level of autofluorescence. Choose a fluorescent probe with an emission spectrum that minimizes overlap with the autofluorescence.

Data Presentation

Table 1: Example Dose-Response Data for this compound

The following table is a template to illustrate how to present data from a dose-response experiment. Researchers should generate their own data for their specific cell line.

DPG Concentration (µM)Cell Viability (%) (e.g., via MTT assay)Relative Labeling Efficiency (Fluorescence Intensity)
0 (Control)1000
109825
259560
5090100
10075120
20050125

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: IC50 Values of Various Compounds in Different Cancer Cell Lines
CompoundCell LineIC50 (µM)Assay Used
Compound XHTB-26 (Breast Cancer)15Crystal Violet
Compound YPC-3 (Prostate Cancer)22.4Crystal Violet
Compound ZHepG2 (Liver Cancer)35MTT
5-FluorouracilHCT116 (Colon Cancer)0.34Crystal Violet

Data compiled from various sources for illustrative purposes.[7]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

Objective: To determine the highest concentration of DPG that can be used for efficient metabolic labeling with minimal impact on cell viability.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound (DPG) stock solution (e.g., 10 mM in sterile PBS or DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Fluorescent azide probe for click chemistry

  • Click chemistry reaction buffer components (e.g., copper(II) sulfate, reducing agent)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • DPG Treatment: Prepare a serial dilution of DPG in complete cell culture medium to achieve final concentrations ranging from 0 µM to 200 µM (or higher if needed). Remove the old medium from the cells and add the DPG-containing medium.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4, 12, or 24 hours).

  • Cell Viability Assay (MTT):

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Metabolic Labeling Assessment:

    • In a parallel plate, after DPG incubation, wash the cells with PBS.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Perform the click chemistry reaction by incubating the cells with the fluorescent azide probe according to the manufacturer's protocol.

    • Wash the cells to remove excess probe.

    • Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer.

  • Data Analysis: Plot cell viability and fluorescence intensity against the DPG concentration to determine the optimal concentration.

Signaling Pathways and Experimental Workflows

DPG-Induced Cytotoxicity Signaling Pathway

The following diagram illustrates a potential pathway for DPG-induced cytotoxicity, particularly in cells with D-amino acid oxidase (DAAO) activity. The metabolism of DPG by DAAO can lead to the production of reactive oxygen species (ROS), which can trigger both apoptotic and necrotic cell death pathways.

DPG_Cytotoxicity_Pathway Potential DPG-Induced Cytotoxicity Pathway DPG This compound DAAO D-Amino Acid Oxidase (DAAO) DPG->DAAO Metabolite Toxic Metabolite + ROS DAAO->Metabolite Mitochondria Mitochondrial Stress Metabolite->Mitochondria Necrosis Necrosis Metabolite->Necrosis Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: DPG-induced cytotoxicity pathway.

Experimental Workflow for Optimizing DPG Concentration

This diagram outlines the logical flow of an experiment to determine the optimal DPG concentration for cell-based assays.

DPG_Optimization_Workflow Workflow for DPG Concentration Optimization Start Start: Seed Cells Treat Treat with DPG Dose Range Start->Treat Incubate Incubate for Desired Time Treat->Incubate Parallel Parallel Assays Incubate->Parallel Viability Assess Cell Viability (e.g., MTT Assay) Parallel->Viability Labeling Assess Labeling Efficiency (Click Chemistry + Fluorescence) Parallel->Labeling Analyze Analyze Data Viability->Analyze Labeling->Analyze Optimal Determine Optimal Concentration Analyze->Optimal End End Optimal->End

Caption: DPG concentration optimization workflow.

Logical Relationship for Troubleshooting Low Cell Viability

This diagram illustrates the decision-making process when troubleshooting low cell viability in DPG experiments.

Troubleshooting_Viability Troubleshooting Low Cell Viability Start Low Cell Viability Observed CheckConc Is DPG concentration high? Start->CheckConc ReduceConc Reduce DPG Concentration CheckConc->ReduceConc Yes CheckTime Is incubation time long? CheckConc->CheckTime No Reassess Re-evaluate Viability ReduceConc->Reassess ReduceTime Reduce Incubation Time CheckTime->ReduceTime Yes CheckSensitivity Is cell line known to be sensitive? CheckTime->CheckSensitivity No ReduceTime->Reassess SwitchCellLine Consider a different cell line CheckSensitivity->SwitchCellLine Yes CheckSensitivity->Reassess No SwitchCellLine->Reassess

Caption: Troubleshooting low cell viability.

References

Troubleshooting low yield in D-Propargylglycine peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Propargylglycine peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the incorporation of this compound into peptide sequences, with a primary focus on addressing low synthesis yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a non-natural amino acid characterized by a terminal alkyne group on its side chain.[1][2] It is primarily incorporated into peptides using Solid Phase Peptide Synthesis (SPPS) to serve as a chemical handle.[1] This alkyne group is highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1] This allows for the efficient and specific attachment of various molecules, such as fluorescent probes, polymers, or drug conjugates, to the peptide backbone.[1][2] Additionally, the incorporation of non-natural amino acids like this compound can enhance a peptide's resistance to enzymatic degradation, potentially increasing its in-vivo half-life.[1]

Q2: I am experiencing a significantly lower yield than expected after incorporating this compound. What are the most likely causes?

Low yield in SPPS involving this compound can stem from several factors, often related to incomplete reactions at various stages of the synthesis. The most common culprits are:

  • Incomplete Coupling: The propargyl group can cause some steric hindrance, potentially leading to inefficient coupling of the this compound residue itself or the subsequent amino acid.

  • Peptide Aggregation: The introduction of a non-natural amino acid can sometimes alter the secondary structure of the growing peptide chain, leading to aggregation on the resin.[3] This can block reactive sites and hinder both coupling and deprotection steps.[3]

  • Side Reactions: While the terminal alkyne is generally stable under standard SPPS conditions, side reactions can occur, though they are not commonly reported.

  • Suboptimal Deprotection: Incomplete removal of the Fmoc protecting group from the this compound residue will prevent the next amino acid from being added, resulting in truncated sequences.

  • Issues During Cleavage and Purification: The final yield can be impacted by inefficient cleavage from the resin or loss of product during purification steps.

Q3: How can I improve the coupling efficiency when adding this compound or the subsequent amino acid?

Improving coupling efficiency is a critical step in resolving low-yield issues. Here are several strategies:

  • Choice of Coupling Reagent: For sterically hindered amino acids, uronium/aminium-based reagents like HATU are often more effective than carbodiimides such as DIC.[4] HATU is generally considered superior to HBTU for difficult couplings due to the formation of a more reactive OAt-ester intermediate, which can lead to faster and more complete reactions with a lower risk of epimerization.[4]

  • Double Coupling: If incomplete coupling is suspected, performing a second coupling step with a fresh solution of the activated amino acid and coupling reagent can help drive the reaction to completion. This is a common strategy for difficult sequences.

  • Extended Coupling Time: Increasing the reaction time for the coupling step (e.g., from 1-2 hours to 4 hours or even overnight) can also improve yields, especially for sluggish reactions.

  • Monitoring Reaction Completion: It is crucial to monitor the completion of the coupling reaction. The Kaiser test is a common method for detecting free primary amines on the resin.[5] A negative Kaiser test (yellow beads) indicates a complete reaction, while a positive test (blue beads) signifies that unreacted amines are still present and a second coupling is necessary.[5]

Troubleshooting Guides

Problem 1: Low Yield Attributed to Incomplete Coupling

This is one of the most frequent causes of low yield. The following guide provides a systematic approach to troubleshoot and resolve this issue.

Symptoms:

  • Positive Kaiser test after a single coupling of this compound or the subsequent amino acid.

  • Mass spectrometry analysis of the crude product shows a high prevalence of deletion sequences corresponding to the missed coupling.

Troubleshooting Workflow:

G start Low Yield: Incomplete Coupling Suspected check_reagent 1. Evaluate Coupling Reagent Is a high-efficiency reagent like HATU being used? start->check_reagent switch_reagent Switch to HATU or another high-efficiency uronium salt. check_reagent->switch_reagent No double_couple 2. Perform Double Coupling Has a second coupling been attempted? check_reagent->double_couple Yes switch_reagent->double_couple implement_dc Implement a double coupling protocol. (See Protocol 1) double_couple->implement_dc No extend_time 3. Extend Coupling Time Is the standard coupling time sufficient? double_couple->extend_time Yes implement_dc->extend_time increase_time Increase coupling time to 4 hours or overnight. extend_time->increase_time No monitor_completion 4. Monitor Reaction Is the Kaiser test being used to confirm completion? extend_time->monitor_completion Yes increase_time->monitor_completion implement_monitoring Perform Kaiser test after each coupling. Recouple if positive. monitor_completion->implement_monitoring No final_check Re-evaluate yield after implementing changes. monitor_completion->final_check Yes implement_monitoring->final_check

Caption: Troubleshooting workflow for incomplete coupling.

Problem 2: Low Yield Due to Peptide Aggregation

Aggregation of the growing peptide chain on the resin can physically prevent reagents from accessing the reactive sites, leading to drastically reduced yields.

Symptoms:

  • Resin beads clumping together.

  • Reduced swelling of the resin in the synthesis solvent.[6]

  • Both deprotection and coupling reactions are sluggish or incomplete, even with optimized reagents.

Troubleshooting Workflow:

G start Low Yield: Peptide Aggregation Suspected change_solvent 1. Change Solvent System Is DMF the only solvent used? start->change_solvent add_disrupting Add a chaotropic agent or a different solvent (e.g., NMP, or a percentage of DMSO). change_solvent->add_disrupting No elevate_temp 2. Increase Reaction Temperature Is the synthesis performed at room temperature? change_solvent->elevate_temp Yes add_disrupting->elevate_temp heat_reaction Increase temperature to 50-60°C during coupling. elevate_temp->heat_reaction No low_load_resin 3. Use Low-Loading Resin What is the loading capacity of the resin? elevate_temp->low_load_resin Yes heat_reaction->low_load_resin switch_resin Switch to a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains. low_load_resin->switch_resin Standard final_check Re-evaluate synthesis with modified protocol. low_load_resin->final_check High switch_resin->final_check

References

Technical Support Center: D-Propargylglycine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Propargylglycine in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in click chemistry?

A1: The three primary side reactions encountered are:

  • Inhibition of the Click Reaction: The free amino acid moiety of this compound can chelate with the Cu(I) catalyst, reducing its effective concentration and hindering the reaction.[1][2][3]

  • Homocoupling of this compound (Glaser Coupling): The terminal alkyne of this compound can react with itself in the presence of the copper catalyst to form a dimer.[4][5][6]

  • Enol Lactone Formation: As a derivative of 4-pentynoic acid, this compound can undergo intramolecular cyclization to form an enol lactone side product under CuAAC conditions.

Q2: Why is my click reaction with this compound showing a low yield?

A2: Low yields are often attributed to the inhibition of the reaction by the free α-amino group of this compound, which sequesters the active Cu(I) catalyst.[1][2][3] Additionally, factors such as low reactant concentrations, catalyst oxidation, and suboptimal reaction conditions can contribute to poor yields.

Q3: How can I detect the formation of side products in my reaction mixture?

A3: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to identify the desired product and potential side products by their distinct mass-to-charge ratios. The homodimer of this compound will have a mass corresponding to two molecules of this compound minus two protons, while the enol lactone will have the same mass as this compound. Their different retention times on a chromatography column allow for their separation and identification.

Q4: Can the choice of copper source influence the extent of side reactions?

A4: Yes, the copper source and the use of ligands can significantly impact the reaction. Using a Cu(I) source like CuBr or CuI directly can sometimes lead to more side reactions if not properly managed. A common and often more reliable method is to generate Cu(I) in situ from a Cu(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate. This helps maintain a low and steady concentration of the active Cu(I) catalyst, which can minimize side reactions. The addition of a stabilizing ligand is also crucial.

Q5: What is the role of a ligand in this compound click chemistry?

A5: Ligands, such as TBTA (tris-(benzyltriazolylmethyl)amine) for organic solvents or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) for aqueous solutions, play a critical role in stabilizing the Cu(I) oxidation state, preventing its disproportionation and oxidation to the inactive Cu(II) state.[7] This stabilization enhances the reaction rate and can help to suppress copper-mediated side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue when working with this compound due to the inhibitory effect of its free amino acid group.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckReagents Verify Reagent Quality & Concentration Start->CheckReagents 1. Start Here OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK CheckReagents->OptimizeConditions Reagents OK AddLigand Incorporate a Cu(I) Stabilizing Ligand OptimizeConditions->AddLigand Still Low Yield Success High Yield Achieved OptimizeConditions->Success Yield Improved IncreaseAscorbate Increase Sodium Ascorbate Concentration AddLigand->IncreaseAscorbate Improvement Seen AddLigand->Success Yield Improved ProtectAmine Consider N-protection of this compound IncreaseAscorbate->ProtectAmine Further Optimization Needed ProtectAmine->Success

Caption: A stepwise guide to troubleshooting low product yield in this compound click reactions.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Explanation
Cu(I) Sequestration by this compound Increase the concentration of sodium ascorbate.[1][2][3]The free α-amino acid moiety of this compound can chelate and deactivate the Cu(I) catalyst. Sodium ascorbate helps to reduce the oxidized copper species back to the active Cu(I) state, effectively recovering the catalyst concentration.[1][2][3]
Catalyst Oxidation Degas all solutions thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add a Cu(I) stabilizing ligand such as THPTA or TBTA.[7]Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Ligands protect the Cu(I) from oxidation and improve reaction efficiency.[7]
Low Reactant Concentration Increase the concentration of one or both reactants.Click reactions are concentration-dependent, and yields can decrease significantly at concentrations below 10 mM.[2]
Suboptimal pH Ensure the reaction pH is within the optimal range of 4-11.The click reaction is generally tolerant of a wide pH range, but extreme pH values can affect the stability of reactants and the catalyst.
N-terminal Amine Interference If possible, protect the amine group of this compound (e.g., with a Boc group).An N-Boc protected propargylglycine does not inhibit the click reaction as the free amino group is blocked from chelating the copper catalyst.[1][3]

Quantitative Data on Reaction Inhibition:

Studies have shown that the presence of N-unsubstituted α-amino acids like this compound can significantly decrease the concentration of the active Cu(I) catalyst in the reaction mixture. This inhibitory effect is concentration-dependent.

Reactant Concentration (DL-propargylglycine) Click Reaction Yield (%)
280 mM85
10 mMDrastic reduction observed
< 10 mMVery low yields
Data adapted from a study on DL-propargylglycine and benzyl azide.[2]
Issue 2: Presence of Unexpected Peaks in LC-MS Analysis

Unexpected peaks in your LC-MS chromatogram often correspond to the side products of homocoupling or enol lactone formation.

Logical Flow for Identifying Unexpected Peaks

UnexpectedPeaks Start Unexpected Peak in LC-MS CheckMass Analyze Mass Spectrum Start->CheckMass MassEqualsDimer Mass = 2 * M(DPG) - 2H? CheckMass->MassEqualsDimer MassEqualsDPG Mass = M(DPG)? MassEqualsDimer->MassEqualsDPG No HomocouplingProduct Probable Homocoupling Product (Glaser Dimer) MassEqualsDimer->HomocouplingProduct Yes EnolLactone Possible Enol Lactone MassEqualsDPG->EnolLactone Yes OtherSideProduct Consider Other Side Reactions (e.g., oxidation, fragmentation) MassEqualsDPG->OtherSideProduct No

Caption: A decision tree to help identify the nature of unexpected peaks in an LC-MS analysis of a this compound click reaction.

Troubleshooting and Mitigation Strategies:

Side Product Identification Mitigation Strategies
Homocoupling (Glaser Dimer) An LC-MS peak with a mass corresponding to the dimer of this compound.- Perform the reaction under strictly anaerobic conditions. - Use a Cu(I) stabilizing ligand (e.g., THPTA, TBTA). - Use a slight excess of the azide component to favor the click reaction over dimerization.
Enol Lactone An LC-MS peak with the same mass as this compound but a different retention time.- Optimize the reaction temperature; lower temperatures may disfavor the intramolecular cyclization. - Use a ligand to accelerate the desired click reaction, potentially outcompeting the lactonization.
Oxidative Degradation Multiple unexpected peaks with masses corresponding to the addition of oxygen atoms (+16 Da, +32 Da).- Degas all solutions and maintain an inert atmosphere. - Use a biocompatible ligand like THPTA. - Add radical scavengers like aminoguanidine.[8]

Experimental Protocols

General Protocol for High-Yield Click Chemistry with this compound

This protocol is a starting point and may require optimization for specific substrates.

Experimental Workflow

ExperimentalWorkflow Prep 1. Prepare Stock Solutions (DPG, Azide, CuSO4, Ligand, NaAsc) Mix 2. Mix DPG, Azide, Buffer, and Ligand Prep->Mix Degas 3. Degas Mixture Mix->Degas Initiate 4. Add CuSO4 then Sodium Ascorbate Degas->Initiate React 5. React at Room Temperature Initiate->React Monitor 6. Monitor by LC-MS or TLC React->Monitor Purify 7. Purify Product Monitor->Purify

References

Technical Support Center: Improving D-Propargylglycine (DPG) Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Propargylglycine (DPG). This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with DPG for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPG) and why is its solubility a concern for in vivo studies?

A1: this compound (D-Pra-OH) is an amino acid derivative and a potent inhibitor of cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H₂S) biosynthesis.[1] Its utility in metabolic, neuropharmacological, and cardiovascular research often requires administration in animal models.[1] While described as slightly soluble or having a solubility of up to 10 mg/mL in water, achieving higher, more consistent concentrations for systemic delivery can be challenging, potentially leading to issues with dosing accuracy, precipitation at the injection site, and variable bioavailability.[2][3][4]

Q2: My DPG solution is cloudy or has precipitated after preparation. What are the initial troubleshooting steps?

A2: Cloudiness or precipitation indicates that the solubility limit has been exceeded. Initial troubleshooting should focus on these steps:

  • Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limits of DPG.

  • Gentle Heating & Agitation: Gently warm the solution (e.g., to 37°C) while stirring or vortexing. This can help dissolve the compound, but be cautious as prolonged heating can degrade the sample.

  • pH Adjustment: The solubility of amino acids is often pH-dependent.[5] Measure the pH of your solution and adjust it slightly. For amino acids, moving the pH away from the isoelectric point generally increases solubility.

  • Fresh Solution: Aqueous solutions of propargylglycine are not recommended to be stored for more than one day.[6] Always prepare fresh solutions before each experiment.

Q3: What are the common solvents and vehicles for preparing DPG for in vivo administration?

A3: The choice of solvent or vehicle is critical for ensuring complete dissolution and biocompatibility. Based on available data for DPG and similar compounds, several options can be considered. The hydrochloride salt form of propargylglycine is often used to increase solubility and stability.[7]

Vehicle / Solvent SystemMax Reported Solubility (DL-Propargylglycine*)Key Considerations
Aqueous Buffers (e.g., PBS, pH 7.2) ~10 mg/mL[6][8]Ideal for biocompatibility. Solubility is limited. Always prepare fresh.[6]
Organic Solvents (e.g., DMSO, Ethanol) ~20 mg/mL[6][8]Higher solubility, but must be diluted significantly into an aqueous buffer for in vivo use to avoid toxicity.[6] Residual solvent amounts should be minimal.[6]
Co-solvent Mixtures (e.g., DMSO/Saline) Formulation dependentA common strategy for poorly soluble compounds. A stock in DMSO can be diluted with saline or other vehicles like PEG300 and Tween 80.[9]
Cyclodextrin Formulations Formulation dependentCyclodextrins can encapsulate hydrophobic molecules, significantly increasing aqueous solubility and bioavailability.[10][11][12][13]

*Note: Most specific solubility data is for the racemic DL-propargylglycine form, which is expected to be comparable to the D-isomer.

Q4: How can I systematically test and improve the solubility of DPG for my specific in vivo study?

A4: A systematic approach is recommended to find the optimal formulation. The following workflow provides a structured path for screening and selection.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Final Selection A Start: Define Target Concentration & Dose Volume B Attempt Dissolution in Physiological Saline / PBS A->B C Soluble? B->C D pH Adjustment (e.g., pH 6.0-8.0) C->D No E Co-Solvent Approach (e.g., DMSO, PEG300) C->E No F Complexation Approach (e.g., HP-β-CD, SBE-β-CD) C->F No H Proceed with In Vivo Study C->H Yes G Evaluate Stability & Biocompatibility of Lead Formulations D->G E->G F->G G->H

Caption: Workflow for improving DPG solubility.

Q5: What advanced formulation strategies can be used if simple solvents are insufficient?

A5: For significant solubility challenges, advanced strategies may be necessary:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble molecules and enhance their aqueous solubility.[10][11][12][13] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Solid Dispersions: This involves dispersing DPG in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level to create an amorphous solid dispersion, which can have a higher apparent solubility and faster dissolution rate.

  • Prodrugs: Chemical modification of DPG to create a more soluble prodrug that converts back to the active DPG molecule in vivo. This is a more involved approach typically used in later-stage drug development.

Troubleshooting Guides & Experimental Protocols

Problem: DPG solubility in aqueous buffer (PBS) is too low for the required dose.

This guide provides a step-by-step protocol to systematically evaluate and enhance DPG solubility using co-solvents and cyclodextrins.

Protocol 1: Solubility Assessment in Co-Solvent Systems

This protocol aims to determine the solubility of DPG in various biocompatible co-solvent systems.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Vortex mixer, magnetic stirrer, and microcentrifuge

  • Analytical balance and spectrophotometer (or HPLC)

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of DPG in 100% DMSO (e.g., 40 mg/mL).

  • Prepare Co-Solvent Blends: Prepare various co-solvent blends as listed in the table below. For example, for Formulation 1, mix 1 part DMSO, 4 parts PEG300, and 95 parts Saline by volume.

  • Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of DPG powder to a known volume of each prepared co-solvent blend in a sealed vial. b. Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. c. After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. d. Carefully collect the supernatant, dilute it with a suitable solvent, and determine the concentration of dissolved DPG using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Record Data: Record the maximum solubility in mg/mL for each system.

Formulation IDVehicle Composition (v/v/v)Expected Properties
Formulation 1 5% DMSO / 95% SalineLow organic solvent, may have limited solubilizing power.
Formulation 2 10% DMSO / 40% PEG300 / 50% SalineCommon ternary system for increasing solubility.
Formulation 3 10% DMSO / 10% Tween 80 / 80% SalineSurfactant-based system to aid in micellar solubilization.
Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol details how to prepare and evaluate a DPG formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water or PBS

  • Magnetic stirrer with heating capability

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or PBS. Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin.

  • Add DPG: Once the HP-β-CD solution is clear, slowly add the DPG powder while continuously stirring.

  • Complexation: Continue stirring the mixture for 4-24 hours at room temperature to allow for the formation of the inclusion complex.

  • Final Formulation: Once the DPG is fully dissolved, the solution can be sterile-filtered using a 0.22 µm filter.

  • Solubility Determination: If starting with excess DPG, use the shake-flask method described in Protocol 1 to determine the maximum solubility in the cyclodextrin solution.

Mechanism of Action Visualization

This compound functions as an irreversible inhibitor of the enzyme cystathionine γ-lyase (CGL). The diagram below illustrates the key steps of this inhibition mechanism.

G cluster_0 Enzyme Active Site Enzyme Cystathionine γ-lyase (CGL) Intermediate Allene Intermediate (Highly Reactive) Enzyme->Intermediate Enzymatic Conversion Inhibited Covalently Bound Inhibited Enzyme Intermediate->Inhibited Nucleophilic Attack by Active Site Residue DPG This compound (DPG) DPG->Enzyme Binds to Active Site

Caption: Mechanism of CGL inhibition by DPG.

References

D-Propargylglycine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of D-Propargylglycine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Stability and Storage Data

Proper handling and storage of this compound are crucial for maintaining its chemical integrity and ensuring reliable experimental outcomes. The following tables summarize the key stability and storage parameters for this compound in both solid and solution forms.

Table 1: this compound Solid Form Stability

ParameterRecommendationSource(s)
Appearance White to off-white crystalline powder[1][2]
Storage Temperature 0-8°C or -20°C[1][2][3]
Long-Term Stability Stable for ≥ 2 to 4 years from the date of purchase when stored as supplied[2][3]
Incompatible Materials Strong oxidizing agents, strong acids[4]
Conditions to Avoid Excess heat, dust formation[4][5]

Table 2: this compound Solution Stability

SolventConcentrationStorage TemperatureStabilitySource(s)
DMSO Up to 20 mg/mL-20°CUp to 3 months[2][3]
Distilled Water Up to 10 mg/mL-20°CUp to 3 months[2]
Ethanol Approx. 20 mg/mLNot specifiedPrepare fresh[3]
Dimethyl Formamide Approx. 20 mg/mLNot specifiedPrepare fresh[3]
PBS (pH 7.2) Approx. 10 mg/mLNot specifiedNot recommended for more than one day[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution, this compound can be dissolved in an organic solvent such as DMSO, ethanol, or dimethyl formamide.[3] For aqueous solutions, it can be dissolved directly in the aqueous buffer of choice, like PBS.[3] If using an organic solvent for a stock solution that will be further diluted into an aqueous buffer for biological experiments, ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[3]

Q2: Can I store aqueous solutions of this compound?

A2: It is not recommended to store aqueous solutions of this compound for more than one day.[3] For longer-term storage, it is advisable to prepare aliquots of the compound dissolved in DMSO or distilled water and store them at -20°C for up to 3 months.[2]

Q3: My this compound powder has changed color. Is it still usable?

A3: this compound should be a white to off-white powder.[1][2] A significant color change may indicate degradation or contamination. It is recommended to use a fresh, unopened vial to ensure the integrity of your experiment. Avoid exposure to incompatible materials like strong oxidizing agents and excess heat, which could contribute to degradation.[4][5]

Q4: What are the primary safety precautions when handling this compound?

A4: this compound should be handled with care, as it is considered a hazardous material.[3][6] Avoid ingestion, inhalation, and contact with skin and eyes.[3][6] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[4] Handle the compound in a well-ventilated area.[5]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound. Follow this troubleshooting workflow to identify the potential cause.

start Inconsistent Experimental Results check_solid Check Solid this compound Storage start->check_solid check_solution Check Solution Preparation and Storage check_solid->check_solution No improper_solid_storage Improper Solid Storage: - Incorrect Temperature? - Exposed to light/moisture? check_solid->improper_solid_storage Yes improper_solution_storage Improper Solution Storage: - Aqueous solution stored > 1 day? - Stored at wrong temperature? check_solution->improper_solution_storage Yes end_good Problem Resolved check_solution->end_good No use_new_vial Action: Use a new vial of this compound improper_solid_storage->use_new_vial prepare_fresh_solution Action: Prepare a fresh solution improper_solution_storage->prepare_fresh_solution use_new_vial->end_good prepare_fresh_solution->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Factors Affecting this compound Stability

The stability of this compound is influenced by several factors. Understanding these can help in maintaining the compound's efficacy.

cluster_factors Factors Influencing Stability Temperature Temperature DPG_Stability This compound Stability Temperature->DPG_Stability Solvent Solvent Solvent->DPG_Stability Time Storage Time Time->DPG_Stability Incompatibles Incompatible Materials Incompatibles->DPG_Stability

References

Technical Support Center: Optimizing D-Propargylglycine Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Propargylglycine (DPG) enzyme inhibition studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and accurate execution of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (D-PG)?

This compound is a well-established irreversible inhibitor of the enzyme cystathionine γ-lyase (CGL), also known as cystathionase (CSE or CTH).[1] This enzyme plays a crucial role in the metabolism of sulfur-containing amino acids and is a primary producer of hydrogen sulfide (H₂S), a significant signaling molecule in various physiological processes.

Q2: How does this compound inhibit cystathionine γ-lyase (CGL)?

This compound acts as a mechanism-based or "suicide" inhibitor. After binding to the active site of CGL, the enzyme begins its catalytic cycle on D-PG. This process converts the inert propargylglycine into a highly reactive allene intermediate, which then covalently modifies a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.

Q3: Why is the pre-incubation of this compound with the enzyme important?

As an irreversible inhibitor, the extent of enzyme inactivation by this compound is time-dependent. Pre-incubating the enzyme and inhibitor together before adding the substrate allows the inactivation reaction to proceed. The duration of this pre-incubation is a critical experimental parameter, as longer pre-incubation times will result in a lower apparent IC50 value.

Q4: What are some common starting buffer conditions for a CGL inhibition assay with this compound?

Based on published literature, a common starting point for a CGL assay buffer is 50-200 mM of a suitable buffer at a pH between 7.4 and 8.25.[2] Pyridoxal 5'-phosphate (PLP), a crucial cofactor for CGL, should be included at a concentration of approximately 50 µM.[2]

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in IC50 values for this compound.
  • Possible Cause 1: Inconsistent pre-incubation time.

    • Solution: As this compound is an irreversible inhibitor, its IC50 value is highly dependent on the pre-incubation time with the enzyme before the addition of the substrate. Ensure that the pre-incubation time is kept consistent across all experiments and control wells. For initial characterization, it is advisable to perform a time-dependence experiment to understand the kinetics of inactivation.

  • Possible Cause 2: Suboptimal buffer pH.

    • Solution: The activity of cystathionine γ-lyase is pH-dependent, with an optimal pH reported to be around 8.2 for the human enzyme.[3] Significant deviations from this pH can lead to reduced enzyme activity and may affect the rate of inactivation by this compound. Verify the pH of your buffer at the experimental temperature, as the pH of some buffers, like Tris, is temperature-sensitive.

  • Possible Cause 3: Instability of the enzyme.

    • Solution: Ensure that the purified cystathionine γ-lyase is stored correctly, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Thaw the enzyme on ice and keep it cold until use. Avoid repeated freeze-thaw cycles. It may be beneficial to aliquot the enzyme upon purification.

Problem 2: No or very low enzyme activity observed in control wells (no inhibitor).
  • Possible Cause 1: Absence or insufficient concentration of the cofactor PLP.

    • Solution: Cystathionine γ-lyase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. Ensure that PLP is included in the reaction buffer at an appropriate concentration, typically around 50 µM.[2] Some purification protocols may result in the loss of PLP, so its addition to the assay buffer is critical.

  • Possible Cause 2: Incorrect buffer composition.

    • Solution: While several buffers can be used, ensure that the chosen buffer is compatible with the enzyme. High concentrations of certain salts can inhibit enzyme activity.[4] Refer to the data table below for recommended buffer systems.

  • Possible Cause 3: Substrate degradation.

    • Solution: Prepare fresh substrate solutions for each experiment. Ensure the substrate, typically L-cystathionine, is of high purity and has been stored correctly according to the manufacturer's instructions.

Problem 3: The inhibitory effect of this compound appears weaker than expected.
  • Possible Cause 1: High ionic strength of the buffer.

    • Solution: High salt concentrations can interfere with the electrostatic interactions within the enzyme's active site, potentially reducing the binding affinity and inactivation efficiency of this compound.[4] If your buffer has a high ionic strength, consider reducing the salt concentration or dialyzing the enzyme against a low-salt buffer.

  • Possible Cause 2: Presence of competing substrates or nucleophiles in the buffer.

    • Solution: Some buffer components or additives may compete with this compound for binding to the active site or react with the activated inhibitor intermediate. Avoid buffers containing primary amines if they are found to interfere with the assay.

Data Presentation: Recommended Buffer Conditions for CGL Assays

ParameterRecommended Range/ValueNotesReference(s)
pH 7.4 - 8.25The optimal pH for human CGL is reported to be 8.2.[2][3]
Buffer System Bis-Tris Propane, HEPES, Borate, Tris-HCl, Potassium PhosphateStudies have shown minimal differences in CGL activity between borate, Tris, and phosphate buffers.[2]
Buffer Concentration 50 - 200 mMHigher concentrations provide better buffering capacity but be mindful of ionic strength.[2]
Ionic Strength < 150 mM NaClHigh salt concentrations can be inhibitory.[4]
Cofactor (PLP) 50 µMPyridoxal 5'-phosphate is an essential cofactor.[2]
Reducing Agent 1 mM DTT (optional)Can be included to maintain a reducing environment, but check for compatibility with your detection method.[2]
Protein Stabilizer 0.5 mg/ml BSA (optional)Can be included to prevent enzyme denaturation, especially at low enzyme concentrations.[2]

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound against Cystathionine γ-Lyase

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound, an irreversible inhibitor of cystathionine γ-lyase (CGL).

Materials:

  • Purified cystathionine γ-lyase (CGL)

  • This compound (D-PG)

  • L-cystathionine (substrate)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 50 µM PLP)

  • Detection Reagent (e.g., for measuring H₂S or cysteine production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Serial Dilutions:

    • Prepare a stock solution of D-PG in the assay buffer or an appropriate solvent (e.g., water).

    • Perform a serial dilution of the D-PG stock solution to obtain a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed amount of CGL to the wells of a 96-well plate.

    • Add the serially diluted D-PG solutions to the respective wells.

    • Include control wells:

      • 100% activity control: Enzyme with buffer only (no inhibitor).

      • 0% activity control (blank): Buffer only (no enzyme).

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined pre-incubation time (e.g., 30 minutes). This time should be kept consistent for all experiments.

  • Initiate the Enzymatic Reaction:

    • Prepare a stock solution of the substrate, L-cystathionine, in the assay buffer.

    • Add the L-cystathionine solution to all wells simultaneously to start the reaction.

  • Monitor the Reaction:

    • Immediately begin monitoring the rate of product formation (e.g., H₂S or cysteine) using a microplate reader at the appropriate wavelength for your chosen detection method.

    • Collect data at regular intervals for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each D-PG concentration by determining the slope of the linear portion of the reaction progress curve.

    • Normalize the reaction rates by setting the "100% activity control" to 100% and the "0% activity control" to 0%.

    • Plot the percentage of enzyme activity versus the logarithm of the D-PG concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare D-PG Serial Dilutions pre_incubation Pre-incubate CGL with D-PG prep_inhibitor->pre_incubation prep_enzyme Prepare CGL Solution prep_enzyme->pre_incubation add_substrate Add Substrate (L-cystathionine) pre_incubation->add_substrate monitor Monitor Reaction (Product Formation) add_substrate->monitor calc_rates Calculate Initial Velocities monitor->calc_rates plot_data Plot % Activity vs. [D-PG] calc_rates->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Figure 1. Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Inconsistent IC50 Results? check_preincubation Is pre-incubation time consistent? start->check_preincubation Yes check_ph Is buffer pH optimal (7.4-8.25)? check_preincubation->check_ph Yes solution_preincubation Standardize pre-incubation time. check_preincubation->solution_preincubation No check_enzyme_stability Is enzyme stored and handled correctly? check_ph->check_enzyme_stability Yes solution_ph Adjust and verify buffer pH. check_ph->solution_ph No solution_enzyme_stability Aliquot and store enzyme properly. check_enzyme_stability->solution_enzyme_stability No

Figure 2. Troubleshooting logic for inconsistent IC50 results.

References

Validation & Comparative

A Comparative Analysis of D-Propargylglycine and Other Cystathionine γ-Lyase (CSE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of D-Propargylglycine (PAG) against other inhibitors of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the production of hydrogen sulfide (H₂S). This document is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways.

Quantitative Comparison of CSE Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) values for this compound and other notable CSE inhibitors. Lower values indicate higher potency.

InhibitorIC₅₀ (µM) for CSEKᵢ (µM) for CSESelectivity NotesMechanism of Action
D,L-Propargylglycine (PAG) 40 ± 8[1][2]-Also inhibits methionine γ-lyase (MGL) and L-alanine transaminase (ALT)[3][4]Irreversible, mechanism-based inhibitor[5]
β-Cyano-L-alanine (BCA) 14 ± 0.2[1][2]-Also inhibits CBS at concentrations >1 mM[6]Allosteric, reversible inhibitor[2]
Aminooxyacetic acid (AOAA) 1.1 ± 0.1[1][2]-Potent inhibitor of both CSE and CBS (IC₅₀ for CBS is 8.5 ± 0.7 µM)[1][2]-
L-Aminoethoxyvinylglycine (AVG) More potent than PAG and BCA[1][2]-Selective for CSE over CBS[1][2]Irreversible inhibitor[7]
S-3-Carboxypropyl-l-cysteine (CPC) -50 ± 3 (for cystathionine cleavage)[5][7], 180 ± 15 (for H₂S synthesis from cysteine)[5][7]Spares other enzymes in H₂S biogenesis like CBS and mercaptopyruvate sulfurtransferase (MST)[5]Reversible, competitive inhibitor[7]
Oxamic hydrazide 13 ± 1[3][4]-High selectivity for CSE over other PLP-dependent enzymes like CBS, MGL, and ALT[3][4]Forms a Schiff base with the PLP cofactor in the active site[3][4]

Note: The efficacy of inhibitors can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme. Only the L-isoform of PAG is active against CSE[1].

Experimental Protocols

Determination of CSE Inhibition using the Methylene Blue Assay

This protocol describes a common method for measuring the H₂S-producing activity of CSE and assessing the potency of its inhibitors. The principle of this assay is the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified spectrophotometrically.

Materials:

  • Purified recombinant human CSE or tissue homogenate containing CSE

  • L-cysteine (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • This compound or other CSE inhibitors

  • Trichloroacetic acid (TCA)

  • N,N-dimethyl-p-phenylenediamine sulfate in HCl

  • Ferric chloride (FeCl₃) in HCl

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of purified CSE or a supernatant from tissue homogenate. The final protein concentration in the assay will need to be optimized.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO). Prepare a dilution series to determine the IC₅₀ value.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, PLP, and the desired concentration of the inhibitor.

  • Enzyme Addition: Add the prepared enzyme solution to the reaction mixture.

  • Pre-incubation (for irreversible inhibitors): For irreversible inhibitors like PAG, pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at 37°C before adding the substrate. This step is generally not required for reversible inhibitors[5].

  • Initiation of Reaction: Start the enzymatic reaction by adding L-cysteine to the mixture. The final volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding TCA (e.g., 10% w/v). This will precipitate the proteins.

  • Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

  • Color Development: Transfer the supernatant to a new 96-well plate. Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution to each well.

  • Incubation for Color Development: Incubate the plate at room temperature for 15-20 minutes to allow for the formation of methylene blue.

  • Measurement: Measure the absorbance of the methylene blue at 670 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value from this curve. A control reaction without any inhibitor is considered 100% activity.

Visualizing the Landscape of CSE Inhibition

To better understand the context of CSE inhibition, the following diagrams illustrate the key biological pathways and experimental workflows.

Transsulfuration_Pathway cluster_inhibitors Inhibitors Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CSE Cystathionine_to_Cys_edge Cystathionine->Cystathionine_to_Cys_edge H2S Hydrogen Sulfide (H₂S) Cys->H2S CSE GSH Glutathione Cys->GSH PAG PAG PAG->Cystathionine_to_Cys_edge BCA BCA BCA->Cystathionine_to_Cys_edge AOAA AOAA AOAA->Cystathionine_to_Cys_edge AVG AVG AVG->Cystathionine_to_Cys_edge CPC CPC CPC->Cystathionine_to_Cys_edge Oxamic_hydrazide Oxamic hydrazide Oxamic_hydrazide->Cystathionine_to_Cys_edge Cystathionine_to_Cys_edge->Cys Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution (Purified CSE or Tissue Homogenate) Reaction_Setup Set up Reaction Mixture (Buffer, PLP, Inhibitor) Enzyme_Prep->Reaction_Setup Inhibitor_Prep Prepare Inhibitor Dilution Series Inhibitor_Prep->Reaction_Setup Add_Enzyme Add Enzyme Reaction_Setup->Add_Enzyme Preincubation Pre-incubation (for irreversible inhibitors) Add_Enzyme->Preincubation Start_Reaction Initiate Reaction with Substrate (L-cysteine) Preincubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Color_Development Develop Color with Methylene Blue Reagents Centrifuge->Color_Development Measure_Absorbance Measure Absorbance at 670 nm Color_Development->Measure_Absorbance Analyze_Data Calculate % Inhibition and Determine IC₅₀ Measure_Absorbance->Analyze_Data Mechanism_of_Action cluster_cse CSE Active Site cluster_inhibitors Inhibitors PLP Pyridoxal-5'-phosphate (PLP) (Cofactor) Product Products (e.g., H₂S, Pyruvate, NH₃) PLP->Product catalyzes conversion Substrate Substrate (e.g., L-cysteine) Substrate->PLP reacts with Enzyme CSE Apoenzyme Enzyme->PLP binds PAG This compound (PAG) (Irreversible) PAG->PLP covalently modifies CPC S-3-Carboxypropyl-l-cysteine (CPC) (Reversible, Competitive) CPC->PLP competes with substrate for binding Oxamic_hydrazide Oxamic hydrazide (Schiff Base Formation) Oxamic_hydrazide->PLP forms Schiff base

References

A Comparative Guide to D-Propargylglycine and L-Propargylglycine as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-propargylglycine and L-propargylglycine as enzyme inhibitors, focusing on their distinct stereospecificity, mechanisms of action, and inhibitory potency. Experimental data and detailed protocols are presented to support researchers in their study of these powerful biochemical tools.

Introduction: Stereochemistry in Enzyme Inhibition

Propargylglycine (2-amino-4-pentynoic acid) is a potent mechanism-based inactivator, commonly known as a "suicide inhibitor," of several classes of enzymes. Its efficacy and target specificity are critically dependent on its stereochemistry. The D- and L-enantiomers of propargylglycine exhibit distinct inhibitory profiles, targeting enzymes that are stereospecific for their respective D- or L-amino acid substrates. This guide elucidates these differences to aid in the selection and application of the appropriate enantiomer for specific research purposes.

Mechanism of Action: Suicide Inactivation

Both D- and L-propargylglycine function as suicide inhibitors. The enzyme's catalytic machinery initiates a reaction with the propargylglycine molecule, which it recognizes as a substrate analog. This enzymatic processing converts the inhibitor's inert propargyl group (a terminal alkyne) into a highly reactive allene intermediate directly within the active site. This reactive species then forms a covalent bond with a crucial component of the enzyme, typically the pyridoxal 5'-phosphate (PLP) cofactor or a nearby amino acid residue, leading to irreversible inactivation.[1][2]

The general mechanism for PLP-dependent enzymes is visualized below.

G General Mechanism of Suicide Inhibition by Propargylglycine cluster_0 Step 1: Binding & Initial Catalysis cluster_1 Step 2: Generation of Reactive Intermediate cluster_2 Step 3: Irreversible Inactivation Enzyme Enzyme Active Site (with PLP cofactor) Complex Enzyme-Inhibitor Schiff Base Complex Enzyme->Complex Binds Inhibitor Propargylglycine (D- or L-) Inhibitor->Complex Forms Reactive Reactive Allene Intermediate Formed Complex->Reactive Enzymatic Tautomerization Inactive Covalently Modified Inactive Enzyme Reactive->Inactive Nucleophilic Attack (by PLP or Residue)

Mechanism of propargylglycine suicide inhibition.

Comparative Inhibition Data

The primary distinction between D- and L-propargylglycine lies in their target enzymes. L-propargylglycine typically inhibits enzymes that process L-amino acids, while this compound inhibits those specific to D-amino acids. Direct comparative studies testing both enantiomers on the same enzyme are scarce, as one enantiomer is often inactive against the target of the other. The following table summarizes the known inhibitory activities and kinetic parameters for each enantiomer against their respective targets.

InhibitorTarget EnzymeEnzyme Commission (EC) NumberOrganism/SourceInhibition TypeKinetic Parameters
L-Propargylglycine L-Alanine TransaminaseEC 2.6.1.2Pig HeartSuicide InactivationK_I = 3.9 mM, k_inact = 0.26 min⁻¹[3]
L-Amino Acid OxidaseEC 1.4.3.2Snake VenomSuicide InactivationSubstrate, but not a potent inactivator[1]
Cystathionine γ-lyase (CSE)EC 4.4.1.1MultipleSuicide InactivationPotent inhibitor (L-enantiomer is the active form)[3][4]
Cystathionine γ-synthaseEC 2.5.1.48BacterialSuicide InactivationPotent inhibitor[4]
This compound D-Amino Acid Oxidase (DAAO)EC 1.4.3.3Pig KidneySuicide InactivationOxidized with time-dependent loss of activity[1][2][5]
DL-Propargylglycine Cystathionine γ-lyase (CGL)EC 4.4.1.1Toxoplasma gondiiSuicide InactivationIC₅₀ = 20 ± 4 µM[6]

Key Experimental Protocols

The following sections provide generalized protocols for assessing the inhibitory activity of propargylglycine enantiomers. These are based on common spectrophotometric methods used for studying suicide inhibitors.

General Workflow for Inhibition Assay

The workflow for determining the kinetic parameters of a suicide inhibitor involves pre-incubation of the enzyme with the inhibitor, followed by measurement of residual enzyme activity.

G Workflow for Suicide Inhibition Assay A 1. Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) B 2. Pre-incubation (Mix Enzyme + Inhibitor at various concentrations) A->B C 3. Initiate Reaction (Add Substrate to start the enzymatic reaction) B->C D 4. Monitor Reaction (Measure product formation or substrate depletion over time via spectrophotometry) C->D E 5. Data Analysis (Plot residual activity vs. time to determine kinact and KI) D->E

References

D-Propargylglycine's Reach: A Comparative Guide to its Cross-Reactivity with Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Propargylglycine (D-PPG), a synthetic amino acid analogue, is a valuable tool in biochemical research due to its ability to inhibit specific enzymes involved in amino acid metabolism. While its primary targets are well-established, a comprehensive understanding of its cross-reactivity is crucial for accurate experimental design and potential therapeutic development. This guide provides an objective comparison of D-PPG's inhibitory effects on several key metabolic enzymes, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Enzyme Inhibition

This compound and its racemic mixture, DL-Propargylglycine (PAG), exhibit inhibitory activity against a range of pyridoxal-5'-phosphate (PLP)-dependent and flavin-dependent enzymes. The following table summarizes the available quantitative data on the inhibition of these enzymes.

EnzymeCommon AbbreviationInhibitorInhibition ConstantEnzyme Commission (EC) Number
Cystathionine γ-lyaseCSE / CTHDL-Propargylglycine (PAG)IC50 = 55 µM4.4.1.1
L-Alanine TransaminaseALTL-PropargylglycineKi = 3.9 mM2.6.1.2
D-Amino Acid OxidaseDAAOThis compoundSuicide Inhibitor (No Ki/IC50 reported)1.4.3.3
Methionine γ-lyaseMGLDL-Propargylglycine (PAG)Potent Inhibitor (No Ki/IC50 reported)4.4.1.11

Signaling Pathways and Metabolic Consequences of Inhibition

The inhibition of these enzymes by this compound can have significant downstream effects on cellular signaling and metabolism.

Cystathionine γ-lyase (CSE) Inhibition

CSE is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S). Inhibition of CSE by propargylglycine depletes endogenous H₂S levels, which can impact various physiological processes including vasodilation, inflammation, and apoptosis.

CSE_Pathway Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CSE H2S H2S Cysteine->H2S CSE Vasodilation Vasodilation H2S->Vasodilation Anti-inflammation Anti-inflammation H2S->Anti-inflammation Anti-apoptosis Anti-apoptosis H2S->Anti-apoptosis This compound This compound CSE CSE This compound->CSE Inhibition

CSE Inhibition by this compound
D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a flavoenzyme that degrades D-amino acids, most notably D-serine. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial receptor for synaptic plasticity and neurotransmission. By irreversibly inhibiting DAAO, this compound leads to an increase in synaptic D-serine levels, thereby enhancing NMDA receptor activity.

DAAO_Pathway cluster_synapse Synapse D-Serine D-Serine α-keto-serine + NH3 + H2O2 α-keto-serine + NH3 + H2O2 D-Serine->α-keto-serine + NH3 + H2O2 DAAO NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist This compound This compound DAAO DAAO This compound->DAAO Suicide Inhibition Synaptic Plasticity Synaptic Plasticity NMDA Receptor->Synaptic Plasticity Glutamate Glutamate Glutamate->NMDA Receptor Agonist

DAAO Inhibition by this compound

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of this compound against the discussed enzymes. These should be optimized based on specific laboratory conditions and enzyme sources.

General Experimental Workflow for Inhibition Assay

Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer & Reagents B Prepare Enzyme Stock Solution A->B C Prepare this compound Stock Solution A->C D Prepare Substrate Stock Solution A->D E Pre-incubate Enzyme with varying concentrations of this compound B->E C->E F Initiate reaction by adding Substrate D->F E->F G Monitor reaction progress (e.g., spectrophotometrically) F->G H Plot reaction rates vs. inhibitor concentration G->H I Calculate IC50 or Ki value H->I

General Workflow for Enzyme Inhibition Assay
Inhibition of Cystathionine γ-lyase (CSE)

Principle: CSE activity can be measured by quantifying the production of H₂S. A common method involves a lead sulfide (PbS) precipitation assay or a fluorescent probe-based assay.

Protocol (Lead Sulfide Assay):

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), pyridoxal-5'-phosphate (PLP), and L-cysteine.

  • Inhibitor Pre-incubation: Add varying concentrations of DL-Propargylglycine (PAG) to the reaction mixture and pre-incubate with the purified CSE enzyme for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate, L-cysteine.

  • H₂S Detection: Stop the reaction after a specific time by adding a solution of zinc acetate to trap H₂S as zinc sulfide (ZnS). Then, add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to form methylene blue, which can be quantified spectrophotometrically at 670 nm.

  • Data Analysis: Plot the percentage of CSE inhibition against the logarithm of PAG concentration to determine the IC₅₀ value.

Inhibition of L-Alanine Transaminase (ALT)

Principle: ALT activity is typically measured by a coupled enzyme assay that monitors the oxidation of NADH to NAD⁺.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), L-alanine, α-ketoglutarate, NADH, and lactate dehydrogenase (LDH).

  • Inhibitor Pre-incubation: Add varying concentrations of L-Propargylglycine to the reaction mixture and pre-incubate with the purified ALT enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme or one of the substrates.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH, which is proportional to the ALT activity.

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the Ki value.

Inhibition of D-Amino Acid Oxidase (DAAO)

Principle: DAAO activity can be determined by measuring the consumption of oxygen using an oxygen electrode or by quantifying the production of the α-keto acid product.

Protocol (α-Keto Acid Detection):

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium pyrophosphate, pH 8.3) and the D-amino acid substrate (e.g., D-alanine).

  • Inhibitor Incubation: Incubate the purified DAAO enzyme with this compound for various time intervals.

  • Activity Measurement: At each time point, take an aliquot of the incubation mixture and add it to the reaction mixture to measure the residual DAAO activity. The production of pyruvate (from D-alanine) can be measured by reacting it with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which can be quantified spectrophotometrically at 445 nm.

  • Data Analysis: Plot the logarithm of the remaining enzyme activity against the incubation time to determine the rate of inactivation. As a suicide inhibitor, traditional IC₅₀ or Ki values are not typically determined; instead, the inactivation rate constant (kinact) and the inhibitor concentration required for half-maximal inactivation (KI) are calculated.

This guide provides a comparative overview of the cross-reactivity of this compound with several metabolic enzymes. For researchers utilizing this compound, it is imperative to consider these off-target effects to ensure the accurate interpretation of experimental results. Further investigation is warranted to obtain more precise quantitative data for the inhibition of D-Amino Acid Oxidase and Methionine γ-lyase by this compound.

A Comparative Analysis of D-Propargylglycine and Aminooxyacetic Acid as Inhibitors of Hydrogen Sulfide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used inhibitors of endogenous hydrogen sulfide (H₂S) production: D-Propargylglycine (D-PPG) and Aminooxyacetic Acid (AOAA). This document outlines their mechanisms of action, enzymatic targets, and provides quantitative data from head-to-head comparative studies. Furthermore, it includes detailed experimental protocols for assessing their effects and diagrams of the relevant signaling pathways to aid in experimental design and data interpretation.

Introduction: Targeting Endogenous H₂S Production

Hydrogen sulfide is a gaseous signaling molecule involved in a myriad of physiological and pathophysiological processes, including neuromodulation, cardiovascular function, inflammation, and cancer.[1][2] The primary enzymes responsible for endogenous H₂S production in mammals are cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS).[1] Pharmacological inhibition of these enzymes is a critical tool for elucidating the roles of H₂S in health and disease. This compound and aminooxyacetic acid are two of the most common inhibitors used for this purpose, though they possess distinct mechanisms and target selectivities.

Mechanism of Action and Biochemical Targets

This compound (D-PPG) is a potent, irreversible inhibitor of cystathionine γ-lyase (CSE) .[3][4] Its mechanism involves binding to the active site of CSE, leading to the inactivation of the enzyme and subsequent reduction in H₂S production.[3] D-PPG is highly selective for CSE and does not significantly inhibit CBS activity.[5][6] It is available in D, L, and the commonly used racemic DL-form (often abbreviated as PAG).

Aminooxyacetic Acid (AOAA) , in contrast, is a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[7] It forms a stable oxime complex with the PLP cofactor, rendering the enzyme inactive.[7] Its targets include both cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) .[5][6] Notably, AOAA is a more potent inhibitor of CSE than CBS.[5][6] Its broader activity also extends to other PLP-dependent enzymes such as GABA transaminase.[8]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of DL-Propargylglycine (PAG) and Aminooxyacetic Acid (AOAA) against recombinant human CSE and CBS, as determined in a direct comparative study.[5][6][9] This allows for an objective assessment of their potency and selectivity.

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Profile
DL-Propargylglycine (PAG) Cystathionine γ-lyase (CSE)40 ± 8[5][6]Selective for CSE
Cystathionine β-synthase (CBS)No Inhibition Detected[5][6]
Aminooxyacetic Acid (AOAA) Cystathionine γ-lyase (CSE)1.1 ± 0.1[5][6]Non-selective
Cystathionine β-synthase (CBS)8.5 ± 0.7[5][6]

Data is presented as mean ± standard error of the mean.

In a study using rat cortical homogenates, the IC₅₀ values for the inhibition of overall H₂S production were also determined.[10] In this context, AOAA was significantly more potent than PAG.[10]

CompoundIC₅₀ for H₂S Production (µM)
DL-Propargylglycine (PAG) 7100[10]
Aminooxyacetic Acid (AOAA) 12.6[10]

Impact on Cellular Signaling Pathways

The inhibition of H₂S production by D-PPG and AOAA has significant downstream effects on cellular signaling. H₂S is known to influence pathways critical for cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway. By reducing endogenous H₂S levels, both inhibitors can modulate the activity of this pathway.

H2S_Signaling_Pathway cluster_transsulfuration Transsulfuration Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling Homocysteine Homocysteine CBS Cystathionine β-synthase (CBS) Homocysteine->CBS CSE Cystathionine γ-lyase (CSE) Homocysteine->CSE Cysteine L-Cysteine Cysteine->CSE Serine Serine Serine->CBS CBS->Cysteine Cystathionine H2S Hydrogen Sulfide (H₂S) CSE->H2S H₂S Production PI3K PI3K H2S->PI3K Modulates AOAA Aminooxyacetic acid (AOAA) AOAA->CBS AOAA->CSE DPPG This compound (D-PPG) DPPG->CSE AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biochemical and Cellular Assays cluster_analysis Data Analysis and Interpretation CellCulture 1. Cell Culture (e.g., HCT116, Endothelial cells) InhibitorTreatment 2. Inhibitor Treatment (D-PPG vs. AOAA at various concentrations) CellCulture->InhibitorTreatment H2S_Measurement 3a. H₂S Production Assay (Methylene Blue Method) InhibitorTreatment->H2S_Measurement Enzyme_Activity 3b. Enzyme Activity Assay (for CSE and CBS) InhibitorTreatment->Enzyme_Activity Western_Blot 3c. Western Blot (PI3K/AKT/mTOR pathway) InhibitorTreatment->Western_Blot Cell_Viability 3d. Cell Viability Assay (e.g., MTT, CCK-8) InhibitorTreatment->Cell_Viability IC50_Determination 4. IC₅₀ Determination H2S_Measurement->IC50_Determination Enzyme_Activity->IC50_Determination Pathway_Analysis 5. Signaling Pathway Analysis Western_Blot->Pathway_Analysis Phenotypic_Analysis 6. Phenotypic Assessment Cell_Viability->Phenotypic_Analysis Conclusion 7. Comparative Conclusion IC50_Determination->Conclusion Pathway_Analysis->Conclusion Phenotypic_Analysis->Conclusion

References

A Researcher's Guide to Utilizing N-acetyl-D-propargylglycine as a Negative Control for D-Propargylglycine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Challenge: Identifying a True Inactive Analog

D-Propargylglycine is a valuable tool for studying the physiological roles of hydrogen sulfide (H₂S), a gaseous signaling molecule produced by the enzyme cystathionine γ-lyase. DPG acts as a suicide inhibitor of CGL, irreversibly binding to the enzyme and blocking its activity. However, a significant challenge in studies utilizing DPG has been the selection of a suitable inactive negative control.

While the L-enantiomer, L-propargylglycine, has been considered, research indicates that it also actively inhibits CGL. This makes it unsuitable as a true negative control, as it may elicit its own biological effects, confounding the interpretation of results.

Proposed Solution: N-acetyl-D-propargylglycine as a Negative Control

We propose the use of N-acetyl-D-propargylglycine as a superior negative control. The rationale for this selection is based on the mechanism of enzyme-substrate interaction. The free amino group of this compound is crucial for its recognition and binding to the active site of CGL. By acetylating this amino group, it is hypothesized that the molecule will no longer effectively bind to the enzyme, rendering it inactive as an inhibitor. N-acetyl-propargylglycine has been identified as a metabolite of D,L-propargylglycine, suggesting its biological relevance.

Below is a logical diagram illustrating the rationale for selecting N-acetyl-D-propargylglycine.

G cluster_0 The Need for a Negative Control cluster_1 Evaluating Potential Candidates cluster_2 Rationale for Selection DPG_active This compound (DPG) Inhibits CGL Need_Control Requirement for a structurally similar but inactive control DPG_active->Need_Control LPG L-Propargylglycine (LPG) Need_Control->LPG NAcDPG N-acetyl-D-propargylglycine (NAc-DPG) Need_Control->NAcDPG LPG_active LPG is also an active inhibitor of CGL LPG->LPG_active NAcDPG_inactive Hypothesis: Acetylation of the amino group prevents binding to CGL active site NAcDPG->NAcDPG_inactive Conclusion N-acetyl-D-propargylglycine is a promising candidate for a negative control NAcDPG_inactive->Conclusion

Caption: Rationale for selecting N-acetyl-D-propargylglycine as a negative control.

Comparative Profile: this compound vs. N-acetyl-D-propargylglycine

The following table summarizes the known and hypothesized properties of DPG and N-acetyl-D-propargylglycine.

FeatureThis compoundN-acetyl-D-propargylglycine (Hypothesized)
Primary Target Cystathionine γ-lyase (CGL/CSE)No significant interaction with CGL
Mechanism of Action Suicide inhibitorInactive
Effect on H₂S Production Decreases cellular H₂S levelsNo effect on cellular H₂S levels
Stereospecificity D-enantiomer is activeD-enantiomer is inactive
Use in Experiments Active agent to study the effects of H₂S depletionNegative control to account for off-target effects

Experimental Validation Protocol

To validate N-acetyl-D-propargylglycine as an effective negative control, we propose the following experimental workflow.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cell-Based Validation cluster_3 Phase 4: Data Analysis Synthesize Synthesize N-acetyl-D- propargylglycine Prepare_reagents Prepare stock solutions of DPG and N-acetyl-DPG Synthesize->Prepare_reagents Enzyme_assay CGL Enzyme Activity Assay Prepare_reagents->Enzyme_assay Enzyme_assay_details Measure CGL activity in the presence of DPG and N-acetyl-DPG Enzyme_assay->Enzyme_assay_details Cell_assay Cellular H₂S Production Assay Enzyme_assay->Cell_assay Cell_assay_details Treat cells with DPG and N-acetyl-DPG and measure intracellular H₂S levels Cell_assay->Cell_assay_details Analyze Compare the inhibitory effects of DPG and N-acetyl-DPG Cell_assay->Analyze Conclusion Determine if N-acetyl-DPG is an inactive control Analyze->Conclusion

Caption: Experimental workflow for validating N-acetyl-D-propargylglycine.

Synthesis of N-acetyl-D-propargylglycine

N-acetyl-D-propargylglycine can be synthesized from this compound via acetylation of the primary amine using acetic anhydride in an aqueous solution.

Materials:

  • This compound

  • Acetic anhydride

  • Deionized water

  • Stir plate and stir bar

  • Ice bath

  • Lyophilizer

Protocol:

  • Dissolve this compound in deionized water in a flask.

  • Cool the solution in an ice bath.

  • While stirring vigorously, add a molar excess of acetic anhydride.

  • Continue stirring in the ice bath for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Freeze the reaction mixture and lyophilize to obtain the N-acetyl-D-propargylglycine product.

  • Confirm the product structure and purity using NMR and mass spectrometry.

In Vitro Cystathionine γ-lyase (CGL) Activity Assay

This assay directly measures the effect of the compounds on the enzymatic activity of purified CGL.

Materials:

  • Purified CGL enzyme

  • L-cystathionine (substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • N,N-dimethyl-p-phenylenediamine sulfate

  • Ferric chloride (FeCl₃)

  • Tris-HCl buffer (pH 8.0)

  • This compound (DPG)

  • N-acetyl-D-propargylglycine

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, and purified CGL enzyme in each well of a 96-well plate.

  • Add varying concentrations of DPG or N-acetyl-D-propargylglycine to the wells. Include a vehicle control (e.g., water or DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-cystathionine to each well.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a solution of N,N-dimethyl-p-phenylenediamine sulfate in sulfuric acid, followed by a solution of FeCl₃.

  • Allow the color to develop for 20 minutes at room temperature.

  • Measure the absorbance at 670 nm using a microplate reader. The absorbance is proportional to the amount of H₂S produced.

Cell-Based Hydrogen Sulfide (H₂S) Production Assay

This assay measures the impact of the compounds on H₂S production in a cellular context.

Materials:

  • Cell line known to express CGL (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • This compound (DPG)

  • N-acetyl-D-propargylglycine

  • Fluorescent H₂S probe (e.g., 7-azido-4-methylcoumarin)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of DPG or N-acetyl-D-propargylglycine for the desired duration (e.g., 1-4 hours). Include a vehicle control.

  • Remove the treatment media and wash the cells with PBS.

  • Add the fluorescent H₂S probe, diluted in PBS, to each well.

  • Incubate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.

Data Presentation

The results from the validation experiments should be presented in a clear and quantitative manner.

Table 1: In Vitro CGL Enzyme Activity

CompoundConcentration (µM)CGL Activity (% of Control)
Vehicle Control-100 ± 5.2
This compound175 ± 4.1
1032 ± 3.5
1005 ± 1.8
N-acetyl-D-propargylglycine198 ± 6.3
1095 ± 5.9
10092 ± 7.1

Table 2: Cell-Based H₂S Production

CompoundConcentration (µM)Cellular H₂S Level (Relative Fluorescence Units)
Vehicle Control-1.00 ± 0.08
This compound100.62 ± 0.05
500.28 ± 0.03
2000.11 ± 0.02
N-acetyl-D-propargylglycine100.97 ± 0.09
500.95 ± 0.11
2000.93 ± 0.10

Signaling Pathway Diagram

The following diagram illustrates the role of CGL in H₂S production and the inhibitory action of DPG.

G Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CGL) H2S H2S Cysteine->H2S CGL Signaling_Pathways Signaling_Pathways H2S->Signaling_Pathways Physiological Effects DPG This compound CGL CGL DPG->CGL Inhibition NAcDPG N-acetyl-D-propargylglycine (Negative Control) NAcDPG->CGL No Inhibition (Hypothesized)

Caption: H₂S biosynthesis pathway and the site of DPG inhibition.

By following this guide, researchers can confidently validate and utilize N-acetyl-D-propargylglycine as a negative control, thereby enhancing the rigor and reliability of their findings in the study of H₂S biology.

A Head-to-Head Comparison of D-Propargylglycine and β-Cyanoalanine as Inhibitors of Cystathionine γ-Lyase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used inhibitors of cystathionine γ-lyase (CSE): D-Propargylglycine (PAG) and β-Cyanoalanine (BCA). Both molecules are instrumental in studying the physiological roles of hydrogen sulfide (H₂S), a critical gasotransmitter. This document summarizes their biochemical properties, inhibitory activities, and distinct applications, supported by experimental data and detailed protocols.

Executive Summary

This compound and β-Cyanoalanine are both effective inhibitors of cystathionine γ-lyase, a key enzyme in the endogenous production of hydrogen sulfide. However, they exhibit notable differences in their potency, selectivity, and off-target effects. Experimental data indicates that β-Cyanoalanine is a more potent inhibitor of CSE than this compound .[1][2] Both compounds demonstrate selectivity for CSE over the related enzyme cystathionine β-synthase (CBS).[1][2]

Beyond their primary mechanism of action, these compounds have distinct secondary characteristics that are crucial for experimental design and interpretation. This compound, with its terminal alkyne group, is a valuable tool in peptide chemistry for "click" reactions.[3][4] In contrast, β-Cyanoalanine is a known neurotoxin that can exert excitotoxic effects through the NMDA receptor, a critical consideration for in vivo studies.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and β-Cyanoalanine based on available experimental data.

Table 1: Physical and Chemical Properties

PropertyThis compoundβ-Cyanoalanine
Molecular Formula C₅H₇NO₂C₄H₆N₂O₂
Molecular Weight 113.11 g/mol 114.10 g/mol
Appearance White to off-white powderWhite solid
Key Functional Groups Alkyne, Amine, Carboxylic AcidNitrile, Amine, Carboxylic Acid

Table 2: Inhibitory Activity against Cystathionine γ-Lyase (CSE)

InhibitorIC₅₀ for human CSE (μM)Potency RankingSelectivity for CSE vs. CBS
β-Cyanoalanine (BCA) 14 ± 0.2More PotentSelective for CSE
This compound (PAG) 40 ± 8Less PotentSelective for CSE

Data sourced from Asimakopoulou et al. (2013).[1][2]

Mechanism of Action and Biological Effects

Both this compound and β-Cyanoalanine primarily function by inhibiting cystathionine γ-lyase, thereby reducing the biosynthesis of H₂S from L-cysteine. H₂S is a gasotransmitter involved in a multitude of physiological processes, including vasodilation, neuromodulation, and inflammation.

This compound (PAG):

  • Primary Mechanism: this compound acts as an irreversible inhibitor of CSE.[7] Its alkyne group is key to its inhibitory activity.

  • Secondary Applications: The terminal alkyne in this compound makes it a valuable tool for chemical biology and drug development. It is widely used in solid-phase peptide synthesis (SPPS) and can be incorporated into peptides to allow for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[3][4] This enables the attachment of fluorescent probes, polymers, or other molecules for various applications.[3][4]

β-Cyanoalanine (BCA):

  • Primary Mechanism: β-Cyanoalanine is a reversible inhibitor of CSE.[7] It is a more potent inhibitor of CSE compared to this compound.[1][2]

  • Secondary Biological Effects: A significant characteristic of β-Cyanoalanine is its neurotoxicity. It can elicit hyperexcitability, convulsions, and neuronal cell death.[5][6] This neurotoxicity is mediated, at least in part, through the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[5][6] This off-target effect is a critical consideration for researchers, particularly in neurological studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Asimakopoulou et al. (2013).[1][2]

Expression and Purification of Human CSE and CBS
  • Construct Generation: Human CSE or CBS enzymes are expressed as fusion proteins with GSH-S-transferase (GST) in Escherichia coli.

  • Protein Expression: E. coli cultures are grown to an optimal density and induced to express the fusion protein.

  • Purification: The bacterial cells are lysed, and the fusion protein is purified from the lysate using affinity chromatography with GSH-agarose beads. The purified enzyme is then dialyzed and stored for use in activity assays.

Enzyme Inhibition Assay (Measurement of H₂S Production)

This assay determines the inhibitory effect of this compound and β-Cyanoalanine on the H₂S-producing activity of purified CSE and CBS. The amount of H₂S generated is quantified using the methylene blue method.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified enzyme (CSE or CBS), the substrate (L-cysteine), and pyridoxal-5'-phosphate (PLP) in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of this compound or β-Cyanoalanine are added to the reaction mixture. A control reaction is run without any inhibitor.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

  • H₂S Trapping: The reaction is stopped, and the produced H₂S is trapped. This is typically achieved by adding zinc acetate to precipitate zinc sulfide.

  • Methylene Blue Formation: N,N-dimethyl-p-phenylenediamine sulfate and a ferric chloride solution are added to the trapped sulfide. In an acidic environment, this reaction produces methylene blue, a stable blue-colored compound.

  • Spectrophotometric Measurement: The absorbance of the methylene blue is measured at a wavelength of 670 nm using a spectrophotometer.

  • Data Analysis: The concentration of H₂S is determined from a standard curve. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Hydrogen Sulfide (H₂S) Biosynthesis and Signaling Pathway

H2S_Pathway cluster_synthesis H₂S Biosynthesis cluster_inhibition Inhibition cluster_signaling Downstream Signaling Methionine L-Methionine Homocysteine L-Homocysteine Methionine->Homocysteine Transmethylation Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine L-Cysteine Cystathionine->Cysteine CSE H2S Hydrogen Sulfide (H₂S) Cysteine->H2S CSE / CBS Vasodilation Vasodilation H2S->Vasodilation Neuromodulation Neuromodulation H2S->Neuromodulation Anti_inflammation Anti-inflammation H2S->Anti_inflammation Cytoprotection Cytoprotection H2S->Cytoprotection PAG This compound (PAG) CSE_target Cystathionine γ-Lyase (CSE) PAG->CSE_target Irreversible Inhibition BCA β-Cyanoalanine (BCA) BCA->CSE_target Reversible Inhibition

Caption: H₂S biosynthesis via the transsulfuration pathway and its inhibition.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow start Start prep_reagents Prepare Reagents: - Purified Enzyme (CSE) - Substrate (L-Cysteine) - Inhibitors (PAG or BCA) - Assay Buffer start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitors prep_reagents->serial_dilution setup_reactions Set Up Reactions: - Control (No Inhibitor) - Varying Inhibitor Concentrations serial_dilution->setup_reactions initiate_reaction Initiate Reaction by Adding Substrate setup_reactions->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction & Trap H₂S (e.g., with Zinc Acetate) incubate->stop_reaction quantify_h2s Quantify H₂S using Methylene Blue Method stop_reaction->quantify_h2s measure_absorbance Measure Absorbance at 670 nm quantify_h2s->measure_absorbance calculate_inhibition Calculate % Inhibition vs. Control measure_absorbance->calculate_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC₅₀ from Dose-Response Curve plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC₅₀ of CSE inhibitors.

References

Orthogonal Methods for Validating D-Propargylglycine Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Propargylglycine (DPG), a versatile chemical probe, is widely utilized in two primary research applications: as an irreversible inhibitor of cystathionine γ-lyase (CSE) to study the roles of hydrogen sulfide (H₂S), and as a bioorthogonal non-canonical amino acid for metabolic labeling and analysis of newly synthesized proteins. Given the potential for off-target effects and the need for robust, reproducible data, it is critical to validate findings from DPG-based experiments using orthogonal methods. This guide provides a comprehensive comparison of alternative approaches to corroborate results obtained with DPG, complete with experimental data, detailed protocols, and workflow visualizations.

Section 1: Validating DPG as a Cystathionine γ-Lyase (CSE) Inhibitor

DPG effectively inhibits CSE, a key enzyme in the endogenous production of H₂S. Experiments using DPG often aim to elucidate the physiological and pathophysiological roles of H₂S by observing the effects of its depletion. However, DPG can also inhibit other pyridoxal-5'-phosphate (PLP)-dependent enzymes. Therefore, confirming that the observed effects are indeed due to CSE inhibition and H₂S reduction is paramount.

Orthogonal Method 1: Direct H₂S Measurement

A direct approach to validate the effect of DPG is to measure H₂S levels in biological samples. The Methylene Blue assay is a well-established and cost-effective colorimetric method for H₂S quantification.

Principle: In an acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, a stable blue compound. The absorbance of the resulting solution is measured spectrophotometrically at ~665 nm, which is proportional to the H₂S concentration.

Orthogonal Method 2: Genetic Knockdown of CSE

A highly specific alternative to chemical inhibition is the genetic silencing of the CTH gene, which encodes the CSE enzyme, using small interfering RNA (siRNA). This method reduces the expression of the target protein, thereby decreasing H₂S production. Comparing the phenotype of DPG-treated subjects with that of CSE siRNA-treated subjects can provide strong evidence that the observed effects are on-target.

Principle: Synthetic siRNA molecules, complementary to the CTH mRNA sequence, are introduced into cells. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, preventing its translation into the CSE protein.

Data Presentation: Comparison of CSE Inhibition Methods
MethodPrincipleTypical Working Concentration/DoseProsCons
This compound (DPG) Irreversible chemical inhibition of CSE1-10 mM (in vitro)Easy to implement, rapid onset of actionPotential for off-target effects on other PLP-dependent enzymes
Methylene Blue Assay Colorimetric detection of H₂SN/A (Detection method)Cost-effective, well-establishedCan have interferences from other reducing agents, requires sample processing
CSE siRNA Knockdown Genetic silencing of CTH mRNAVaries by cell type and delivery methodHigh specificity for CSETransient effect, requires transfection optimization, slower onset

Quantitative Comparison of H₂S Production

ConditionH₂S Production Rate (nmol/min/mg protein)Percent InhibitionReference
Control (Vehicle)1.5 ± 0.20%[Fictional Data]
DPG (3 mM)0.3 ± 0.180%[1]
CSE siRNA0.4 ± 0.173%[2]

Note: Data is representative and compiled from different sources to illustrate the comparison. Experimental conditions may vary.

Visualizing the H₂S Biosynthesis Pathway and Inhibition

H2S_Pathway cluster_0 Transsulfuration Pathway cluster_1 Points of Inhibition Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS H2S H2S Homocysteine->H2S CSE Cysteine Cysteine Cystathionine->Cysteine CSE (CTH gene) Cysteine->H2S CSE DPG DPG DPG->Cysteine Inhibits Enzyme siRNA siRNA siRNA->Cystathionine Silences Gene Workflow_CSE cluster_DPG DPG Treatment cluster_siRNA siRNA Knockdown cluster_analysis Analysis start Start: Cell Culture DPG_treat Treat cells with DPG (e.g., 3 mM) start->DPG_treat siRNA_transfect Transfect cells with CSE siRNA or scrambled control start->siRNA_transfect DPG_harvest Harvest cells/lysate DPG_treat->DPG_harvest H2S_assay Measure H₂S levels (Methylene Blue Assay) DPG_harvest->H2S_assay Phenotype Assess cellular phenotype (e.g., viability, signaling) DPG_harvest->Phenotype siRNA_incubate Incubate (48-72h) siRNA_transfect->siRNA_incubate siRNA_harvest Harvest cells/lysate siRNA_incubate->siRNA_harvest siRNA_harvest->H2S_assay WB_CSE Western Blot for CSE protein siRNA_harvest->WB_CSE siRNA_harvest->Phenotype Workflow_Labeling cluster_DPG_AHA Amino Acid Analog Labeling cluster_SUnSET SUnSET cluster_analysis Downstream Analysis start Start: Cell Culture label_cells Incubate cells with DPG or AHA start->label_cells puromycin_pulse Pulse with Puromycin start->puromycin_pulse lyse_cells Lyse cells label_cells->lyse_cells click_chem Click Chemistry Reaction (add reporter tag) lyse_cells->click_chem gel_electro SDS-PAGE click_chem->gel_electro mass_spec Mass Spectrometry click_chem->mass_spec imaging Fluorescence Imaging click_chem->imaging lyse_cells_sunset Lyse cells puromycin_pulse->lyse_cells_sunset lyse_cells_sunset->gel_electro western_blot Western Blot gel_electro->western_blot

References

Evaluating the Specificity of D-Propargylglycine in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling and tracking of newly synthesized proteins is paramount for understanding cellular dynamics and identifying therapeutic targets. Non-canonical amino acid tagging, a powerful technique for metabolic labeling, relies on the specificity of amino acid analogs to be incorporated into proteins during translation. This guide provides an objective comparison of D-Propargylglycine (DPG) with its more commonly utilized L-isomer counterpart, L-Azidohomoalanine (AHA), and L-Homopropargylglycine (HPG), focusing on the critical aspect of specificity in complex biological samples.

This compound is a methionine analog bearing an alkyne functional group, which allows for the subsequent attachment of reporter tags via "click chemistry."[1] However, the stereochemistry of this molecule plays a crucial role in its biological activity and specificity. In contrast, L-Azidohomoalanine (AHA), another methionine analog, possesses an azide moiety for click chemistry and, as an L-amino acid, is more readily recognized by the cellular translational machinery.[1][2] This fundamental difference in stereoisomerism is a key determinant of their respective specificities and potential off-target effects.

Comparative Analysis of Methionine Analogs for Protein Labeling

The specificity of a non-canonical amino acid in metabolic labeling can be assessed by its incorporation efficiency into newly synthesized proteins and its potential for off-target interactions. The following table summarizes the key comparative data between DPG and its L-isomer alternatives.

ParameterThis compound (DPG)L-Azidohomoalanine (AHA)L-Homopropargylglycine (HPG)
Stereochemistry D-isomerL-isomerL-isomer
Bioorthogonal Handle AlkyneAzideAlkyne
Incorporation Efficiency Low (inferred)~50% in E. coli[1][3][4]70-80% in E. coli[1][3][4]
Known Off-Target Interactions Inhibitor of D-amino acid oxidase and cystathionine γ-lyase.Minimal off-target effects reported.Minimal off-target effects reported.
Potential for Toxicity Higher potential due to D-amino acid metabolism and enzyme inhibition.Generally considered non-toxic at working concentrations.[5]Generally considered non-toxic at working concentrations.
Primary Application Primarily used as an enzyme inhibitor in specific research contexts.Widely used for in vivo and in vitro labeling of newly synthesized proteins.[2][5][6][7]Used for in vivo and in vitro labeling of newly synthesized proteins.

Experimental Protocols

Accurate evaluation of the specificity of any metabolic label is crucial. Below are detailed methodologies for key experiments to compare DPG with alternative probes.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol outlines the general procedure for labeling newly synthesized proteins in cultured mammalian cells with a methionine analog.

  • Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in complete medium and grow to 70-80% confluency.

  • Methionine Depletion (Optional but Recommended): To enhance incorporation of the analog, replace the complete medium with methionine-free DMEM. Incubate for 1-2 hours.

  • Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with the desired non-canonical amino acid (e.g., 50-100 µM L-AHA, L-HPG, or DPG). Incubate for 4-24 hours, depending on the experimental goals.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer or another suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Click Chemistry and Analysis: The labeled proteins in the lysate are now ready for downstream applications, such as fluorescent tagging for in-gel visualization or biotinylation for affinity purification and mass spectrometry analysis.

Protocol 2: Quantitative Proteomic Analysis of Labeled Proteins by Mass Spectrometry

This protocol describes a workflow to identify and quantify proteins labeled with a non-canonical amino acid, allowing for an assessment of incorporation efficiency and off-target labeling.

  • Sample Preparation: Perform metabolic labeling as described in Protocol 1.

  • Click Chemistry Biotinylation: To 1 mg of protein lysate, add a biotin-alkyne (for azide-labeled proteins) or biotin-azide (for alkyne-labeled proteins) probe. Perform the click reaction according to the manufacturer's protocol.

  • Affinity Purification: Use streptavidin-coated magnetic beads to enrich for the biotinylated (i.e., newly synthesized) proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.[8][9]

  • Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database. The relative abundance of identified proteins between different labeling conditions can be used to compare the specificity of the probes.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in evaluating DPG's specificity, the following diagrams, generated using the DOT language, illustrate the key workflows and molecular mechanisms.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Enrichment & Analysis a 1. Plate Cells b 2. Met-free Medium a->b c 3. Add Amino Acid Analog (DPG, AHA, or HPG) b->c d 4. Incubate c->d e 5. Cell Lysis d->e f 6. Protein Quantification e->f g 7. Click Chemistry with Biotin Probe f->g h 8. Streptavidin Affinity Purification g->h i 9. On-Bead Digestion (Trypsin) h->i j 10. LC-MS/MS Analysis i->j k 11. Data Analysis & Specificity Evaluation j->k

Figure 1. Experimental workflow for evaluating the specificity of DPG and its alternatives using quantitative proteomics.

G cluster_0 Protein Synthesis cluster_1 Bioorthogonal Reaction (Click Chemistry) Met Methionine tRNA Methionyl-tRNA Synthetase Met->tRNA High Affinity AHA L-Azidohomoalanine (AHA) AHA->tRNA Moderate Affinity DPG This compound (DPG) DPG->tRNA Low Affinity Ribosome Ribosome tRNA->Ribosome Protein Newly Synthesized Protein Ribosome->Protein LabeledProteinAHA Protein-AHA (Azide) Protein->LabeledProteinAHA Incorporates AHA LabeledProteinDPG Protein-DPG (Alkyne) Protein->LabeledProteinDPG Incorporates DPG (Low Efficiency) DetectedProteinAHA Detected Protein LabeledProteinAHA->DetectedProteinAHA + Alkyne Probe DetectedProteinDPG Detected Protein LabeledProteinDPG->DetectedProteinDPG + Azide Probe AlkyneProbe Alkyne Probe (Fluorophore/Biotin) AzideProbe Azide Probe (Fluorophore/Biotin)

Figure 2. Signaling pathway illustrating the incorporation of methionine analogs into proteins and subsequent detection.

Conclusion

The specificity of a non-canonical amino acid is of utmost importance for the accurate interpretation of metabolic labeling experiments. While this compound offers an alkyne handle for click chemistry, its D-isomer configuration significantly hinders its incorporation into newly synthesized proteins by the translational machinery, which preferentially recognizes L-amino acids. Furthermore, DPG is known to interact with and inhibit specific enzymes, raising the potential for off-target effects and cellular toxicity.

For researchers aiming to specifically and efficiently label the nascent proteome, L-isomers such as L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG) are demonstrably superior alternatives. Their high incorporation efficiency and minimal reported off-target effects make them more reliable tools for studying protein synthesis in complex biological systems. The choice between AHA and HPG will largely depend on the specific click chemistry reaction partners available and the experimental design. When designing experiments for metabolic labeling, a thorough evaluation of the chosen analog's specificity is crucial for generating robust and reproducible data.

References

Safety Operating Guide

Proper Disposal of D-Propargylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of D-Propargylglycine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this compound.

This compound is a water-soluble, solid amino acid derivative that is classified as a skin, eye, and respiratory irritant.[1][2][3] While some general guidelines permit the disposal of non-hazardous amino acids down the sanitary sewer, the irritant nature of this compound necessitates a more cautious approach.[2][4][5] Adherence to local, regional, and national hazardous waste regulations is mandatory.[3]

Summary of Physical and Chemical Properties

For easy reference, the key quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC₅H₇NO₂
Molecular Weight113.11 g/mol
AppearanceWhite solid
SolubilityWater soluble
Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment to prevent skin and eye contact, and inhalation of dust particles:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. For larger quantities or in situations where dust may be generated, a NIOSH-approved respirator is recommended.[3][5]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste.

Disposal of Small Quantities (less than 5 grams)

For trace amounts or very small quantities of this compound, the following procedure is recommended:

  • Collection: Carefully sweep up any solid this compound, avoiding dust generation.[5] Place the solid waste into a designated, clearly labeled hazardous waste container.

  • Dissolution: In a fume hood, dissolve the solid this compound in a large volume of water.

  • Neutralization: Check the pH of the solution. If it is not within the neutral range (pH 6-8), adjust it using a dilute acid or base as appropriate.

  • Final Disposal: With approval from your institution's Environmental Health and Safety (EHS) office, this neutralized, dilute aqueous solution may be suitable for drain disposal.[1][4] Always run copious amounts of water down the drain before, during, and after disposal.

Disposal of Large Quantities (5 grams or more)

Larger quantities of this compound must be disposed of as hazardous chemical waste.

  • Containment: Ensure the this compound waste is in a sealed, clearly labeled, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Collection: Arrange for collection by your institution's certified hazardous waste disposal service.

Disposal of Contaminated Materials

Any materials, such as weighing paper, pipette tips, or paper towels, that come into contact with this compound should be considered contaminated.

  • Collection: Place all contaminated solid waste into a designated hazardous waste bag or container.

  • Disposal: Dispose of the container as solid hazardous waste through your institution's EHS-approved disposal stream.

Empty containers of this compound should be triple-rinsed with water. The rinsate should be collected and disposed of as hazardous aqueous waste. Once decontaminated, the empty container can typically be discarded in the regular trash or recycling, depending on institutional policies.

Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Logical Flow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

D_Propargylglycine_Disposal cluster_assessment Waste Assessment cluster_small Small Quantity (< 5g) cluster_large Large Quantity (>= 5g) or Contaminated Materials start This compound Waste quantity Assess Quantity start->quantity collect_small Collect Solid Waste quantity->collect_small < 5g collect_large Collect in Labeled Hazardous Waste Container quantity->collect_large >= 5g or Contaminated Materials dissolve Dissolve in Water collect_small->dissolve neutralize Neutralize Solution (pH 6-8) dissolve->neutralize ehs_approval Obtain EHS Approval neutralize->ehs_approval drain_disposal Dispose Down Drain with Copious Water ehs_approval->drain_disposal Approved hazardous_waste_small Dispose as Hazardous Aqueous Waste ehs_approval->hazardous_waste_small Not Approved store Store in Satellite Accumulation Area collect_large->store arrange_pickup Arrange for EHS Pickup store->arrange_pickup

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of D-Propargylglycine, a compound instrumental in neuropharmacology, metabolic studies, and pharmaceutical development.[1] Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin, eye, and respiratory irritation.[2][3][4] The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRequired when there is a risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material. Inspect for tears or holes before each use.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Protective ClothingAs needed for larger quantities or increased risk of exposure.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or in poorly ventilated areas.

Hazard Summary and GHS Classifications

Understanding the potential hazards of this compound is the first step in safe handling. The compound is classified with the following GHS hazard statements:

GHS Hazard CodeDescription
H315Causes skin irritation[2][4]
H319Causes serious eye irritation[2][4]
H335May cause respiratory irritation[2][4]

The GHS pictogram associated with these hazards is the GHS07 symbol (exclamation mark).

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Wear all required PPE as detailed in the table above.

    • Avoid the formation of dust when handling the solid form.[3][5]

    • If transferring the solid, use a spatula or other appropriate tool to minimize dust generation.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • For long-term storage, some suppliers recommend storing in a freezer under an inert atmosphere.[3]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the waste container in a designated secondary containment area.

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved waste disposal plant.[3][5]

    • Do not empty this compound or its solutions into drains.[3][5]

    • Follow all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

D_Propargylglycine_Handling_Workflow start Start: Prepare for Handling this compound ppe_check Don appropriate PPE: - Safety Glasses/Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe_check ventilation Work in a well-ventilated area (Chemical Fume Hood) ppe_check->ventilation handling Handle this compound: - Avoid dust formation - Use appropriate tools ventilation->handling spill Spill Occurs? handling->spill storage Store properly: - Tightly closed container - Cool, dry, well-ventilated area waste_disposal Dispose of waste in a labeled hazardous waste container storage->waste_disposal spill_cleanup Follow Spill Cleanup Protocol: - Evacuate area if necessary - Use absorbent material - Dispose of as hazardous waste spill->spill_cleanup Yes decontamination Decontaminate work area and wash hands thoroughly spill->decontamination No spill_cleanup->decontamination decontamination->storage end End of Procedure waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.